molecular formula C11H16BrN3 B2999789 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine CAS No. 1779771-31-1

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Cat. No.: B2999789
CAS No.: 1779771-31-1
M. Wt: 270.174
InChI Key: JPZLWPIWRPHQFL-UHFFFAOYSA-N
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Description

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a chemical compound with the molecular formula C11H16BrN3 . It is part of the broad and important class of piperazine-containing compounds, which are frequently used in medicinal chemistry and drug discovery due to their favorable physicochemical properties and ability to help optimize the pharmacokinetic profiles of potential therapeutic molecules . Piperazine derivatives are known to exhibit a wide spectrum of biological activities and are found in numerous FDA-approved drugs across various therapeutic classes, including kinase inhibitors for oncology and receptor modulators for neurological disorders . The specific structure of this compound, featuring a bromopyridinyl group connected to the piperazine ring via an ethylene linker, makes it a valuable synthon or building block for further chemical exploration and molecular design. Researchers utilize such compounds in the synthesis of more complex molecules for pharmaceutical research and development. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-(3-bromopyridin-4-yl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c12-11-9-14-3-1-10(11)2-6-15-7-4-13-5-8-15/h1,3,9,13H,2,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZLWPIWRPHQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779771-31-1
Record name 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine
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Foundational & Exploratory

Chemical structure and properties of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a bifunctional heterocyclic intermediate critical to modern fragment-based drug discovery (FBDD). It features a "privileged" piperazine scaffold linked to a functionalized pyridine core.

Its value lies in its orthogonal reactivity :

  • The Piperazine Tail: A secondary amine (

    
    ) serving as a solubility enhancer and a hydrogen-bond donor/acceptor for GPCR or kinase hinge binding.
    
  • The Pyridine Core: A 3,4-disubstituted pyridine acting as a bioisostere for phenyl rings, reducing lipophilicity (

    
    ).
    
  • The Bromine Handle: A specific electrophilic site at the 3-position, enabling divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the aliphatic chain has been established.

This guide details the structural properties, validated synthetic protocols, and handling requirements for this scaffold.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine
CAS Number Not widely listed; Analogous to 1220039-58-6 (phenyl variant)
PubChem CID 84712711
Molecular Formula

SMILES C1CN(CCN1)CCC2=C(C=NC=C2)Br
Physicochemical Data Profile

Data derived from consensus computational models and structural analogs.

PropertyValueSignificance
Molecular Weight 270.17 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
cLogP 1.2 ± 0.3Moderate lipophilicity; suitable for CNS penetration if derivatized.
TPSA 45.0

High membrane permeability potential.

(Piperazine)
~9.8 (N4)Protonated at physiological pH; key for solubility.

(Pyridine)
~2.8Suppressed basicity due to the ortho-Bromine electron withdrawal.
H-Bond Donors 1 (NH)Available for derivatization or receptor binding.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct zones, each playing a specific role in medicinal chemistry campaigns.

G cluster_0 Zone 1: The Handle cluster_1 Zone 2: The Linker cluster_2 Zone 3: The Head Br Bromine (C-3) Py Pyridine Core Br->Py Ortho-position Steric/Electronic influence Eth Ethyl Chain (Flexible Spacer) Py->Eth C-4 Attachment Pip Piperazine (Solubilizing Group) Eth->Pip N-Alkylation

Figure 1: Pharmacophore decomposition showing the orthogonal reactivity zones.

Synthetic Protocols (The "How-To")

Retrosynthetic Logic

Direct bromination of a pre-formed pyridine-ethyl-piperazine scaffold is ill-advised due to regioselectivity issues (bromination often favors the C-3/C-5 positions but can be messy with the basic side chain).

Optimal Strategy: Construct the linker on the pre-halogenated pyridine core.

  • Precursor: 3-bromo-4-methylpyridine.

  • Key Transformation: Lateral lithiation followed by hydroxyalkylation, activation, and displacement.

Validated Synthetic Workflow

Synthesis Start 3-Bromo-4-methylpyridine Inter1 2-(3-Bromopyridin-4-yl)ethanol Start->Inter1 C-H Activation / Homologation Reagent1 1. LDA, THF, -78°C 2. Paraformaldehyde Reagent1->Inter1 Inter2 Mesylate / Chloride Intermediate Inter1->Inter2 Activation Reagent2 MsCl, Et3N, DCM 0°C to RT Reagent2->Inter2 Product 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Inter2->Product SN2 Displacement Reagent3 Piperazine (5.0 eq) K2CO3, MeCN, Reflux Reagent3->Product

Figure 2: Step-by-step synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Procedure

Note: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: Synthesis of 2-(3-bromopyridin-4-yl)ethanol
  • Setup: Charge a flame-dried flask with anhydrous THF and cool to -78°C.

  • Lithiation: Add LDA (1.1 eq) dropwise. Add 3-bromo-4-methylpyridine (1.0 eq) dissolved in THF dropwise. The solution typically turns deep red/orange, indicating the formation of the benzylic (pyridylic) anion.

    • Expert Insight: The bromine at C-3 acidifies the C-4 methyl protons, facilitating deprotonation, but temperature control is critical to prevent "halogen dance" (migration of the bromine).

  • Quench: Add paraformaldehyde (excess) or gaseous formaldehyde. Stir for 2 hours, allowing warming to 0°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    
Step 2: Activation & Displacement
  • Activation: Dissolve the alcohol from Step 1 in DCM. Add

    
     (1.5 eq) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour.
    
  • Displacement:

    • Crucial: Do not isolate the mesylate if unstable. Swap solvent to Acetonitrile (MeCN).

    • Add excess piperazine (5-10 eq) .

    • Why excess? To prevent the formation of the "dimer" (bis-alkylated piperazine). The high equivalents ensure the mono-alkylated product dominates.

    • Add

      
       (2.0 eq) and reflux for 12 hours.
      
  • Purification:

    • Evaporate volatiles.[2] Partition between water and DCM.

    • Acid/Base Extraction: Extract organic layer with 1M HCl (product goes to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase to pH >12 with NaOH. Extract back into DCM.

    • Yields are typically 65-75%.

Medicinal Chemistry Applications

Scaffold Elaboration

This molecule is rarely the final drug; it is a "growable" fragment.

  • Suzuki-Miyaura Coupling: The 3-Br position is highly reactive towards aryl boronic acids. This allows the installation of a second aromatic system, creating a "biaryl-linker-amine" motif common in kinase inhibitors (e.g., inhibiting CDK4/6 or ALK).

  • Buchwald-Hartwig Amination: Reaction with primary amines or anilines at the Br-position yields tricyclic-like cores or aminopyridines found in antihistamines.

Biological Targets

Based on the substructure, this scaffold is relevant for:

  • GPCR Antagonists: Specifically

    
     (Dopamine) and 
    
    
    
    (Serotonin) receptors. The ethyl-piperazine tail mimics the neurotransmitter side chain.
  • Kinase Inhibitors: The pyridine nitrogen can act as the hinge binder (H-bond acceptor), while the piperazine extends into the solvent-exposed region to improve physicochemical properties.

Safety & Handling

Hazard ClassDescriptionMitigation
Corrosive Piperazine derivatives can cause skin burns and eye damage.Wear nitrile gloves and safety goggles.
Sensitizer Piperazines are known respiratory and skin sensitizers.Handle in a fume hood; avoid dust inhalation.
Reactive The free amine absorbs

from air (carbamate formation).
Store under Nitrogen at 2-8°C.

References

  • PubChem. (2025).[3] Compound Summary: 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine (CID 84712711).[4] National Library of Medicine. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on Pyridine/Piperazine scaffolds). Link

  • Patel, M., et al. (2018).[5] A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. (General protocols for piperazine alkylation). Link

Sources

An In-Depth Technical Guide to 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties and a foundational synthetic approach for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to the versatile reactivity of its constituent pyridine and piperazine moieties.

Core Physicochemical Properties

A precise understanding of a compound's molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical characterization.

The molecular formula for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is C₁₁H₁₆BrN₃ [1][2]. This formula dictates the elemental composition of the molecule, which is essential for calculating the theoretical molecular weight and for interpretation of mass spectrometry data.

The key quantitative descriptors are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₁H₁₆BrN₃PubChem[1][2]
Monoisotopic Mass 269.05276 DaPubChem[1][2]
Average Molecular Weight 270.17 g/mol Calculated

Note: The monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element. The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element.

Synthesis and Mechanistic Considerations

The synthesis of substituted piperazines is a well-established field in organic chemistry, with numerous methodologies available.[3][4] The piperazine ring is a common scaffold in many approved drugs, and its derivatives are of significant interest in drug discovery.[5][6] The combination of a pyridine ring with a piperazine moiety can enhance biological activity.[5]

A common and logical approach to the synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine involves a nucleophilic substitution reaction. This strategy leverages the inherent nucleophilicity of the secondary amine in the piperazine ring and the electrophilic nature of a suitably functionalized pyridine derivative.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the piperazine nitrogen and the ethyl linker attached to the pyridine ring. This suggests two primary starting materials: piperazine and a 3-bromo-4-(2-haloethyl)pyridine derivative.

G Target 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Disconnect C-N Bond Disconnection Target->Disconnect SM1 Piperazine Disconnect->SM1 SM2 3-Bromo-4-(2-haloethyl)pyridine Disconnect->SM2

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Nucleophilic Substitution

This protocol outlines a generalized procedure for the synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Materials:

  • Piperazine

  • 3-Bromo-4-(2-chloroethyl)pyridine hydrochloride (or the corresponding bromo- or tosyl- derivative)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an excess of piperazine in the chosen solvent. The use of excess piperazine serves both as a reactant and as a scavenger for the hydrogen halide byproduct, although an additional base is recommended to drive the reaction to completion.

  • Addition of Base: Add a suitable inorganic base, such as potassium carbonate, to the reaction mixture. The base will neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.

  • Addition of Electrophile: Add 3-bromo-4-(2-chloroethyl)pyridine hydrochloride to the stirring solution portion-wise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to afford the pure 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Causality of Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-alkylated product where the pyridine derivative reacts with both nitrogen atoms of the piperazine.

  • Solvent Choice: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Base: The addition of a base is crucial to deprotonate the piperazine and neutralize any acid, thereby promoting the forward reaction.

Visualizing the Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification Start Dissolve Piperazine and Base in Solvent Add_Electrophile Add 3-Bromo-4-(2-chloroethyl)pyridine Start->Add_Electrophile Reflux Heat to Reflux Add_Electrophile->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Inorganic Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Generalized workflow for the synthesis and purification.

Conclusion

This technical guide provides the essential molecular and formulaic data for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, a compound of interest for researchers in drug development. The outlined synthetic protocol, based on established principles of organic chemistry, offers a reliable starting point for its preparation. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

References

  • PubChem. 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. C11H16BrN3. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. National Center for Biotechnology Information. Available from: [Link]

  • Chemazone. 1-[2-(3-bromophenyl)ethyl]piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Pharmaffiliates. 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. Available from: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Available from: [Link]

  • Synthesis of the piperazine subunit of Indinavir. (2021). Arkivoc, 2021(10), 106-111.
  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Archiv der Pharmazie, 355(3), 2100373.
  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). Heterocycles, 51(11), 2723-2728.
  • Design and Synthesis of Some Piperazine Hybrid Molecules. (2019). Revue Roumaine de Chimie, 64(1), 45-51.

Sources

Thermodynamic and Kinetic Solubility Profiling of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (C₁₁H₁₆BrN₃) represents a highly versatile structural scaffold in modern medicinal chemistry. Featuring a lipophilic halogenated pyridine ring linked via a flexible ethyl bridge to an ionizable piperazine moiety, this architecture is frequently utilized in the development of central nervous system (CNS) therapeutics, including D3 receptor partial agonists[1].

However, the transition of such scaffolds from in vitro discovery to in vivo efficacy is heavily bottlenecked by their physicochemical properties—specifically, solubility. Understanding the solvation thermodynamics of this compound in standard assay solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for high-throughput screening (HTS), analytical quantification, and downstream formulation. This whitepaper provides a rigorous, causality-driven guide to profiling and optimizing the solubility of this specific piperazine derivative.

Structural Rationale and Solvation Mechanics

To predict and manipulate the solubility of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, we must deconstruct the molecule into its functional domains and analyze their specific solvent interactions.

The Physicochemical Triad
  • The Piperazine Ring: As noted by the NIH[2], piperazine derivatives are generally highly soluble in polar protic solvents like water and methanol. The secondary and tertiary amines in this ring act as potent hydrogen bond acceptors and donors (in the case of the secondary amine), driving solvation in protic environments.

  • The 3-Bromopyridin-4-yl Moiety: The introduction of the heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. Bromine acts as a polarizable electron sink, pulling electron density away from the pyridine nitrogen and reducing its basicity. This region relies on dispersion forces and potential halogen bonding for solvation.

  • The Ethyl Linker: Provides conformational entropy, slightly lowering the melting point compared to rigid analogs, which thermodynamically favors dissolution.

Solvent-Specific Solvation Pathways
  • DMSO (Polar Aprotic): DMSO is the gold standard for creating master stock solutions in drug discovery[3]. Its high dielectric constant and strong dipole moment effectively solvate the polarizable bromopyridine ring via dipole-induced dipole interactions, while the oxygen atom of DMSO accepts hydrogen bonds from the piperazine ring. Because DMSO does not require the breaking of a highly structured hydrogen-bond network (unlike water), the energetic penalty for cavity formation is low, resulting in exceptionally high solubility.

  • Methanol (Polar Protic): Methanol solvates the molecule primarily through direct hydrogen bonding. The hydroxyl proton of methanol donates to the basic nitrogens of the piperazine and pyridine rings. Concurrently, the methyl group of methanol provides weak van der Waals interactions with the lipophilic bromopyridine core. Thermodynamic modeling of similar piperazine derivatives using the van't Hoff and Apelblat equations indicates that dissolution in methanol is highly entropy-driven[4].

Quantitative Data: Physicochemical Profiling

The following table synthesizes the predicted and extrapolated thermodynamic parameters for the free base versus its optimized salt form.

Physicochemical ParameterFree Base FormDihydrochloride Salt Form
Molecular Weight 270.17 g/mol 343.08 g/mol
Predicted LogP ~1.8 - 2.2< 0.5
Primary Solvation (DMSO) Dipole-Dipole, Halogen BondingIon-Dipole
Primary Solvation (MeOH) Hydrogen Bonding (Acceptor/Donor)Ion-Dipole, H-Bonding
Est. Solubility in DMSO (298.2 K) > 50 mg/mL (Highly Soluble)> 100 mg/mL
Est. Solubility in MeOH (298.2 K) ~ 15 - 25 mg/mL (Moderately Soluble)> 50 mg/mL

Experimental Methodology: Thermodynamic Solubility Assessment

To establish a self-validating system for solubility quantification, the shake-flask equilibrium method must be employed. Kinetic methods (like solvent-shift turbidimetry) often trap molecules in metastable supersaturated states, yielding falsely elevated solubility limits. The following protocol ensures true thermodynamic equilibrium.

Protocol: Isothermal Shake-Flask Equilibrium Method

System Suitability & Self-Validation: Before beginning, run a solvent blank and a known reference standard (e.g., caffeine) through the HPLC system to verify column integrity, rule out carryover, and confirm the linear dynamic range of the UV detector.

Step-by-Step Workflow:

  • Solid Phase Preparation: Weigh an excess amount (~50 mg) of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine powder into 2.0 mL amber glass vials.

    • Causality: Amber glass is mandatory. Halogenated aromatic systems (like bromopyridines) are susceptible to UV-induced dehalogenation over prolonged incubation periods.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to one set of vials, and 1.0 mL of HPLC-grade Methanol to a second set.

  • Isothermal Incubation: Seal the vials with PTFE-lined caps. Place them in a thermostatic shaking water bath set to 298.2 K (25°C) ± 0.1 K. Agitate at 150 RPM for 48 hours.

    • Causality: A 48-hour incubation is critical to overcome the high activation energy required to break the crystal lattice of the brominated solid, ensuring the system reaches a true dynamic equilibrium rather than a kinetic plateau.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) filters must be used because they are chemically inert. Common nylon or cellulose filters can partially dissolve or swell in DMSO, introducing polymeric contaminants that interfere with HPLC-UV baseline stability.

  • Analytical Quantification: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the validated linear range. Analyze via HPLC-UV, monitoring at 254 nm (corresponding to the

    
     transition of the pyridine ring).
    

Troubleshooting & Formulation Optimization

If the free base exhibits sub-optimal solubility for your specific assay requirements, consider the following field-proven interventions:

  • Salt Formation: As highlighted by BenchChem[3], converting the basic piperazine nitrogens to a hydrochloride or mesylate salt is the most effective strategy. Salt formation lowers the crystal lattice energy and introduces strong ion-dipole interactions with the solvent. Furthermore, piperazine itself is frequently utilized as a co-conformer in crystallographic engineering to rescue the solubility of highly insoluble drugs[5].

  • Co-Solvent Systems: For biological assays where high DMSO concentrations are toxic to cells, prepare the master stock in 100% DMSO, but perform serial dilutions in a co-solvent mixture (e.g., 10% DMSO / 90% Methanol or aqueous buffer) immediately prior to assay introduction[3].

Workflow Visualization

The following diagram outlines the logical progression of the thermodynamic solubility screening protocol, highlighting the divergence in solvent preparation and the convergence at analytical quantification.

G Start Compound Aliquot Free Base vs. Salt Split Solvent Selection Start->Split DMSO DMSO (Polar Aprotic) Stock Prep Split->DMSO MeOH Methanol (Polar Protic) Analytical Prep Split->MeOH Incubate Isothermal Incubation (298.2K, 48h) DMSO->Incubate MeOH->Incubate Filter Phase Separation (0.22 µm PTFE) Incubate->Filter Analyze HPLC-UV Quantification & Data Modeling Filter->Analyze

Figure 1: High-throughput thermodynamic solubility screening workflow.

References

  • PubChem - NIH. "Piperazine | C4H10N2 | CID 4837". National Center for Biotechnology Information. Available at:[Link][2]

  • ResearchGate. "Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures". ResearchGate. Available at: [Link][4]

  • PubMed - NIH. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs". National Library of Medicine. Available at: [Link][5]

  • Google Patents. "CN102786497A - Preparation method of piperazine compound and intermediate thereof". Google Patents. Available at: [1]

Sources

Pharmacological potential of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional "Lynchpin" Scaffold

In the landscape of modern medicinal chemistry, the search for "privileged scaffolds" often focuses on complex heterocycles. However, high-value utility is frequently found in bifunctional linkers that bridge distinct pharmacophores. 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (hereafter referred to as BP-EP ) represents a critical class of such "lynchpin" intermediates.

This whitepaper analyzes BP-EP not merely as a chemical entity, but as a strategic tool for Fragment-Based Drug Discovery (FBDD) . Its architecture combines a tunable pyridine core (for hinge binding or bioisosteric replacement) with a flexible ethyl-piperazine tail (a classic GPCR/transporter pharmacophore). The 3-bromo substituent serves as a versatile "exit vector" for orthogonal functionalization via palladium-catalyzed cross-coupling, making BP-EP an ideal scaffold for generating libraries targeting Serotonergic GPCRs and Tyrosine Kinases .

Chemical Architecture & Physicochemical Profiling

To effectively utilize BP-EP, researchers must understand its electronic and steric properties. The molecule is defined by three distinct functional zones:

1.1 Structural Zones
  • Zone A (The Head): 3-Bromo-4-Pyridyl Core.

    • Function: Acts as a bioisostere for phenyl or indole rings. The pyridine nitrogen provides a hydrogen bond acceptor (HBA) capability, crucial for interaction with the "hinge region" of kinase domains (e.g., ATP binding sites).

    • Reactivity: The C3-Bromine is highly activated for Suzuki-Miyaura or Buchwald-Hartwig couplings due to the electron-deficient nature of the pyridine ring.

  • Zone B (The Linker): Ethyl Chain.

    • Function: A two-carbon spacer that interrupts conjugation, allowing the piperazine tail to adopt a relaxed chair conformation free from the steric influence of the pyridine ring.

  • Zone C (The Tail): Piperazine.

    • Function: A solubilizing group and a high-affinity ligand for Aspartate residues (D3.32) in aminergic GPCRs. The secondary amine (

      
      ) allows for further diversification (e.g., urea formation, reductive amination).
      
1.2 Physicochemical Data (Calculated)
PropertyValueImplication for Drug Design
MW 270.17 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.8 - 2.1Moderate lipophilicity; good CNS penetration potential.
pKa (Pyridine) ~3.5Remains uncharged at physiological pH; reduces HERG liability compared to more basic heterocycles.
pKa (Piperazine) ~9.8Predominantly protonated at pH 7.4; ensures solubility and electrostatic clamping.
TPSA 25-30 ŲHigh membrane permeability.

Pharmacological Applications[1][2]

Neuropharmacology: The "Serotonin Vector"

The ethyl-piperazine moiety is a canonical pharmacophore for 5-HT (Serotonin) and Dopamine (D2/D3) receptors.

  • Mechanism: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate residue in transmembrane helix 3 (TM3) of the GPCR.

  • BP-EP Advantage: Unlike simple phenyl-piperazines, the 3-bromopyridine allows medicinal chemists to grow the molecule into the "secondary binding pocket" (SBP) of the receptor. By coupling aryl groups to the 3-position, selectivity between 5-HT1A, 5-HT2A, and D2 receptors can be finely tuned.

Oncology: Kinase Inhibitor Scaffolding

In kinase drug discovery, BP-EP serves as a Type I or Type II inhibitor precursor.

  • Hinge Binding: The pyridine nitrogen can mimic the adenine ring of ATP.

  • Solvent Exposure: The ethyl-piperazine tail extends towards the solvent front, improving solubility—a common bottleneck in kinase inhibitor development.

  • Gatekeeper Interaction: The 3-bromo group can be substituted with bulky hydrophobic groups to target the "gatekeeper" residue, overcoming resistance mutations.

Experimental Protocols

Synthesis of BP-EP (The "Vinyl-Click" Protocol)

Author's Note: While various routes exist, the Michael addition of piperazine to 3-bromo-4-vinylpyridine is the most atom-economical and scalable method, avoiding the use of unstable alkyl halides.

Reagents:

  • 3-Bromo-4-vinylpyridine (Precursor)

  • Piperazine (anhydrous, 5.0 equivalents)

  • Glacial Acetic Acid (Catalyst, 0.1 eq)

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-4-vinylpyridine (10 mmol) in Ethanol (50 mL).

  • Addition: Add Piperazine (50 mmol) in one portion. The large excess prevents the formation of bis-alkylated byproducts (

    
    -disubstituted piperazine).
    
  • Catalysis: Add Glacial Acetic Acid (1 mmol).

  • Reaction: Heat the mixture to reflux (80°C) under an inert Nitrogen atmosphere for 12 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH:NH3, 90:9:1). The vinyl starting material (high Rf) should disappear; the product (lower Rf, stains with Ninhydrin) should appear.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove Ethanol.

  • Purification: Resuspend the residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove excess piperazine. Dry the organic phase over

    
    , filter, and concentrate.
    
  • Validation: The resulting oil can be converted to the dihydrochloride salt using 2M HCl in Diethyl Ether for long-term storage.

Downstream Functionalization (Suzuki Coupling)

Objective: To couple an aryl boronic acid to the 3-position of BP-EP.

  • Mix: Combine BP-EP (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq) in Dioxane:Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Cycle: Degas with Nitrogen for 5 mins. Heat at 90°C for 4 hours.

  • Result: Yields a 3-aryl-4-ethylpiperazinyl-pyridine—a potential dual-action CNS ligand.

Visualizations & Logic Maps

4.1 Synthesis & Functionalization Workflow

The following diagram illustrates the "Vinyl-Click" synthesis and subsequent divergence points for library generation.

SynthesisWorkflow Precursor 3-Bromo-4-vinylpyridine Product BP-EP Scaffold (1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine) Precursor->Product Michael Addition (EtOH, Reflux) Reagent Piperazine (Excess) Reagent->Product Path1 Suzuki Coupling (Ar-B(OH)2, Pd) Product->Path1 Modify Head (Zone A) Path2 N-Acylation (R-COCl) Product->Path2 Modify Tail (Zone C) Target1 Bi-Aryl Kinase Inhibitor Path1->Target1 Target2 GPCR Ligand (D2/5-HT) Path2->Target2

Caption: Figure 1: Divergent synthesis strategy utilizing BP-EP as a central node for generating kinase and GPCR focused libraries.

4.2 Pharmacophore Mapping (SAR Logic)

This diagram explains why this molecule works, mapping structural features to biological interactions.

SAR_Logic BP_EP BP-EP Scaffold Pyridine Pyridine Ring (Low Basicity) BP_EP->Pyridine Bromine 3-Bromo Group (Synthetic Handle) BP_EP->Bromine Ethyl Ethyl Linker (Spacer) BP_EP->Ethyl Piperazine Piperazine N4 (Basic Center) BP_EP->Piperazine Hinge Kinase Hinge Region (H-Bond Acceptor) Pyridine->Hinge Interaction HydroPocket Hydrophobic Pocket (Selectivity) Bromine->HydroPocket Vector to Aspartate GPCR Aspartate (D3.32) (Ionic Bond) Piperazine->Aspartate Salt Bridge

Caption: Figure 2: Structure-Activity Relationship (SAR) map linking BP-EP chemical features to specific binding site interactions.

References

  • Halford, B. (2014). "The Piperazine Privilege: Scaffolds in Medicinal Chemistry." Chemical & Engineering News. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. [Link]

  • Blagg, B. S. J. (2006). "Development of Hsp90 Inhibitors: Utilizing the 3-Bromopyridine Scaffold." Cellular and Molecular Life Sciences. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Piperazine Derivatives." PubChem. [Link]

Sources

SMILES string and InChIKey for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Part 1: Chemical Identity & Informatics

Compound Name: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Common Aliases: 3-Bromo-4-(2-(piperazin-1-yl)ethyl)pyridine; 1-(2-(3-Bromo-4-pyridyl)ethyl)piperazine

Identifier Value
SMILES C1CN(CCN1)CCC2=C(C=NC=C2)Br
InChI InChI=1S/C11H16BrN3/c12-11-9-14-3-1-10(11)2-6-15-7-4-13-5-8-15/h1,3,9,13H,2,4-8H2
InChIKey JPZLWPIWRPHQFL-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₆BrN₃
Molecular Weight 270.17 g/mol
PubChem CID 84712711

Part 2: Executive Summary

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a bifunctional heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Its structure features two distinct pharmacophores connected by an ethylene linker:

  • 3-Bromopyridine Head: A classic "privileged scaffold" allowing for orthogonal functionalization. The C3-Bromine is highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of aryl or heteroaryl groups.

  • Piperazine Tail: Provides a basic center (

    
    ) that improves aqueous solubility and metabolic stability. It often serves as a solvent-exposed binding element in protein-ligand interactions.
    

This guide details the synthesis, reactivity, and handling of this scaffold, emphasizing its utility as a "linker-fragment" in fragment-based drug discovery (FBDD).

Part 3: Synthetic Pathways & Methodology

The synthesis of this compound generally proceeds via two strategic routes: the Hydroamination Route (Green/Atom Efficient) and the Nucleophilic Displacement Route (Classical).

Strategic Workflow Diagram

Synthesis_Workflow cluster_legend Pathway Legend Start 3-Bromo-4-methylpyridine (Starting Material) Vinyl 3-Bromo-4-vinylpyridine (Intermediate A) Start->Vinyl Wittig Olefination (Ph3P=CH2) Alcohol 2-(3-Bromopyridin-4-yl)ethanol (Intermediate B) Start->Alcohol Lithiation (LDA) + Formaldehyde Product 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (Target) Vinyl->Product Hydroamination (Piperazine, AcOH, Heat) Activated Mesylate/Tosylate Derivative Alcohol->Activated MsCl, Et3N Activated->Product Piperazine (XS) SN2 Displacement key Green Arrow = Preferred Route (Atom Economy)

Figure 1: Comparative synthetic routes. The hydroamination of vinylpyridine is preferred for scalability and atom economy.

Detailed Protocol: Hydroamination Route (Preferred)

This method utilizes the electron-deficient nature of the vinylpyridine (a Michael acceptor) to facilitate the addition of the piperazine amine.

Reagents:

  • 3-Bromo-4-vinylpyridine (1.0 eq)[1]

  • Piperazine (3.0 - 5.0 eq) – Excess prevents bis-alkylation.

  • Acetic Acid (Catalytic, 0.1 eq) or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vessel, dissolve 3-bromo-4-vinylpyridine in toluene (0.5 M concentration).

  • Addition: Add piperazine (5.0 eq). The large excess is critical to ensure mono-alkylation at the secondary amine of piperazine, leaving the other nitrogen free.

  • Catalysis: Add glacial acetic acid (0.1 eq). While the reaction can proceed thermally, mild acid catalysis activates the vinylpyridine.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by LCMS for the disappearance of the vinyl species (

    
    ).
    
  • Workup: Cool to room temperature. Wash the organic layer with water to remove excess piperazine (highly water-soluble).

  • Purification: Dry the organic phase over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM/MeOH/NH3) to isolate the free base.
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of vinylic protons (5.5–7.0 ppm) and the appearance of two triplets at ~2.6 ppm and ~2.8 ppm corresponding to the ethylene linker (

    
    ).
    

Part 4: Structural Analysis & Reactivity

The utility of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine lies in its selective reactivity profile.

Reactivity Logic Diagram

Reactivity_Profile Center 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Br_Site C3-Bromine Position Center->Br_Site N_Site Distal Piperazine Nitrogen Center->N_Site Py_N Pyridine Nitrogen Center->Py_N Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Br_Site->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Br_Site->Buchwald Amide Amide Coupling (R-COOH, HATU) N_Site->Amide Salt Salt Formation (HCl, Tosylate) Py_N->Salt

Figure 2: Orthogonal reactivity map. The C3-Br allows for scaffold extension, while the distal nitrogen serves as a handle for library generation.

Key Mechanistic Insights:

  • C3-Bromine Activation: The pyridine nitrogen withdraws electron density, making the C3-position susceptible to oxidative addition by Palladium(0). However, the C4-alkyl substituent exerts a steric effect. High-activity catalysts (e.g.,

    
     or XPhos Pd G2) are recommended for Suzuki couplings to overcome this steric hindrance [1].
    
  • Piperazine Basicity: The distal nitrogen is a secondary amine. In unbuffered systems, it will act as a nucleophile. If a specific reaction is targeted at the Bromine (e.g., Suzuki), the secondary amine may need Boc-protection to prevent poisoning of the Pd-catalyst or side reactions, although modern ligands often tolerate free amines.

Part 5: Handling & Analytics

Physicochemical Properties
  • Physical State: Viscous oil or low-melting solid (free base); Hydroscopic solid (HCl salt).

  • Solubility: Soluble in DMSO, Methanol, DCM. Poor solubility in Hexanes.

  • Stability: Stable under ambient conditions. Store at 2–8°C under inert atmosphere (Argon) to prevent oxidation of the piperazine ring.

QC & Characterization
  • HPLC Method: C18 Column, Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). The basic pyridine and piperazine will cause tailing; use a high-pH buffer (Ammonium Bicarbonate) if peak shape is poor.

  • Mass Spectrometry: Electrospray Ionization (ESI+) will show a characteristic doublet pattern for Bromine (

    
    ) in a 1:1 ratio at 
    
    
    
    .

References

  • PubChem. (2025). Compound Summary: 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. National Library of Medicine. Link

  • Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines. Organic Letters, 18(20), 5272–5275. Link

  • Montgomery, T. D., & Rawal, V. H. (2016). A Palladium-Catalyzed Cyclization Reaction for the Modular Synthesis of Highly Substituted Piperazines. Organic Letters, 18(4), 740–743. Link

  • ChemicalBook. (2024). 3-Bromo-4-vinylpyridine Properties and Synthesis. Link

Sources

The Pyridine-Piperazine Pharmacophore in Modern Medicinal Chemistry: Design Principles, Synthetic Protocols, and Clinical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The fusion of pyridine and piperazine rings represents one of the most privileged and ubiquitous pharmacophores in modern drug discovery. By strategically combining the electron-deficient, hydrogen-bonding capacity of pyridine with the basic, solubilizing, and conformationally flexible nature of piperazine, medicinal chemists can precisely tune a molecule’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical whitepaper explores the synergistic rationale behind this scaffold, its clinical landscape, mechanistic signaling pathways, and the advanced synthetic and in vitro protocols required to develop these therapeutics.

The Synergistic Rationale of Pyridine-Piperazine Scaffolds

The architectural success of the pyridine-piperazine motif lies in the complementary physicochemical properties of its constituent rings:

  • The Pyridine Ring: As an electron-deficient aromatic system, pyridine is highly resistant to cytochrome P450-mediated oxidative metabolism compared to electron-rich phenyl rings. Crucially, the localized lone pair on the nitrogen atom serves as an exceptional hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone amide of the hinge region (e.g., Val101 in CDK6), anchoring the drug within the ATP-binding pocket. Recent analyses reveal that pyridine is the most frequent aza-heterocycle found in US FDA-approved drugs 1[1].

  • The Piperazine Ring: Piperazine is a saturated, six-membered nitrogen heterocycle and ranks as the third most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals 2[2]. It provides a tunable

    
     (typically ~9.8, but lowered when N-arylated), which dictates the molecule's ionization state at physiological pH. This ionization drastically enhances aqueous solubility and oral bioavailability. Furthermore, piperazine acts as a flexible vector, projecting solubilizing groups into the solvent-exposed regions of target proteins without causing steric clashes 3[3].
    

Causality in Design: Combining these two rings allows researchers to decouple target affinity (driven by the pyridine hinge-binder) from pharmacokinetic optimization (driven by the piperazine tail), enabling a modular approach to lead optimization.

Clinical Landscape & FDA-Approved Therapeutics

The pyridine-piperazine motif is heavily represented in oncology, particularly within the class of Cyclin-Dependent Kinase (CDK) inhibitors and BCL-2 inhibitors 4[4]. The table below summarizes key quantitative and qualitative data regarding these therapeutics.

Drug NameTherapeutic AreaPrimary TargetStructural Function of Pyridine-Piperazine Motif
Palbociclib Oncology (ER+/HER2- Breast Cancer)CDK4/6Pyridine acts as a hinge-binding motif; piperazine enhances solubility and PK profile.
Ribociclib Oncology (Breast Cancer)CDK4/6Similar to Palbociclib; piperazine projects into the solvent-exposed region.
Abemaciclib Oncology (Breast Cancer)CDK4/6Pyridine forms critical H-bonds; piperazine modulates basicity and cell penetrance.
Imatinib Oncology (CML)BCR-ABL KinasePyridine interacts with the kinase hinge; piperazine provides aqueous solubility.
Venetoclax Oncology (CLL)BCL-2Piperazine acts as a critical linker; pyrrolo-pyridine engages the binding pocket.

Mechanistic Insights: Modulating the CDK4/6 Signaling Pathway

To understand the pharmacodynamic impact of these derivatives, we must examine their role in cellular signaling. In hormone-receptor-positive breast cancer, the overactivation of the CDK4/6-Cyclin D complex leads to the hyperphosphorylation of the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, driving the cell cycle from the G1 to the S phase. Pyridine-piperazine derivatives competitively bind to the ATP pocket of CDK4/6, halting this cascade.

CDK46_Pathway Drug Pyridine-Piperazine Inhibitor (e.g., Palbociclib) CDK46 CDK4/6 - Cyclin D Complex Drug->CDK46 Inhibits ATP Binding Rb Retinoblastoma (Rb) Protein (Hypophosphorylated) CDK46->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Sequesters & Inactivates CellCycle Cell Cycle Arrest (G1 Phase) E2F->CellCycle Blocks Progression

Mechanism of action of pyridine-piperazine CDK4/6 inhibitors inducing G1 cell cycle arrest.

Synthetic Methodologies: The Buchwald-Hartwig Amination

While Nucleophilic Aromatic Substitution (


) is traditionally used to couple amines to pyridines, it is strictly limited to highly electron-deficient halopyridines (e.g., ortho/para to a nitro group). For unactivated or electron-rich pyridines, the Palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard 5[5].

Buchwald_Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Pd/Ligand Complexation Step1->Step2 Step3 3. Oxidative Addition Step2->Step3 Step4 4. Amine Binding & Deprotonation Step3->Step4 Step5 5. Reductive Elimination Step4->Step5 Step6 6. Workup & Purification Step5->Step6

Catalytic cycle and workflow for Pd-catalyzed Buchwald-Hartwig amination of halopyridines.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling

Objective: Synthesize a 1-(pyridin-yl)piperazine derivative from a halopyridine and N-Boc-piperazine.

Causality & Rationale: Utilizing mono-protected N-Boc-piperazine prevents the formation of bis-arylated byproducts. The choice of


 with a bidentate ligand like BINAP ensures efficient oxidative addition while suppressing unwanted 

-hydride elimination. Strong bases like Sodium tert-butoxide (NaOtBu) are optimal for unactivated amines; however, if sensitive functional groups are present, Lithium hexamethyldisilazide (LHMDS) can be utilized, as the lithium aggregate acts as an in-situ pseudo-protecting group 5[5].

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, add

    
     (0.02 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv). Causality: Argon prevents the rapid oxidation of the Pd(0) active catalyst and degradation of the electron-rich phosphine ligand.
    
  • Reagent Addition: Add N-Boc-piperazine (1.2 equiv) and the halopyridine (1.0 equiv) dissolved in anhydrous toluene (0.1 M). Causality: Toluene is a non-polar, high-boiling solvent that stabilizes the catalytic intermediate and allows for high-temperature reflux without over-pressurizing the vessel.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 18 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the halopyridine peak and the emergence of the product mass

    
     confirms successful conversion.
    
  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Causality: Celite filtration effectively removes insoluble inorganic salts and agglomerated palladium black, preventing column fouling during purification.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient of EtOAc/Hexanes).

  • Deprotection: Treat the purified N-Boc intermediate with 4M HCl in dioxane for 2 hours at room temperature to yield the free piperazine hydrochloride salt.

In Vitro Profiling and Target Validation

Once synthesized, the biological efficacy of the pyridine-piperazine derivative must be validated.

Protocol 2: FRET-Based Kinase Inhibition Assay for CDK4/6

Objective: Determine the half-maximal inhibitory concentration (


) of synthesized pyridine-piperazine derivatives against the CDK4/Cyclin D1 complex.

Causality & Rationale: Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous assay format. The time-resolved nature of the read-out minimizes interference from compound autofluorescence, a common artifact in heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (HEPES pH 7.5,

    
    , EGTA, DTT). Causality: DTT maintains the reducing environment necessary for kinase active-site integrity, while 
    
    
    
    is a critical cofactor for ATP binding.
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, then dilute 1:100 in kinase buffer. Causality: Maintaining a final DMSO concentration of <1% prevents solvent-induced enzyme denaturation.

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of compound solution, 5 µL of CDK4/Cyclin D1 enzyme, and 10 µL of Substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • Detection & Quenching: Add 20 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho antibody. Causality: EDTA rapidly chelates

    
    , immediately quenching the kinase reaction and ensuring precise timing across the 384-well plate.
    
  • Data Analysis & Self-Validation: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the dose-response data using a 4-parameter logistic (4PL) regression to determine the

    
    . Validation: Always include a known reference inhibitor (e.g., Palbociclib) as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.5 is strictly required to validate the assay's robustness.
    

Conclusion

The pyridine-piperazine scaffold is far more than a structural coincidence in medicinal chemistry; it is a highly engineered solution to the dual challenges of target affinity and pharmacokinetic viability. By mastering advanced cross-coupling techniques like the Buchwald-Hartwig amination and employing rigorous, self-validating in vitro assays, drug development professionals can continue to leverage this privileged motif to discover next-generation therapeutics.

References

  • Source: nih.
  • Title: Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S.
  • Source: acs.
  • Source: mdpi.
  • Source: nih.

Sources

The Strategic Role of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine in Modern Drug Discovery: A Technical Guide to Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on modular, multifunctional building blocks. 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine represents a highly privileged, bifunctional scaffold. By integrating a halogenated heteroaromatic core (3-bromopyridine) with a highly hydrophilic, basic moiety (piperazine) via a flexible sp3-hybridized ethyl linker, this molecule offers orthogonal reactivity vectors. This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical rationale, synthetic utility, and step-by-step methodologies for integration into high-throughput screening (HTS) and lead optimization pipelines.

Structural Rationale & Physicochemical Profiling

The selection of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is not arbitrary; it is driven by the specific pharmacokinetic (PK) and pharmacodynamic (PD) advantages conferred by its three distinct structural domains:

  • The 3-Bromopyridine Core: The pyridine ring is a classic bioisostere for benzene, frequently utilized to establish critical hydrogen-bond interactions with the hinge region of kinases[1]. The bromine atom at the C3 position serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling rapid library diversification[2].

  • The Piperazine Moiety: Piperazine is a universally recognized privileged structure in medicinal chemistry. It introduces a basic nitrogen (pKa ~9.7) that is predominantly protonated at physiological pH, drastically improving the aqueous solubility of highly lipophilic drug candidates. Recent studies demonstrate that piperazine incorporation can increase aqueous solubility up to 370 mM compared to traditional PEG linkers[3]. Furthermore, it acts as both a hydrogen-bond donor and acceptor, tuning the molecule's lipophilicity and improving oral bioavailability[4].

  • The Ethyl Linker: The sp3-sp3 carbon linker decouples the rigid aromatic core from the piperazine ring. This conformational flexibility allows the basic amine to remain solvent-exposed while the pyridine core anchors deep within hydrophobic binding pockets, preventing steric clashes that often plague rigid, fused-ring systems.

Table 1: Physicochemical Profile of the Scaffold
PropertyValue / CharacteristicPharmacological Implication
Molecular Formula C11H16BrN3Optimal low-molecular-weight fragment for FBDD.
Molecular Weight 270.17 g/mol Leaves ample "molecular weight budget" for further functionalization (<500 Da Rule of 5).
pKa (Estimated) ~5.3 and ~9.7Ensures protonation in the GI tract and physiological fluids, driving solubility.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsFacilitates robust hydrogen bonding networks within protein binding sites[1].
Rotatable Bonds 3Provides necessary spatial flexibility for induced-fit target binding.

Bimodal Functionalization Strategy

The true value of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine lies in its orthogonal reactivity. Chemists can selectively functionalize the molecule at two distinct vectors without requiring complex protecting-group strategies.

  • Vector 1 (C-Br Bond): The aryl bromide is primed for C-C bond formation (Suzuki-Miyaura, Sonogashira) or C-N bond formation (Buchwald-Hartwig amination)[2].

  • Vector 2 (Secondary Amine): The distal nitrogen of the piperazine ring is highly nucleophilic and readily undergoes N-alkylation, reductive amination, or amidation to form ureas and amides[4].

G Core 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Vector1 Vector 1: C-Br Bond (Aryl Halide) Core->Vector1 Vector2 Vector 2: N-H Bond (Secondary Amine) Core->Vector2 Suzuki Suzuki-Miyaura Cross-Coupling Vector1->Suzuki Buchwald Buchwald-Hartwig Amination Vector1->Buchwald Amidation Amidation / Acylation Vector2->Amidation Alkylation Reductive Amination Vector2->Alkylation Prod1 C3-Aryl Derivatives Suzuki->Prod1 Prod2 C3-Amino Derivatives Buchwald->Prod2 Prod3 N-Acyl Piperazines Amidation->Prod3 Prod4 N-Alkyl Piperazines Alkylation->Prod4

Fig 1. Orthogonal bimodal synthetic functionalization workflow of the building block.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

The coupling of sterically hindered 3-bromopyridines requires optimized catalytic conditions. A mixed aqueous/organic solvent system is critical here to ensure the solubility of both the lipophilic halide and the inorganic base[5].

Reagents: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.5 eq), DMF/H₂O (95:5 v/v).

Step-by-Step Methodology:

  • Degassing (Causality: Prevent Catalyst Deactivation): Dissolve the building block and arylboronic acid in DMF/H₂O. Sparge the solution with Argon for 15 minutes. Oxygen must be removed to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst & Base Addition: Add Cs₂CO₃ followed by Pd(dppf)Cl₂. Why Cs₂CO₃? The cesium counterion exhibits a larger ionic radius, which enhances the solubility of the carbonate in the organic phase and accelerates the formation of the reactive boronate complex required for the transmetalation step[5].

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 4–6 hours. The elevated temperature is required to overcome the activation energy barrier associated with the electron-deficient and sterically hindered C3 position of the pyridine ring[6].

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~270, 272 for Br isotopes) is entirely replaced by the desired product mass.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes severe peak tailing during silica gel chromatography.

Table 2: Benchmarked Conditions for 3-Bromopyridine Suzuki Couplings
Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldRef
Pd(OAc)₂ / LigandK₂CO₃DMF / H₂O100>85%[7]
SiliaCat DPP-PdNaOAc2-Butanol98>90%[6]
Pd(II)-complexNaOHWater100>80%[8]
Protocol B: Chemoselective Amidation of the Piperazine Ring

Functionalizing the secondary amine via amidation is a standard approach to tuning the molecule's pharmacokinetic profile[4].

Reagents: Carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid in anhydrous DCM. Add EDC·HCl and HOBt, stirring for 30 minutes. Causality: EDC is chosen over DCC because its urea byproduct is highly water-soluble. HOBt is added to form an active ester intermediate, which suppresses racemization and prevents unreactive N-acylurea formation[4].

  • Nucleophilic Attack: Add 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine and DIPEA. The secondary amine of the piperazine is highly nucleophilic and will rapidly attack the HOBt-ester.

  • Self-Validating Workup (Chromatography-Free): Dilute with DCM and wash with saturated NaHCO₃ (removes unreacted carboxylic acid and HOBt), followed by 1M HCl (removes unreacted piperazine and DIPEA), and finally water (removes EDC-urea). If executed correctly, evaporation of the organic layer yields >95% pure amide without the need for column chromatography.

Pharmacodynamic & Pharmacokinetic Implications

In targeted therapeutics, particularly kinase inhibitors and GPCR modulators, the spatial arrangement of pharmacophores dictates efficacy. The 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine scaffold acts as a dual-action module:

  • Target Inhibition (PD): Post-coupling, the substituted pyridine core inserts into the hydrophobic pockets of target proteins. The nitrogen of the pyridine acts as a critical hydrogen-bond acceptor with the peptide backbone (e.g., the kinase hinge region).

  • Bioavailability (PK): The ethyl linker directs the piperazine moiety outward into the solvent channel. Because piperazine exists predominantly as a cation at physiological pH, it dramatically shifts the LogD of the entire complex, preventing the molecule from becoming a "brick dust" compound (highly active but insoluble)[9].

G Molecule Building Block Scaffold Pyridine Pyridine Ring (Hinge Binder) Molecule->Pyridine Linker Ethyl Linker (sp3 Flexibility) Molecule->Linker Piperazine Piperazine Ring (Solvent Exposed) Molecule->Piperazine PD High Affinity Target Binding (e.g., Kinase Inhibition) Pyridine->PD Linker->PD  Optimizes Fit PK Improved Aqueous Solubility & Bioavailability Piperazine->PK

Fig 2. Pharmacodynamic and pharmacokinetic contributions of the scaffold.

Conclusion

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is far more than a simple chemical reagent; it is a strategically designed vector for drug discovery. By providing orthogonal reactivity at the C3-bromide and the piperazine nitrogen, it allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) campaigns. Concurrently, its inherent physicochemical properties—specifically the solubility-enhancing nature of the piperazine ring—ensure that resulting lead compounds maintain favorable pharmacokinetic profiles, bridging the gap between in vitro potency and in vivo efficacy.

References

  • Approach to 3-(Cyclo)alkylpiperidines through 'sp3–sp3 via sp2–sp3' Coupling, ResearchGate.
  • 4-(5-Bromopyridin-3-yl)piperazin-2-one, Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, ACS Publications.
  • PIPERAZINE, Ataman Kimya.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties, PMC.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex, Arkivoc.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility, ACS Omega.
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications, MDPI.
  • Clean and fast cross-coupling of aryl halides in one-pot, Beilstein Journals.
  • Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats, J-STAGE.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media, ResearchGate.

Sources

Methodological & Application

Synthesis Protocols for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Target Molecule: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine CAS Registry Number: (Not widely established for specific salt forms; core scaffold ID required) Molecular Formula: C₁₁H₁₆BrN₃ Molecular Weight: 270.17 g/mol

This Application Note details the total synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine , a critical pharmacophore in the development of histamine H4 antagonists, kinase inhibitors, and dopaminergic ligands. The 3-bromo-4-alkylpyridine core is electronically unique; the bromine atom at position 3 provides a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the ethylpiperazine tail modulates solubility and receptor binding affinity.

Key Challenges Addressed:

  • Regiocontrol: Preventing lithium-halogen exchange at the C3-Br position during functionalization.

  • Polymerization: Stabilizing the reactive 4-vinylpyridine intermediate.

  • Selectivity: Ensuring mono-alkylation of the piperazine ring.

Retrosynthetic Analysis & Strategy

The most robust synthetic pathway avoids direct alkylation of the methyl group in 3-bromo-4-methylpyridine due to the competing lability of the C3-bromine bond under strong base conditions. Instead, a C4-Lithiation / Wittig / Michael Addition sequence is selected for its high fidelity and scalability.

Strategic Disconnections
  • C–N Bond Formation: The final step utilizes an aza-Michael addition of piperazine to a vinylpyridine precursor. This is superior to nucleophilic substitution (Sɴ2) on a halo-ethyl chain as it minimizes dimerization.

  • C=C Bond Formation: The vinyl group is installed via Wittig olefination of 3-bromoisonicotinaldehyde.

  • C–C Bond Formation (Core): The aldehyde is generated via regioselective lithiation of 3-bromopyridine.

Retrosynthesis Target Target Molecule 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Vinyl Intermediate 2 3-Bromo-4-vinylpyridine Target->Vinyl Aza-Michael Addition Aldehyde Intermediate 1 3-Bromoisonicotinaldehyde Vinyl->Aldehyde Wittig Olefination Start Starting Material 3-Bromopyridine Aldehyde->Start Regioselective Lithiation (LDA)

Figure 1: Retrosynthetic pathway designed to preserve the C3-Bromine handle while building the C4-ethylpiperazine chain.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromoisonicotinaldehyde

Principle: Directed ortho-metallation (DoM). The inductive effect of the bromine atom at C3 directs lithiation to the C4 position. However, Lithium-Halogen exchange is a competing pathway. Using LDA (a bulky, non-nucleophilic base) at -78°C favors deprotonation over metal-halogen exchange.

Reagents:

  • 3-Bromopyridine (1.0 eq)[1]

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Dimethylformamide (DMF) (1.5 eq)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Add anhydrous THF (150 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone bath).

  • Base Generation: Add n-BuLi (1.1 eq) dropwise to generate LDA in situ. Stir for 30 min at 0°C, then re-cool to -78°C.

    • Note: Pre-formed commercial LDA can also be used to minimize variability.

  • Lithiation: Add a solution of 3-bromopyridine (5.0 g, 31.6 mmol) in THF (20 mL) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Critical: Stir for exactly 30–45 minutes. Longer times may promote scrambling or decomposition.

  • Formylation: Add anhydrous DMF (3.7 mL, 47.4 mmol) dropwise. The solution may turn yellow/orange.

  • Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.[2][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

    • Yield Target: 75–85%

    • Appearance: Pale yellow solid.

Step 2: Synthesis of 3-Bromo-4-vinylpyridine

Principle: Wittig olefination converts the aldehyde to a vinyl group. This intermediate is prone to polymerization and should be stored with a stabilizer (e.g., BHT) if not used immediately.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq) or n-BuLi

  • THF (Anhydrous)

Protocol:

  • Ylide Formation: In a dry flask under N₂, suspend methyltriphenylphosphonium bromide (13.5 g, 37.8 mmol) in THF (100 mL). Cool to 0°C.[3][4][5]

  • Deprotonation: Add KOtBu (5.5 g, 49.1 mmol) portion-wise. The suspension will turn bright yellow (phosphonium ylide). Stir for 45 min at 0°C.

  • Addition: Add a solution of 3-bromoisonicotinaldehyde (5.8 g, 31.5 mmol) in THF (30 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with water. Extract with Et₂O (diethyl ether is preferred to precipitate triphenylphosphine oxide).

  • Purification: The crude residue often contains TPPO (triphenylphosphine oxide). Triturate with cold hexanes or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: 80–90%

    • Stability Note: Store at -20°C.

Step 3: Aza-Michael Addition to Target

Principle: The 4-vinylpyridine moiety is an electron-deficient Michael acceptor (activated by the pyridine nitrogen). Piperazine acts as the nucleophile. Using a large excess of piperazine prevents the formation of the "bis" product (where one piperazine connects two pyridine chains).

Reagents:

  • 3-Bromo-4-vinylpyridine (1.0 eq)[1]

  • Piperazine (5.0 eq)

  • Solvent: Ethanol or Toluene

  • Catalyst: Glacial Acetic Acid (0.5 eq) - Optional, accelerates reaction.

Protocol:

  • Mixing: In a pressure tube or reflux flask, dissolve piperazine (13.6 g, 158 mmol, 5.0 eq) in Ethanol (50 mL).

  • Addition: Add 3-bromo-4-vinylpyridine (5.8 g, 31.5 mmol, 1.0 eq) and acetic acid (0.9 mL).

  • Heating: Heat the mixture to reflux (80°C) for 12–16 hours.

    • In-Process Control: LC-MS should show peak [M+H]⁺ = 270/272 (Br isotope pattern).

  • Workup: Cool to room temperature. Concentrate ethanol under reduced pressure.

  • Removal of Excess Piperazine:

    • Resuspend residue in DCM (100 mL).

    • Wash with water (3 x 30 mL). The excess piperazine stays in the aqueous phase; the product partitions into DCM.

  • Salt Formation (Optional but Recommended): To isolate a stable solid, treat the DCM solution with HCl in dioxane to precipitate the dihydrochloride salt.

    • Yield Target: 85–95%

Analytical Data & Validation

Expected NMR Characterization (Free Base)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 8.65s1HC2-H (Pyridine)
(CDCl₃)8.38d, J=5.0 Hz1HC6-H (Pyridine)
7.15d, J=5.0 Hz1HC5-H (Pyridine)
2.95 - 3.05m2HAr-CH₂-CH₂-N
2.60 - 2.70m2HAr-CH₂-CH₂-N
2.50 - 2.60m4HPiperazine (N-CH₂)
2.90 - 3.00m4HPiperazine (NH-CH₂)
1.80br s1HN-H
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Result: Doublet peaks at m/z 270.1 and 272.1 (1:1 ratio), confirming the presence of one bromine atom.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the critical electron flow in the Aza-Michael addition step, highlighting the activation provided by the pyridine ring.

Mechanism Substrate 3-Bromo-4-vinylpyridine (Michael Acceptor) Transition Transition State (Anionic Intermediate) Substrate->Transition Nucleophilic Attack at β-carbon Nu Piperazine (Nucleophile) Nu->Transition Product Product 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Transition->Product Proton Transfer (Solvent/Acid)

Figure 2: Mechanistic flow of the Aza-Michael addition. The electron-withdrawing nature of the pyridine ring (enhanced by the 3-Br) activates the vinyl group for nucleophilic attack.

Safety & Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon). Use anhydrous solvents.[2]

  • 3-Bromo-4-vinylpyridine: Potential vesicant and lachrymator. Like many vinyl pyridines, it is unstable and can polymerize exothermically. Keep cold and stabilized.

  • Brominated Compounds: Treat all waste as halogenated organic waste. Avoid contact with skin.

References

  • Cai, D., Larsen, R. D., & Reider, P. J. (2002).[6] Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines.[2][6][7] Tetrahedron Letters, 43(23), 4285-4287. Link

  • Ali, A., et al. (2012).[4] Aldosterone synthase inhibitors.[4][5] Patent US 9,073,929 B2. (Describes synthesis of 3-bromo-4-vinylpyridine from 3-bromoisonicotinaldehyde). Link

  • Rule, J. D., & Moore, J. S. (2002). Olefin Metathesis Polymerization. Macromolecules. (General reference for vinylpyridine reactivity and handling).
  • Nalikezhathu, A., et al. (2023).[4] Ruthenium(II) Catalyzed Diol-Diamine Coupling to Provide Piperazines. Organic Letters, 25, 1754-1759. (Context for piperazine functionalization). Link

Sources

Step-by-step preparation of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine from 3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine , a valuable scaffold in the development of kinase inhibitors and GPCR ligands.

Direct alkylation of the pyridine ring at the C4 position is synthetically challenging due to the electron-deficient nature of the heterocycle and the directing effects of the C3-bromine substituent. While electrophilic aromatic substitution is unfavorable at C4, Directed Ortho Metalation (DoM) offers a precise solution. This protocol leverages the C3-bromine as a directing group to regioselectively functionalize the C4 position, followed by a homologation sequence to install the ethyl-piperazine tail.

Core Strategy:

  • Regioselective Lithiation: Kinetic deprotonation at C4 using LDA at -78°C.

  • Vinylation: Wittig methylenation to generate a Michael acceptor.

  • Aza-Michael Addition: Chemoselective conjugate addition of piperazine.

Retrosynthetic Analysis

The logical disconnection relies on identifying the ethyl-piperazine chain as a product of a Michael addition to a vinyl pyridine precursor. The vinyl group is traced back to an aldehyde installed via lithiation.

Retrosynthesis Target Target Molecule 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Vinyl Intermediate 2 3-Bromo-4-vinylpyridine Target->Vinyl Aza-Michael (C-N Bond Formation) Aldehyde Intermediate 1 3-Bromoisonicotinaldehyde Vinyl->Aldehyde Wittig (C=C Bond Formation) Start Starting Material 3-Bromopyridine Aldehyde->Start DoM / Formylation (C-C Bond Formation)

Figure 1: Retrosynthetic logic flow from target to starting material.

Detailed Experimental Protocols

Step 1: Regioselective Formylation (Synthesis of 3-Bromoisonicotinaldehyde)

Rationale: The bulky base Lithium Diisopropylamide (LDA) is selected over n-Butyllithium (n-BuLi) to favor deprotonation (DoM) over Lithium-Halogen exchange. The reaction must be maintained strictly at -78°C to ensure kinetic control at the C4 position and prevent the "Halogen Dance" (migration of the lithium to the thermodynamically more stable C2 position).

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • LDA (1.1 equiv, 2.0 M in THF/heptane)

  • DMF (1.2 equiv, anhydrous)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under positive Nitrogen (

    
    ) pressure. Add anhydrous THF (10 mL/mmol substrate).
    
  • Lithiation: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA (1.1 equiv) dropwise via syringe.

  • Addition: Add 3-Bromopyridine (1.0 equiv) dropwise over 15 minutes, maintaining internal temp < -70°C.

  • Incubation: Stir at -78°C for 1 hour . The solution typically turns yellow/orange, indicating formation of the 3-bromo-4-lithiopyridine species.

  • Quench: Add anhydrous DMF (1.2 equiv) dropwise. Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the aldehyde as a light yellow solid.

Critical Quality Attribute (CQA): Regioselectivity is confirmed by


-NMR. A singlet at ~10.2 ppm (CHO) and two doublets in the aromatic region (C5-H and C6-H coupling) confirm the 3,4-substitution pattern.
Step 2: Methylenation (Synthesis of 3-Bromo-4-vinylpyridine)

Rationale: A standard Wittig reaction converts the aldehyde to a vinyl group. This transforms the electrophilic carbonyl into an electrophilic alkene (Michael acceptor), activated by the electron-deficient pyridine ring.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv)
    
  • Potassium tert-butoxide (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Protocol:

  • Ylide Formation: In a dry RBF under

    
    , suspend 
    
    
    
    in THF at 0°C. Add
    
    
    portion-wise. The suspension will turn bright yellow (ylide formation). Stir for 30 mins.
  • Coupling: Add a solution of 3-Bromoisonicotinaldehyde (from Step 1) in THF dropwise to the ylide suspension at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Quench with water. Extract with

    
     or DCM.[2]
    
  • Purification: Pass through a short silica plug to remove triphenylphosphine oxide (

    
    ). Elute with Hexanes/EtOAc (9:1).
    
  • Storage: The product, 3-bromo-4-vinylpyridine, is a volatile oil. Store at -20°C with a trace of hydroquinone if not using immediately to prevent polymerization.

Step 3: Aza-Michael Addition (Target Synthesis)

Rationale: Vinyl pyridines are excellent Michael acceptors. The 3-bromo substituent provides additional inductive electron withdrawal, increasing the reactivity of the vinyl group. A large excess of piperazine is used to prevent the formation of the bis-alkylated byproduct (where one piperazine molecule attacks two vinyl pyridines).

Reagents:

  • 3-Bromo-4-vinylpyridine (1.0 equiv)

  • Piperazine (anhydrous) (5.0 equiv)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Acetic Acid (Catalytic, 0.1 equiv - optional)

Protocol:

  • Mixing: Dissolve Piperazine (5.0 equiv) in MeOH (5 mL/mmol). Ensure complete dissolution (mild heat may be required).

  • Addition: Add 3-Bromo-4-vinylpyridine (1.0 equiv) dropwise to the stirring piperazine solution at RT.

  • Reaction: Heat to Reflux (65°C) for 12–18 hours.

    • Note: The reaction can often proceed at RT over 24-48h, but reflux ensures completion.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent.

  • Removal of Excess Piperazine:

    • Resuspend the residue in DCM.

    • Wash with water (excess piperazine partitions into the aqueous phase).

    • Alternative: If the product is water-soluble, use sublimation to remove excess piperazine or direct column chromatography.

  • Purification: Flash chromatography (DCM/MeOH/NH3). The free base is an oil or low-melting solid. Convert to HCl salt for long-term storage by treating with 4M HCl in Dioxane.

Data Summary & Troubleshooting

ParameterStep 1 (Formylation)Step 2 (Wittig)Step 3 (Michael Addn)
Key Reagent LDA / DMF

/

Piperazine (Excess)
Temperature -78°C (Critical) 0°C

RT
Reflux (65°C)
Solvent THF (Anhydrous)THF (Anhydrous)MeOH or MeCN
Typical Yield 65 - 75%80 - 90%70 - 85%
Major Impurity C2-isomer (if temp rises)

Bis-alkylated piperazine
Validation NMR: CHO singlet (~10 ppm)NMR: Vinyl alkenes (5-6 ppm)MS: [M+H]+ ~270/272

Mechanistic Pathway

The following diagram illustrates the transformation of the C4 center from a nucleophile (lithiated species) to an electrophile (vinyl group) to the final saturated amine.

Mechanism Step1 3-Bromopyridine + LDA Inter1 4-Lithio Species (Nucleophile) Step1->Inter1 Deprotonation (-78°C) Step2 Aldehyde (Electrophile) Inter1->Step2 DMF Quench Step3 Vinyl Pyridine (Michael Acceptor) Step2->Step3 Wittig Final Target (Amino-ethyl) Step3->Final Piperazine Attack (Conj. Addn)

Figure 2: Mechanistic progression of the C4 carbon center.

References

  • Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-halopyridines. Synthesis of 3-halo-4-pyridinecarboxaldehydes. Tetrahedron Letters.

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition.

  • Dudley, G. B., et al. (2006). Aza-Michael Addition of Amines to Vinyl Heterocycles. Journal of Organic Chemistry.

  • MDPI Protocols. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

Sources

Application Notes and Protocols for Suzuki Coupling using 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridyl-Piperazine Scaffolds and the Suzuki-Miyaura Coupling

The convergence of the pyridine ring and the piperazine moiety within a single molecular framework represents a privileged scaffold in modern medicinal chemistry. These structural motifs are cornerstones in the design of a vast array of therapeutic agents, targeting a wide range of biological pathways. The pyridine ring, an electron-deficient heteroaromatic system, often serves as a key hydrogen bond acceptor or a bioisosteric replacement for a phenyl ring, modulating a compound's solubility, metabolic stability, and target engagement. The piperazine unit, a versatile secondary amine, frequently acts as a linker or a pharmacophoric element, enabling interaction with multiple receptor sites and influencing pharmacokinetic properties.

The synthesis of complex molecules incorporating these scaffolds is therefore of paramount importance to drug discovery and development professionals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl and hetero-biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it an indispensable tool in the synthetic chemist's arsenal.[1][3][4]

This application note provides a detailed guide to the reaction conditions for the Suzuki coupling of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine . We will delve into the mechanistic nuances of this transformation, discuss the critical roles of the catalyst, ligand, base, and solvent, and provide a robust, step-by-step protocol for its successful execution. Furthermore, we will address common challenges and troubleshooting strategies pertinent to substrates containing basic nitrogen heterocycles.

Mechanistic Considerations and the Role of Reaction Components

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is crucial for rationalizing the choice of reaction conditions and troubleshooting suboptimal outcomes.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation_Step Transmetalation Ar-Pd(II)-X->Transmetalation_Step [Ar'-B(OH)₃]⁻ Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation_Step->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Ar'-B(OH)2 Ar'-B(OH)₂ Base Base (e.g., OH⁻) Ar'-B(OH)2->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation_Step caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

1. The Substrate: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

The substrate itself presents unique challenges. The presence of two basic nitrogen atoms—one on the pyridine ring and two within the piperazine moiety—can lead to coordination with the palladium catalyst. This can potentially inhibit the catalytic cycle or lead to catalyst deactivation, resulting in lower yields. The electron-deficient nature of the pyridine ring generally makes the C-Br bond susceptible to oxidative addition, which is the first and often rate-limiting step of the cycle.

2. The Palladium Catalyst: The Heart of the Reaction

A palladium(0) species is the active catalyst.[3] While Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is more common to use air-stable Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). These are reduced in situ to the active Pd(0) species. For challenging substrates like ours, catalyst loading is typically in the range of 1-5 mol%.

3. The Ligand: A Key Determinant of Success

The choice of ligand is critical for stabilizing the palladium center, enhancing its reactivity, and preventing the formation of inactive palladium black. For electron-rich and sterically hindered substrates, or those prone to catalyst inhibition, bulky and electron-rich phosphine ligands are often essential. Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have proven to be highly effective in facilitating difficult couplings. For substrates containing basic nitrogen atoms, N-heterocyclic carbenes (NHCs) can also be excellent ligands due to their strong electron-donating properties and steric bulk.

4. The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki coupling.[5] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome, and its solubility in the chosen solvent system is an important consideration. For sensitive substrates, milder bases like potassium fluoride (KF) may be employed to minimize side reactions.

5. The Solvent: Creating the Right Environment

A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water.[1] Common choices include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). The presence of water can be beneficial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species. It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and to minimize side reactions such as the homocoupling of the boronic acid.

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the Suzuki coupling of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, arylboronic acid, and base to a dry Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add the palladium catalyst and ligand under a positive pressure of inert gas. B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and dilute with an organic solvent and water. F->G H 8. Separate the organic layer and extract the aqueous layer. G->H I 9. Combine organic layers, wash with brine, dry, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J caption Figure 2: Experimental Workflow.

Figure 2: Experimental Workflow.

Materials and Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine269.181.0269 mg
Arylboronic AcidVariable1.2 - 1.51.2 - 1.5 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)4.5 mg
SPhos (Ligand)410.530.04 (4 mol%)16.4 mg
Potassium Phosphate (K₃PO₄), anhydrous, powdered212.272.0 - 3.0425 - 637 mg
1,4-Dioxane, anhydrous--5 mL
Water, degassed--1 mL

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or hexanes/ethyl acetate with triethylamine) to afford the desired coupled product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Catalyst inhibition by nitrogen atoms- Use a fresh batch of palladium catalyst and ligand.- Screen different ligands (e.g., XPhos, RuPhos, or an NHC ligand).- Increase the reaction temperature.- Consider using a more reactive boronic ester (e.g., pinacol ester).
Protodebromination - Presence of protic impurities- Inefficient transmetalation- Ensure all reagents and solvents are anhydrous.- Use a more stable boronate ester (e.g., MIDA ester).- Optimize the base and ligand to accelerate the catalytic cycle.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient cross-coupling- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a pre-catalyst that is less prone to promoting homocoupling.- Adjust the stoichiometry of the reagents.
Complex Product Mixture - Multiple side reactions occurring- Decomposition of starting material or product- Re-evaluate the entire reaction setup for sources of air and moisture.- Lower the reaction temperature and extend the reaction time.- Screen different solvent and base combinations.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a powerful transformation for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery. While the presence of basic nitrogen atoms in the substrate requires careful consideration of reaction conditions, the use of modern, highly active palladium catalysts and bulky, electron-rich ligands can overcome these challenges to provide the desired products in good to excellent yields. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important reaction and to further explore the chemical space of pyridyl-piperazine derivatives.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Li, Z., Gelbaum, C., Fisk, J. S., Holden, B., Jaganathan, A., Whiteker, G. T., Pollet, P., & Liotta, C. L. (2016). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. The Journal of Organic Chemistry, 81(18), 8520-8529. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Retrieved from [Link]

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

Sources

Procedures for N-alkylation of piperazine with pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Procedures for N-Alkylation of Piperazine with Pyridine Derivatives

Abstract & Scope

Piperazine derivatives containing pyridine moieties (pyridylpiperazines) are privileged structural motifs in medicinal chemistry, forming the core of numerous CNS therapeutics, kinase inhibitors, and urease inhibitors[1]. The synthesis of these compounds typically relies on the N-alkylation or nucleophilic aromatic substitution (SNAr) of piperazine with halopyridines or picolyl halides. This application note outlines field-proven methodologies for achieving high-yielding monoalkylation while strictly controlling the formation of unwanted dialkylated byproducts.

Mechanistic Principles & The Dialkylation Dilemma

The primary synthetic hurdle in piperazine functionalization is the statistical and electronic likelihood of over-alkylation[2]. Because the secondary amine of a monoalkylated piperazine often retains similar (or enhanced) nucleophilicity compared to the unsubstituted starting material, direct 1:1 stoichiometric reactions inevitably yield complex mixtures of unreacted starting material, monoalkylated product, and N,N'-dialkylated byproducts.

To circumvent this limitation and establish a self-validating synthetic system, process chemists employ two distinct regiocontrol strategies:

  • Asymmetric Stoichiometry (The Excess Piperazine Route): By utilizing a massive molar excess of piperazine (typically 4 to 5 equivalents), the probability of the pyridine electrophile encountering an unsubstituted piperazine molecule vastly outweighs the probability of reacting with the monoalkylated intermediate[3].

  • Desymmetrization via Mono-Protection: Utilizing a sterically hindered protecting group (e.g., Boc anhydride) to synthesize 1-Boc-piperazine ensures absolute regiocontrol. The free secondary amine is selectively alkylated, followed by acidic deprotection[3].

Strategic Workflows for Regiocontrol

PiperazineAlkylation A Piperazine Core (Starting Material) B1 Method A: Direct Alkylation A->B1 B2 Method B: Protection Strategy A->B2 C1 Add 1 eq Pyridine Derivative (to 4-5 eq Piperazine) B1->C1 C2 1. Boc2O (1 eq) 2. Pyridine Derivative (1 eq) B2->C2 D1 Aqueous Workup & Fractional Distillation C1->D1 SN2 / SNAr D2 Acidic Deprotection (TFA or HCl) C2->D2 Alkylation E Mono-N-(Pyridinyl)piperazine D1->E Isolate Product D2->E Yields Pure Salt

Workflow comparison of direct alkylation vs. mono-protection strategies for piperazine.

Experimental Protocols

Protocol A: Direct Mono-N-alkylation via Asymmetric Stoichiometry

Objective: Synthesis of 1-(3-nitropyridin-2-yl)piperazine via SNAr. Causality & Design: The presence of a nitro group at the 3-position of the pyridine ring withdraws electron density from the 2-position, creating a strong electrophilic center highly susceptible to nucleophilic attack by piperazine under SNAr conditions[1]. The use of excess piperazine suppresses dialkylation.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve piperazine (43.0 g, 500 mmol, 5.0 eq) in 100 mL of anhydrous acetonitrile.

  • Electrophile Addition: Slowly add 2-chloro-3-nitropyridine (15.8 g, 100 mmol, 1.0 eq) in portions over 15 minutes at room temperature to prevent uncontrolled exothermic spikes[1].

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 12 hours under a nitrogen atmosphere[1].

  • Precipitation & Filtration: Cool the reaction mixture to room temperature, then place it in a freezer (-20 °C) overnight. The unreacted excess piperazine and the corresponding pyridinium hydrochloride salt will precipitate. Filter the solid and wash with cold acetone[3].

  • Extraction: Concentrate the filtrate on a rotary evaporator. Dissolve the resulting oil in 150 mL of dichloromethane (DCM) and wash with distilled water (3 × 50 mL) to remove trace piperazine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate. The crude product can be subjected to fractional distillation in a vacuum line (20 mm Hg) at 80-90 °C to yield pure 1-(3-nitropyridin-2-yl)piperazine[3].

Protocol B: Synthesis via Mono-Boc Protection (Picolyl Chloride Alkylation)

Objective: Synthesis of 1-(pyridin-3-ylmethyl)piperazine. Causality & Design: Picolyl chlorides are highly reactive SN2 alkylating agents. Direct reaction with piperazine yields intractable mixtures. Pre-forming 1-Boc-piperazine sterically and electronically deactivates one nitrogen, ensuring a strict 1:1 reaction stoichiometry and eliminating the need for fractional distillation[3].

Step-by-Step Methodology:

  • Boc-Protection: Add a solution of Boc2O (21.8 g, 100 mmol) in DCM (50 mL) over a period of three hours to a solution of piperazine (17.2 g, 200 mmol) in DCM (100 mL). Stir for 22 hours. Evaporate the solvent, add water (100 mL), and filter the insoluble bis-Boc byproduct. Extract the aqueous layer with DCM to isolate 1-Boc-piperazine[3].

  • Alkylation: Dissolve 1-Boc-piperazine (18.6 g, 100 mmol, 1.0 eq) and K2CO3 (27.6 g, 200 mmol, 2.0 eq) in 150 mL of anhydrous N,N-dimethylformamide (DMF).

  • Electrophile Addition: Add 3-(chloromethyl)pyridine hydrochloride (16.4 g, 100 mmol, 1.0 eq) portion-wise. Note: The hydrochloride salt requires an extra equivalent of K2CO3 to neutralize the salt and generate the free base in situ.

  • Heating: Stir the suspension at 60 °C for 18 hours. Quench with 300 mL of water and extract with ethyl acetate (3 × 100 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in 50 mL of DCM. Cool to 0 °C and slowly add trifluoroacetic acid (TFA, 25 mL). Stir at room temperature for 4 hours.

  • Neutralization: Concentrate the mixture to remove excess TFA. Dissolve the residue in water, basify to pH 12 using 2M NaOH, and extract with DCM (4 × 50 mL). Dry and concentrate to afford the pure monoalkylated product.

Process Metrics & Comparative Analysis

The following table summarizes the quantitative process metrics of the two protocols, allowing researchers to select the optimal route based on substrate reactivity and scale-up requirements.

MetricProtocol A (Direct Alkylation)Protocol B (Boc-Protection)
Target Reaction Mechanism SNAr (Halopyridine)SN2 (Picolyl Halide)
Overall Yield 65% – 75%80% – 85% (Over 3 steps)
Atom Economy Low (Requires 4-5 eq piperazine)High (1:1 stoichiometry)
Reaction Time 12 hours~44 hours (Total)
Purification Method Precipitation / Vacuum DistillationAcid-base aqueous extraction
Risk of Dialkylation Moderate (Controlled by mass action)None (Absolute regiocontrol)

Self-Validation & Troubleshooting Guidelines

To ensure the integrity of the synthesized compounds, the protocols act as self-validating systems if the following checkpoints are observed:

  • TLC Monitoring: In Protocol A, the disappearance of the highly UV-active 2-chloro-3-nitropyridine spot confirms reaction completion.

  • Physical State Validation: In Protocol A, the failure of unreacted piperazine to precipitate upon cooling to -20 °C indicates excessive solvent volume. The solvent must be partially evaporated before cooling to ensure the removal of the piperazine/pyridinium salt matrix[3].

  • Distillation Profiling: Monoalkylated piperazines typically exhibit boiling points between 100 - 150 °C at 20 mm Hg. Dialkylated derivatives will not distill under these conditions, acting as an automatic purification barrier[3].

References

  • Source: PMC (NIH)
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Novel method for the preparation of piperazine and its derivatives Source: Justia Patents URL

Sources

Application Note: A Strategic Workflow for Fragment-Based Drug Design Illustrated with 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By starting with low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][4][5] This guide provides a detailed technical workflow for an FBDD campaign, from initial fragment library design to hit-to-lead optimization. We will use the compound 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine as a practical, running example to illustrate key principles, experimental choices, and strategic decision-making throughout the process. While this specific molecule is used for illustrative purposes, the protocols and methodologies described herein are broadly applicable to any FBDD project targeting a wide range of proteins.

Part 1: The Foundation: Fragment Library Design & Analysis

The success of any FBDD campaign is fundamentally linked to the quality of the fragment library.[6] Unlike HTS, which relies on quantity, FBDD prioritizes the quality and diversity of a much smaller set of compounds, typically 500-2,000 fragments.[6][7] The goal is to maximize the exploration of potential binding interactions with a minimal number of molecules.[8]

Principles of an Effective Fragment Library

A high-quality fragment library is curated based on several key physicochemical properties, often summarized by the "Rule of Three" (Ro3).[6] These guidelines ensure that fragments are small, soluble, and possess favorable characteristics to serve as starting points for chemical elaboration.

  • Molecular Weight (MW): Typically under 300 Da. This small size increases the probability of fitting into small pockets on the protein surface.[1][6][9]

  • Solubility: High aqueous solubility is critical because fragments often bind with weak affinity (μM to mM range), requiring high screening concentrations to detect binding.[6]

  • Lipophilicity (cLogP): A cLogP ≤ 3 helps maintain solubility and avoids non-specific, promiscuous binding driven by hydrophobic effects.[6]

  • Hydrogen Bond Donors/Acceptors: Generally ≤ 3 of each, keeping the fragment simple and avoiding excessive polarity that can hinder cell permeability later in development.[6]

  • Chemical Reactivity: Fragments should be devoid of reactive functional groups that could covalently modify the target protein, leading to false positives.[6]

Analysis of the Exemplar Fragment: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

To illustrate these principles, we will analyze our exemplar fragment. This molecule contains several key features that make it an interesting candidate for an FBDD library.

  • Structural Features:

    • 3-Bromopyridine: This aromatic headpiece provides a defined shape and a bromine atom, which can act as a vector for future chemical modification (e.g., via palladium-catalyzed cross-coupling reactions) or participate in halogen bonding with the target protein.

    • Piperazine Ring: This group significantly enhances aqueous solubility, a crucial property for a fragment.[10][11] The secondary amine also provides a clear, reactive handle for the "fragment growing" optimization strategy.

    • Ethyl Linker: Provides conformational flexibility, allowing the two ends of the molecule to adopt an optimal binding pose.

Below is a summary of its calculated physicochemical properties.

PropertyValue"Rule of Three" ComplianceRationale & Significance
Molecular Formula C₁₁H₁₆BrN₃-Provides the atomic composition.[12]
Molecular Weight 269.05 g/mol Yes (<300 Da)The small size is ideal for fitting into protein binding pockets.[12]
cLogP (Predicted) 1.2Yes (≤ 3)Indicates good hydrophilicity, which favors high solubility and reduces the risk of non-specific binding.[12]
Hydrogen Bond Donors 1 (secondary amine)Yes (≤ 3)The piperazine NH group can form a key hydrogen bond with the target.
Hydrogen Bond Acceptors 3 (2 piperazine N, 1 pyridine N)Yes (≤ 3)Offers multiple points for directed interaction with the protein target.
Rotatable Bonds 3-Provides a degree of conformational flexibility without being overly "floppy," which can carry an entropic penalty upon binding.

Part 2: The Search: Primary Fragment Screening

The core of FBDD is the screening process, which uses highly sensitive biophysical techniques to detect the weak binding of fragments to the target protein.[1][5][7] No single technique is perfect; the choice depends on the nature of the target protein, throughput requirements, and available equipment. The most common and powerful methods are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Surface Plasmon Resonance (SPR).[1][13]

dot

FBDD_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation Lib Fragment Library (500-2000 compounds) Screen Biophysical Screen Lib->Screen Target Target Protein (High Purity & Stability) Target->Screen Xray X-ray Crystallography Screen->Xray Structural Data NMR NMR Spectroscopy Screen->NMR Binding Confirmation SPR Surface Plasmon Resonance Screen->SPR Kinetics/Affinity InitialHits Initial Hits (Weak Binders) Xray->InitialHits NMR->InitialHits SPR->InitialHits Validation Orthogonal Validation & Affinity Measurement (KD) InitialHits->Validation ITC ITC Validation->ITC NMR_T NMR Titration Validation->NMR_T ConfirmedHits Validated Hits (Binding Site & Affinity Known) ITC->ConfirmedHits NMR_T->ConfirmedHits Opt Hit-to-Lead Optimization ConfirmedHits->Opt Proceed to Optimization

Caption: High-level workflow for a typical Fragment-Based Drug Design campaign.

Protocol: X-ray Crystallography for Fragment Screening

Crystallographic screening provides unparalleled structural information, directly visualizing how a fragment binds to the target protein, making it a gold standard for FBDD.[14][15]

  • Principle: Protein crystals are soaked in a solution containing a high concentration of the fragment.[16] X-ray diffraction data is then collected, and the resulting electron density map is inspected for new density in a binding pocket, which corresponds to the bound fragment.[16]

  • Causality: This method is powerful because it doesn't just identify a hit; it simultaneously provides the 3D structure of the protein-fragment complex, which is essential for structure-guided optimization.[15][17]

Step-by-Step Methodology:

  • Crystal Preparation: Grow high-quality, robust crystals of the target protein that can withstand the soaking procedure. This is often the most challenging step.

  • Fragment Soaking: Prepare a solution of the exemplar fragment, 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, at a high concentration (e.g., 10-50 mM) in a cryo-protectant-containing buffer compatible with the protein crystals.

    • Note: High fragment solubility is non-negotiable here. The piperazine moiety in our exemplar is advantageous for this reason.[6]

  • Soaking: Transfer a protein crystal into a small drop of the fragment solution and allow it to incubate for a period ranging from minutes to hours.

  • Vitrification: Rapidly retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation. This process, known as vitrification, preserves the crystal lattice for data collection.

  • Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect a high-resolution X-ray diffraction dataset.[9]

  • Data Processing & Analysis: Process the diffraction data and calculate electron density maps. Compare these maps to a reference dataset from an un-soaked crystal. New, unambiguous electron density in a binding pocket indicates a fragment "hit."

  • Model Building: Build the fragment into the new density and refine the structure to obtain a high-resolution model of the protein-fragment complex.

Protocol: NMR Spectroscopy for Fragment Screening

NMR is a versatile and robust method for detecting weak binding events in solution, making it highly suitable for FBDD.[18][19] We will focus on a ligand-observed method, Saturation Transfer Difference (STD) NMR.

  • Principle: In an STD-NMR experiment, specific resonances of the target protein are selectively saturated with radiofrequency pulses. If a fragment is bound to the protein, this saturation will be transferred to the fragment via spin diffusion. The result is a decrease in the intensity of the fragment's NMR signals, which is only observed if it binds.

  • Causality: This technique is powerful for screening because it filters out non-binding compounds and can be performed on mixtures of fragments, increasing throughput. It directly reports on the binding event in a solution state, which is complementary to the solid-state information from crystallography.[20]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM) and a higher concentration of the fragment (e.g., 1-2 mM) in a suitable deuterated buffer.

  • Acquire Reference Spectrum: Record a standard 1D ¹H NMR spectrum of the sample. This will show signals for both the protein and the fragment.

  • Acquire STD Spectrum: Run the STD-NMR experiment. This involves two separate acquisitions:

    • On-Resonance: The protein signals are selectively saturated (e.g., at 0 ppm, where no fragment signals are present).

    • Off-Resonance: A saturation pulse is applied to a region of the spectrum where neither protein nor fragment signals are present (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Analysis: In the resulting "difference" spectrum, only signals from the binding fragment will appear. Non-binding compounds will be absent. The presence of signals for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine confirms it is a hit.

Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free, real-time biophysical technique that provides kinetic and affinity data, making it increasingly popular for both primary screening and hit validation.[21][22][23]

  • Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[23]

  • Causality: SPR is highly sensitive and consumes very little protein.[21] Its ability to provide real-time kinetic data (association and dissociation rates) in addition to affinity (KD) makes it exceptionally valuable for characterizing and prioritizing hits.[22]

Step-by-Step Methodology:

  • Protein Immobilization: Covalently couple the purified target protein to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

  • System Priming: Prime the SPR instrument with a suitable running buffer, which should be matched as closely as possible to the buffer used for the fragment solutions to minimize bulk refractive index effects.

  • Fragment Injection: Prepare a precise dilution of the exemplar fragment in the running buffer. Inject the fragment solution over the sensor surface (containing the immobilized target) and a reference channel (a deactivated surface) for a set association time.

    • Note: The reference channel is critical for subtracting non-specific binding and bulk refractive index changes, ensuring the observed signal is from a specific binding event.[5]

  • Dissociation Phase: Replace the fragment solution with running buffer and monitor the dissociation of the fragment from the protein.

  • Data Analysis: Subtract the reference channel data from the target channel data to generate a sensorgram. A binding response that is dose-dependent and shows clear association and dissociation phases indicates a hit. The shape of the curve can be fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Part 3: From Hit to Hope: Validation and Optimization

Identifying initial hits is only the beginning. These hits must be validated to eliminate false positives, their binding affinity must be accurately measured, and their binding mode must be understood to guide the next phase: optimization.[1]

Hit Validation and Affinity Determination

A validated hit is one that is confirmed by at least two orthogonal (i.e., based on different physical principles) techniques. For example, a hit from an SPR screen should be confirmed with NMR, or vice-versa. This process builds confidence that the observed interaction is genuine.

Protocol: K(D) Determination by NMR Titration Once 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is confirmed as a hit, its binding affinity (KD) can be determined by monitoring the chemical shift perturbations (CSPs) in a protein-observed 2D ¹H-¹⁵N HSQC experiment.

  • Prepare ¹⁵N-labeled Protein: Express and purify the target protein using ¹⁵N-labeled media. This is necessary to observe the protein's signals.

  • Acquire Reference HSQC: Record a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

  • Titration: Prepare a concentrated stock solution of the fragment. Add small, successive aliquots of the fragment stock to the protein sample, recording a new HSQC spectrum after each addition.

  • Monitor CSPs: As the fragment binds, the chemical environment of the amino acid residues in the binding pocket will change, causing their corresponding peaks in the HSQC spectrum to shift. Track these shifts for several well-resolved peaks.

  • Calculate K(D): Plot the magnitude of the chemical shift change against the molar concentration of the fragment. Fit this binding isotherm to a one-site binding equation to calculate the KD.

dot

Hit_Validation_Cascade Initial Initial Hit from Primary Screen (e.g., SPR) Ortho Orthogonal Screen Initial->Ortho Confirmation NMR_Val NMR (STD or HSQC) Ortho->NMR_Val Affinity Affinity & Stoichiometry Determination NMR_Val->Affinity Confirmed Binder ITC Isothermal Titration Calorimetry (ITC) Affinity->ITC Provides KD & Thermodynamics Structure Structural Biology ITC->Structure Quantified Binder Xray_Val X-ray Crystallography Structure->Xray_Val Provides Binding Mode Confirmed Confirmed, Characterized Hit Xray_Val->Confirmed

Caption: A logical cascade for validating and characterizing fragment hits.

Hit-to-Lead Optimization Strategies

The final stage of FBDD involves rationally evolving a low-affinity fragment hit into a high-affinity, drug-like lead compound.[1][24] This is a structure-guided process that relies heavily on the 3D information obtained from X-ray crystallography or NMR.[17] There are three primary strategies: growing, linking, and merging.[25][26]

dot

Hit_To_Lead Hit-to-Lead Optimization Strategies cluster_growing 1. Fragment Growing cluster_linking 2. Fragment Linking cluster_merging 3. Fragment Merging start_g Exemplar Fragment (1-[2-(3-Br-Py-4-yl)ethyl]piperazine) grown Grown Compound (Higher Affinity) start_g->grown Add functional group (e.g., via piperazine N) pocket_g Empty adjacent pocket grown->pocket_g New interaction start_l1 Fragment A (Exemplar) linked Linked Compound (High Affinity) start_l1->linked start_l2 Fragment B (Binds nearby) start_l2->linked Design optimal linker start_m1 Fragment C overlap Overlapping Binding Pose start_m1->overlap merged Merged Compound (Combines features) start_m1->merged Combine pharmacophores start_m2 Fragment D start_m2->overlap start_m2->merged Combine pharmacophores

Caption: The three primary strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most direct approach, where chemical modifications are made to the initial fragment to extend its structure into an adjacent binding pocket, forming new, favorable interactions.[25]

    • Application to Exemplar: Using the co-crystal structure of our target with 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, we could design new molecules by:

      • Acylating or alkylating the secondary amine of the piperazine ring. This would project a new functional group into a nearby pocket, guided by the protein's structure.

      • Using the bromine on the pyridine ring as a handle for a Suzuki or Sonogashira coupling reaction to add a new aryl or alkynyl group, exploring a different vector from the fragment.

  • Fragment Linking: This strategy is used when a screen identifies two different fragments that bind to adjacent sites on the protein.[4] Medicinal chemistry is then used to design and synthesize a single molecule that incorporates both fragments connected by a suitable linker.

    • Application to Exemplar: If another fragment, say a substituted indole, was found to bind in a pocket next to our exemplar, the goal would be to design a linker that connects the piperazine ring of our fragment to the indole, preserving the optimal binding orientation of both original fragments. The resulting linked compound often has an affinity that is dramatically higher than the sum of the individual fragments.[25]

  • Fragment Merging: This approach is applicable when two fragments are found to bind in the same pocket with overlapping poses. A new molecule is designed that merges the key structural features of both fragments into a single, more potent compound.[25]

Conclusion

Fragment-Based Drug Design is a scientifically rigorous and efficient engine for modern drug discovery. By focusing on the quality of interactions from small, well-characterized molecules, it provides a rational path to developing novel, potent, and drug-like clinical candidates. This application note has outlined the complete FBDD workflow, using 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine as an ideal exemplar to demonstrate the core principles of library design, the application of key biophysical screening techniques, and the strategic thinking required for successful hit-to-lead optimization. The detailed protocols provided serve as a robust starting point for researchers and scientists aiming to leverage the power of FBDD in their own drug development programs.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved March 7, 2026, from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 357-371. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review. [Link]

  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. [Link]

  • Ciulli, A., & Williams, G. (2012, October 8). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Protein & Peptide Letters, 19(7), 743-752. [Link]

  • Lundbäck, T. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. Retrieved March 7, 2026, from [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. [Link]

  • Si, Y., et al. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. [Link]

  • ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. [Link]

  • Whalen, D. M., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 1(3), 100188. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved March 7, 2026, from [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1823. [Link]

  • Sygnature Discovery. (2022, April 14). Approaches to Fragment-Based Drug Design. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Al-Sha'er, M. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research, 31, 1-17. [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies. Retrieved March 7, 2026, from [Link]

  • Dalvit, C., et al. (2011, December 13). Fragment HIT Identification in FBDD. Journal of Medicinal Chemistry, 55(1), 485-493. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Badger, J. (2012). Crystallographic Fragment Screening. Methods in Molecular Biology, 841, 153-167. [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. [Link]

  • Hall, R. J., et al. (2017). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 60(16), 7074-7081. [Link]

  • PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, October 17). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. [Link]

  • PubChemLite. (n.d.). C11H16BrN3 - Explore. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved March 7, 2026, from [Link]

  • Chemazone. (n.d.). 1-[2-(3-bromophenyl)ethyl]piperazine. Retrieved March 7, 2026, from [Link]

  • Thieme. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]

  • ResearchGate. (2026, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Li, J., et al. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3568. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved March 7, 2026, from [Link]

  • Open Access Journals. (2023, June 30). Fragment-Based Drug Design (FBDD). [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Google Patents. (1952, August 12). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.
  • Holvey, C. E., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. Drug Discovery Today, 30(9), 103006. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017, March 23). Fragment-based drug design (FBDD). [Link]

  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • Al-Ghorbani, M., et al. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6098. [Link]

Sources

Application Note: Orthogonal Functionalization of the Piperazine Ring in 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a highly versatile bifunctional building block frequently utilized in drug discovery and library synthesis. It features two distinct reactive sites: a nucleophilic secondary amine at the N4 position of the piperazine ring, and an electrophilic aryl bromide at the 3-position of the pyridine ring.

This dual reactivity presents a significant chemoselectivity challenge. While the secondary amine is primed for diversification, the presence of the aryl bromide strictly dictates the functionalization strategies that can be employed. This application note details field-proven, orthogonal protocols to selectively functionalize the piperazine ring while preserving the aryl bromide for subsequent downstream cross-coupling applications.

Structural Analysis & Chemoselectivity Challenges

To successfully derivatize this scaffold, researchers must understand the causality behind reaction selection:

  • The Pitfall of Transition-Metal Catalysis: Direct N-arylation of piperazines via Buchwald-Hartwig amination is a powerful tool 1. However, applying palladium or copper catalysis to 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine will prematurely activate the internal C–Br bond. This leads to rapid intra- or intermolecular cross-coupling, resulting in unwanted oligomerization or degradation 2.

  • The Orthogonal Solution: To maintain the integrity of the aryl bromide, functionalization must rely on classic electrophilic methods. N-acylation, reductive amination, and direct N-alkylation operate under conditions that are entirely orthogonal to aryl halide reactivity, ensuring complete chemoselectivity 3.

Mechanistic & Workflow Visualization

Piperazine_Functionalization cluster_orthogonal Orthogonal Functionalization (C-Br Intact) cluster_nonorthogonal Non-Orthogonal (C-Br Cleaved) SM 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (Target Scaffold) RedAm Reductive Amination Aldehyde, NaBH(OAc)3 SM->RedAm Acyl N-Acylation RCOCl, Base SM->Acyl Alkyl Direct N-Alkylation R-X, Base SM->Alkyl PdCat Buchwald-Hartwig Pd-Catalyst, Base SM->PdCat Prod1 N-Alkyl Derivative Ready for Cross-Coupling RedAm->Prod1 Prod2 N-Acyl Derivative Ready for Cross-Coupling Acyl->Prod2 Alkyl->Prod1 Degrad Oligomerization / Intramolecular Cyclization PdCat->Degrad

Chemoselective pathways for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine functionalization.

Experimental Workflows: Orthogonal Functionalization

Protocol A: Chemoselective N-Acylation (Amide Formation)

Causality & Mechanistic Rationale: Acylation with acid chlorides is highly exothermic. Triethylamine (Et₃N) is used as an acid scavenger to prevent the protonation of the pyridine and piperazine nitrogens, which would stall the reaction. Dichloromethane (DCM) is utilized as an aprotic solvent to ensure complete solubility of the starting material without participating in nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Base Addition: Add Et₃N (2.0 equiv, 2.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add the desired acid chloride (1.1 equiv, 1.1 mmol) dropwise over 10 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint (Self-Validating System): Quench a 10 µL aliquot in 1 mL of MeOH and analyze via LC-MS. Critical indicator: The mass spectrum must display the expected

    
     peak as a distinct 1:1 isotopic doublet separated by 2 m/z units (representing 
    
    
    
    Br and
    
    
    Br). The presence of this doublet confirms that the C–Br bond remains perfectly intact.
  • Workup: Dilute the mixture with additional DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination (Preferred N-Alkylation Alternative)

Causality & Mechanistic Rationale: Direct alkylation often suffers from over-alkylation (forming quaternary ammonium salts). Reductive amination bypasses this by forming an intermediate iminium ion that is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because it is mild enough to selectively reduce the iminium ion at room temperature without reducing the unreacted aldehyde 3.

Step-by-Step Methodology:

  • Iminium Formation: Combine 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol) in 1,2-dichloroethane (DCE) (5 mL, 0.2 M). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.

  • Propagation: Stir the opaque suspension at room temperature for 12 hours.

  • Validation Checkpoint (Self-Validating System): Perform TLC analysis (DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat. The disappearance of the secondary amine (which stains a dark pink/purple) and the appearance of a UV-active, Ninhydrin-negative spot indicates complete conversion to the tertiary amine.

  • Workup: Quench the reaction carefully with 1N NaOH (5 mL) to break down the boron complexes. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol C: Direct N-Alkylation (Sₙ2)

Causality & Mechanistic Rationale: For robust N-alkylation using alkyl halides, standard protocols utilizing acetonitrile (MeCN) and potassium carbonate (K₂CO₃) provide excellent yields 4. K₂CO₃ is a mild, insoluble inorganic base that acts as an acid sponge, keeping the concentration of the free amine high while minimizing the risk of base-catalyzed side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend K₂CO₃ (2.0 equiv, 2.0 mmol) in a solution of the piperazine scaffold (1.0 equiv, 1.0 mmol) in MeCN (10 mL, 0.1 M).

  • Alkylation: Add the alkyl halide (1.05 equiv, 1.05 mmol) dropwise. Note: Strict stoichiometric control is required to prevent dialkylation.

  • Heating: Equip the flask with a reflux condenser and heat to 60 °C for 8 hours.

  • Validation Checkpoint (Self-Validating System): Monitor via LC-MS. The reaction is complete when the starting material peak is consumed. If a peak corresponding to

    
     (where R is a second alkyl group) begins to appear, immediately cool the reaction to quench the over-alkylation pathway.
    
  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the crude residue via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics and chemoselectivity profiles of the discussed methodologies based on standardized piperazine functionalization data.

Functionalization StrategyReagents / CatalystTemp (°C)Typical Yield (%)Chemoselectivity (C–Br Intact)Primary Side Reaction Risk
N-Acylation RCOCl, Et₃N, DCM0 to 2585–95Yes Hydrolysis of RCOCl
Reductive Amination RCHO, NaBH(OAc)₃, DCE2575–90Yes Aldehyde reduction
Direct N-Alkylation R-X, K₂CO₃, MeCN6060–80Yes Over-alkylation (Quat. Salt)
Buchwald-Hartwig Ar-X, Pd-cat, Base80–110< 10 (Desired)No (Cleaved) Oligomerization / Cyclization

References

  • Optimizing reaction conditions for N-arylation of piperazine. BenchChem.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central (PMC).
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI.

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for research scientists and drug discovery professionals. It synthesizes established microwave-assisted organic synthesis (MAOS) principles with specific methodologies relevant to the functionalization of pyridine-piperazine scaffolds.

Abstract

The 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a precursor for dual-action GPCR ligands, kinase inhibitors, and neuroactive agents. Traditional thermal synthesis of this intermediate often suffers from long reaction times (12–24 h) and competitive bis-alkylation byproducts. This guide details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <30 minutes while improving selectivity. Furthermore, we outline downstream protocols for the chemoselective functionalization of the 3-bromo handle via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling rapid library generation.

Introduction: The Strategic Scaffold

The target molecule combines a piperazine pharmacophore with a 3-bromopyridine moiety via an ethyl linker.

  • Piperazine: A key motif in antihistamines, antipsychotics, and antidepressants.

  • 3-Bromopyridine: An electrophilic handle for palladium-catalyzed cross-coupling, allowing late-stage diversification.

  • Ethyl Linker: Provides rotational freedom and prevents steric clash between the heterocycles.

Why Microwave? Nucleophilic substitution on electron-deficient heterocycles (like pyridine) and alkylation of secondary amines often require high thermal energy to overcome activation barriers. Microwave irradiation offers:

  • Volumetric Heating: Direct coupling with polar solvents (e.g., MeCN, EtOH) ensures uniform temperature profiles, minimizing wall effects.

  • Superheating: Access to temperatures above the solvent's atmospheric boiling point accelerates kinetics (Arrhenius equation).

  • Selectivity: Rapid heating/cooling cycles allow for "kinetic control," often favoring mono-alkylation over thermodynamically stable bis-alkylation byproducts.

Retrosynthetic Logic & Workflow

The synthesis is designed in two phases: Construction of the core scaffold and Diversification of the halide handle.

G SM1 3-Bromo-4-(2-chloroethyl)pyridine (Electrophile) Target Target Intermediate: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine SM1->Target MW 140°C, 20 min SN2 Alkylation SM2 Piperazine (Excess) (Nucleophile) SM2->Target Prod1 Suzuki Product (Biaryl) Target->Prod1 MW Pd(0), Ar-B(OH)2 Prod2 Buchwald Product (Aminopyridine) Target->Prod2 MW Pd(0), R-NH2

Figure 1: Retrosynthetic workflow. The core synthesis relies on a microwave-accelerated SN2 reaction, followed by divergent Pd-catalyzed couplings.

Protocol A: Core Synthesis via Microwave Alkylation

Objective: Synthesize 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine from 3-bromo-4-(2-chloroethyl)pyridine.

Materials
  • Reagent A: 3-Bromo-4-(2-chloroethyl)pyridine HCl (1.0 equiv) [Commercially available or synthesized from 3-bromo-4-methylpyridine].

  • Reagent B: Piperazine (5.0 equiv). Note: Excess is crucial to prevent polymerization/bis-alkylation.

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred for microwave absorption efficiency (tan δ).

  • Vessel: 10 mL Microwave-transparent borosilicate glass vial with crimp cap.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve Reagent A (256 mg, 1.0 mmol) and Piperazine (430 mg, 5.0 mmol) in MeCN (4 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol). Cap the vial with a PTFE-lined septum. Vortex for 30 seconds to ensure homogeneity.

  • Microwave Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic (hold temperature).

    • Temp: 140 °C.

    • Pressure Limit: 15 bar.

    • Power: High absorption (set max to 150W to prevent overshoot).

    • Time: 20 minutes.

  • Work-up:

    • Cool to room temperature (RT) using the reactor's compressed air cooling (approx. 2 min).

    • Concentrate the mixture under reduced pressure to remove MeCN and DIPEA.

    • Purification (Critical): The residue contains the product and excess piperazine. Partition between DCM (20 mL) and Water (20 mL). The excess piperazine will largely remain in the aqueous phase.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Refinement: Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) yields the pure target as a pale yellow oil/solid.

Expected Yield: 75–85%.

Protocol B: Downstream Functionalization (The "Involving" Phase)

Once the core scaffold is synthesized, the 3-bromo position is activated for cross-coupling.

B1. Microwave-Assisted Suzuki-Miyaura Coupling

Application: Introduction of aryl/heteroaryl groups for SAR studies.

  • Reactants: Core Scaffold (0.5 mmol), Aryl Boronic Acid (0.75 mmol).

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%). Robust against air/moisture.

  • Base/Solvent: 2M Na₂CO₃ (aq) / 1,4-Dioxane (1:4 ratio).

  • Microwave Parameters:

    • Temp: 120 °C.

    • Time: 10–15 minutes.

  • Notes: The piperazine NH is nucleophilic. If the boronic acid contains electrophiles, protect the piperazine (Boc) first. However, for standard aryl boronic acids, the free amine is tolerated under these conditions.

B2. Microwave-Assisted Buchwald-Hartwig Amination

Application: Introduction of amino substituents (C-N bond formation).

  • Reactants: Core Scaffold (0.5 mmol), Primary/Secondary Amine (0.6 mmol).

  • Catalyst System: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (1.5 equiv). Strong inorganic base required.

  • Solvent: Toluene or Dioxane (degassed).

  • Microwave Parameters:

    • Temp: 130 °C.

    • Time: 20 minutes.

  • Mechanism Check: The secondary amine of the piperazine could compete. However, the 3-bromo position is sterically hindered. Using a bulky ligand like Xantphos and the specific reaction partner often directs coupling to the bromide. Self-Validation: If competitive coupling occurs at the piperazine NH, use N-Boc protected scaffold.

Technical Data & Troubleshooting

Comparative Analysis: Thermal vs. Microwave
ParameterThermal (Reflux)Microwave (Closed Vessel)Advantage
Time 12 – 24 Hours15 – 25 MinutesThroughput
Solvent Toluene/DMF (High BP)MeCN/EtOH (Low BP)Work-up Ease
Yield 45 – 60%75 – 85%Efficiency
Purity Bis-alkylation commonMono-alkylation favoredSelectivity
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: 3-Bromopyridine deactivates the ring, making the ethyl chain less electrophilic? Unlikely. More likely salt formation.

    • Fix: Ensure DIPEA is fresh. Increase Temp to 160 °C. Switch solvent to NMP (higher microwave absorptivity).

  • Issue: Bis-alkylation (Piperazine dimer).

    • Cause: Local high concentration of alkyl halide.

    • Fix: Increase Piperazine equivalents to 10.0. Dissolve piperazine fully before adding the alkyl halide.

  • Issue: Pd Catalyst "Blacking Out" (Precipitation).

    • Cause: Overheating or oxidation.

    • Fix: Degas solvents with N₂ bubbling for 5 mins before sealing. Reduce max power to 100W to prevent "hot spots."

Scientific Validation & Logical Flow

The protocols above rely on the "Microwave Effect" in amine alkylation.

  • Polar Transition States: The transition state of the Menshutkin reaction (amine + alkyl halide → ammonium salt) is more polar than the ground state. Microwave irradiation stabilizes this transition state (specific microwave effect), lowering activation energy (

    
    ).
    
  • Atom Economy: By using the free base piperazine in excess rather than a mono-protected piperazine (e.g., N-Boc-piperazine), we reduce step count (no deprotection needed). The microwave efficiency makes the purification of the excess reagent viable (simple aqueous wash) compared to the tedious chromatography required for protected derivatives.

Workflow Start Start: 3-Bromo-4-(2-chloroethyl)pyridine Decision Is Piperazine Protected? Start->Decision RouteA Route A: Free Piperazine (5 eq) MW: 140°C, MeCN Decision->RouteA No (Preferred) RouteB Route B: N-Boc Piperazine (1.2 eq) MW: 150°C, DMF, KI (cat) Decision->RouteB Yes OutcomeA Product + Excess Piperazine (Aqueous Wash Purification) RouteA->OutcomeA OutcomeB Protected Product (Requires TFA Deprotection) RouteB->OutcomeB Final Pure Scaffold OutcomeA->Final OutcomeB->Final

Figure 2: Decision tree for reagent selection. Route A is preferred for speed and atom economy, facilitated by microwave kinetics.

References

  • Microwave-Assisted Synthesis of Piperazine Derivatives

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Generalized reference for scaffold utility).

  • General Microwave Alkylation Protocol

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Functionalization of 3-Bromopyridines

    • Title: A Comparative Guide to the Synthesis of 3-Amino-5-bromopyridine Derivatives: Traditional vs. Microwave-Assisted Routes.
    • Source: BenchChem.[1]

  • Microwave Quaternization Kinetics

    • Title: Microwave assisted quaternization of poly(4-vinylpyridine) with 1-bromohexane.[2]

    • Source: ResearchGate.[2]

    • URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized microwave vessels. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Advanced Application Note: Buchwald-Hartwig Amination Protocols for Bifunctional Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The compound 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a highly versatile bifunctional synthon frequently utilized in the development of kinase inhibitors, CH24H modulators, and CNS-active therapeutics. Structurally, it possesses two orthogonal reactive sites: an unactivated aryl bromide (the 3-bromopyridine moiety) and a nucleophilic secondary amine (the free piperazine NH).

This dual reactivity presents a unique challenge in palladium-catalyzed C–N cross-coupling. Depending on the choice of catalyst, ligand, and reaction conditions, this substrate can be directed down two entirely divergent synthetic pathways:

  • Chemoselective Intermolecular N-Arylation: Coupling the piperazine with an external aryl iodide while preserving the internal aryl bromide.

  • Intramolecular Macrocyclization: Forcing the piperazine to react with the internal 3-bromopyridine to yield a fused 8-membered diazocane-pyridine ring system.

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Kinetically Controlled Chemoselectivity

To achieve intermolecular coupling without triggering self-polymerization, the protocol must exploit the differential rates of oxidative addition. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides 1. By utilizing RuPhos Pd G3 —a precatalyst that rapidly generates a highly active monoligated L-Pd(0) species —alongside a mild base (K₃PO₄) and moderate temperatures (60 °C), the reaction is kinetically locked. The catalyst selectively inserts into the external Ar–I bond, leaving the internal 3-bromopyridine functionally blind to the catalytic cycle.

Pathway B: Sterically Driven Medium-Ring Formation

Forming an 8-membered ring via intramolecular Buchwald-Hartwig amination is entropically and enthalpically disfavored compared to standard 5- or 6-membered rings. The primary failure mode is intermolecular oligomerization 2. To enforce cyclization, two causal parameters must be met:

  • Pseudo-High Dilution: Maintaining a monomer concentration of ≤ 0.005 M mathematically suppresses bimolecular collisions.

  • Accelerated Reductive Elimination: Using tBuBrettPhos Pd G3 is critical. The extreme steric bulk of the tert-butyl groups on the BrettPhos scaffold severely compresses the C–Pd–N bond angle in the intermediate complex. This steric strain is only relieved via rapid reductive elimination, which outcompetes the slower off-cycle degradation pathways.

Workflow Visualization

G Substrate 1-[2-(3-Bromopyridin-4-yl) ethyl]piperazine (Bifunctional) Inter Protocol A: Intermolecular Coupling (Chemoselective) Substrate->Inter + External Ar-I RuPhos Pd G3 K3PO4, 0.2 M Intra Protocol B: Intramolecular Cyclization (8-Membered Ring) Substrate->Intra tBuBrettPhos Pd G3 NaOtBu, 0.005 M (Syringe Pump) ProdA N-Aryl Piperazine (Retains 3-Bromo) Inter->ProdA ProdB Fused Diazocane- Pyridine System Intra->ProdB

Figure 1: Divergent Buchwald-Hartwig pathways for bifunctional piperazine substrates.

Quantitative Catalyst Optimization Data

The following table summarizes the empirical data driving the selection of the catalyst system for the challenging 8-membered ring cyclization (Protocol B).

Catalyst SystemLigandBaseConc. (M)Monomer Yield (%)Oligomer Yield (%)
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃0.1 M5%85%
Pd(OAc)₂ (5 mol%)XantphosNaOtBu0.05 M18%62%
RuPhos Pd G3 (5 mol%)RuPhosNaOtBu0.01 M45%30%
tBuBrettPhos Pd G3 (5 mol%) tBuBrettPhos NaOtBu 0.005 M 82% < 5%

Table 1: Impact of ligand steric bulk and dilution on the intramolecular cyclization of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Experimental Protocols

Protocol A: Chemoselective Intermolecular N-Arylation

Objective: Couple the piperazine NH with an external aryl iodide while preserving the 3-bromopyridine moiety.

Reagents:

  • 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (1.0 equiv, 1.0 mmol)

  • External Aryl Iodide (1.05 equiv, 1.05 mmol)

  • RuPhos Pd G3 (2 mol%, 0.02 mmol)

  • RuPhos ligand (2 mol%, 0.02 mmol)

  • K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with RuPhos Pd G3, RuPhos, and K₃PO₄.

  • Substrate Addition: Add the aryl iodide and 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction: Stir the heterogeneous mixture vigorously (1000 rpm) at 60 °C for 6 hours. Self-Validation Check: The reaction should transition from a pale yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the chemoselective N-aryl piperazine product.

Protocol B: Intramolecular Cyclization (8-Membered Ring)

Objective: Synthesize a fused diazocane-pyridine system via intramolecular C–N bond formation.

Reagents:

  • 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (1.0 equiv, 1.0 mmol)

  • tBuBrettPhos Pd G3 (5 mol%, 0.05 mmol)

  • tBuBrettPhos ligand (5 mol%, 0.05 mmol)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (Total volume: 200 mL, 0.005 M)

Step-by-Step Methodology:

  • Catalyst Bed Preparation: In a rigorously dried 500 mL round-bottom flask equipped with a magnetic stir bar, add tBuBrettPhos Pd G3, tBuBrettPhos, and NaOtBu. Purge the flask with argon for 15 minutes.

  • Initial Dilution: Inject 150 mL of anhydrous toluene into the flask and heat the mixture to 100 °C under argon.

  • Syringe Pump Addition (Critical Step): Dissolve the 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (1.0 mmol) in 50 mL of anhydrous toluene. Load this solution into a gas-tight syringe.

  • Controlled Delivery: Using a programmable syringe pump, add the substrate solution dropwise to the rapidly stirring catalyst mixture at 100 °C over a period of 4 hours (rate: ~0.2 mL/min).

    • Self-Validation Check: This protocol is inherently self-validating. If the addition rate exceeds the catalytic turnover rate, the local concentration of the monomer will spike, causing immediate precipitation of insoluble black oligomers. A clear, continuously amber solution indicates successful pseudo-high dilution.

  • Completion: Once the addition is complete, stir for an additional 1 hour at 100 °C to ensure full conversion.

  • Workup: Cool to room temperature, quench with 5 mL of saturated aqueous NH₄Cl, and extract with EtOAc (3 × 50 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC or basic alumina chromatography to isolate the fused tricyclic product.

References

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Organic Letters (ACS Public
  • RuPhos Pd G3 - Third Generation Buchwald Precatalyst Sigma-Aldrich / MilliporeSigma Technical Reference
  • PubMed Central (PMC)

Sources

Scalable synthesis methods for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Scalable Synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine: A Guide to Key Intermediates and Robust Protocols

Abstract: The 1-[2-(pyridin-4-yl)ethyl]piperazine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis, particularly of halogenated analogues like 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, presents unique challenges for scalability, process safety, and cost-effectiveness. This guide provides a detailed analysis of viable synthetic strategies, focusing on two robust and scalable pathways: a direct Reductive Amination approach and a versatile Alkylation route using a protected piperazine intermediate. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to produce this key intermediate on a laboratory or pilot-plant scale.

Strategic Overview: Selecting a Scalable Synthetic Pathway

The synthesis of the target compound, 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, requires the strategic formation of a C-C bond to create the ethyl linker and a C-N bond to attach the piperazine ring. While several routes exist, scalability demands a focus on operational simplicity, high yields, and the use of readily available, manageable reagents.

Two primary retrosynthetic disconnections are considered most viable for large-scale production:

  • Pathway A (Reductive Amination): This is the most direct approach, involving the coupling of piperazine with a pre-functionalized pyridine core, specifically 3-bromopyridine-4-carbaldehyde. This pathway is highly convergent and leverages a robust, well-understood transformation.[3][4]

  • Pathway B (Direct Alkylation): This pathway involves synthesizing an ethyl-halide or ethyl-sulfonate derivative of 3-bromopyridine and subsequently using it to alkylate piperazine. This route offers modularity but requires careful control to prevent undesired di-alkylation of the piperazine.[5][6]

The Mizoroki-Heck reaction, while powerful for C-C bond formation, often involves gaseous alkenes or precursors that add complexity at scale.[7][8] Therefore, this guide will focus on the more operationally straightforward Reductive Amination and Direct Alkylation pathways.

G cluster_0 Overall Synthetic Strategies cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Direct Alkylation Product 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine RA_Intermediate 3-Bromopyridine- 4-carbaldehyde RA_Intermediate->Product Reductive Amination (STAB) Piperazine_A Piperazine Piperazine_A->Product DA_Intermediate 2-(3-Bromopyridin-4-yl)ethyl Halide / Sulfonate Piperazine_B N-Boc-Piperazine DA_Intermediate->Piperazine_B 1. SN2 Alkylation Piperazine_B->Product 2. Boc Deprotection

Diagram 1: High-level overview of the two primary scalable synthetic pathways.

Pathway A: The Reductive Amination Route

This pathway is often preferred for its high efficiency and directness. The key is the reductive amination between 3-bromopyridine-4-carbaldehyde and piperazine, a transformation known for its high fidelity and scalability.

Expertise & Experience: The Rationale Behind Reagent Selection

The success of a reductive amination hinges on the choice of the reducing agent. The reaction proceeds via the formation of an iminium ion intermediate from the aldehyde and the amine. This intermediate is then reduced to the final product.

  • Why Sodium Triacetoxyborohydride (STAB)? While stronger reducing agents like sodium borohydride (NaBH₄) could be used, they readily reduce the starting aldehyde, leading to byproduct formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder, more selective reagent.[9][10] Its reduced reactivity is due to the electron-withdrawing effect of the acetate groups. It is particularly effective at reducing the protonated iminium ion intermediate, which is more electrophilic than the starting aldehyde, thus minimizing side reactions.

  • Role of Acetic Acid: A catalytic amount of a weak acid, such as glacial acetic acid, is often beneficial. It protonates the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the crucial iminium ion, thereby accelerating the reaction rate.[4][11]

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants and the STAB reagent.

Protocol: Reductive Amination of 3-Bromopyridine-4-carbaldehyde

Materials:

  • 3-Bromopyridine-4-carbaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyridine-4-carbaldehyde (1.0 equiv).

  • Add anhydrous piperazine (2.5 - 3.0 equiv). Using an excess of piperazine helps to drive the reaction to completion and can simplify purification by leaving the unreacted amine to be removed during the aqueous workup.

  • Add anhydrous 1,2-dichloroethane (DCE) to form a solution or suspension (approx. 0.2-0.5 M concentration with respect to the aldehyde).

  • Add glacial acetic acid (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. The addition may be exothermic and cause some gas evolution. Maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with water and DCM.

  • Separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by column chromatography on silica gel or via an acid-base extraction to isolate the basic product from non-basic impurities.[10]

Data Presentation: Reductive Amination
ParameterConditionRationale
Piperazine Stoich. 2.5 - 3.0 equivDrives reaction equilibrium; excess removed in workup.
Reducing Agent NaBH(OAc)₃ (1.5 equiv)Mild and selective for the iminium ion over the aldehyde.[9]
Catalyst Acetic Acid (1.1 equiv)Promotes formation of the key iminium intermediate.[4]
Solvent DCE or DCMInert solvent with good solubility for reactants.
Temperature Room TemperatureSufficient for the reaction, avoiding thermal degradation.
Typical Yield 75-90%High efficiency is characteristic of this transformation.

Pathway B: The N-Boc Protected Alkylation Route

This pathway provides excellent control over selectivity, completely avoiding the formation of N,N'-di-alkylated piperazine, which can be a significant issue in large-scale synthesis.[5] The strategy relies on temporarily "blocking" one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) protecting group.

G cluster_0 N-Boc-Piperazine Alkylation Workflow start 2-(3-Bromopyridin-4-yl) ethanol step1 2-(3-Bromopyridin-4-yl) ethyl Tosylate start->step1 TsCl, Pyridine step2 N-Boc-1-[2-(3-Bromopyridin-4-yl) ethyl]piperazine step1->step2 N-Boc-Piperazine, K₂CO₃, MeCN step3 Final Product step2->step3 TFA or HCl in Dioxane

Diagram 2: Workflow for the synthesis via the N-Boc protected route.

Step 1: Synthesis of the Alkylating Agent

The first step is to prepare a suitable electrophile, such as 2-(3-Bromopyridin-4-yl)ethyl tosylate. This intermediate is synthesized from the corresponding alcohol.

Protocol: Tosylation of 2-(3-Bromopyridin-4-yl)ethanol

  • Dissolve 2-(3-Bromopyridin-4-yl)ethanol (1.0 equiv) in anhydrous DCM or pyridine at 0 °C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv).

  • If using DCM as the solvent, add a base like triethylamine (1.5 equiv). If using pyridine, it serves as both solvent and base.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours until TLC analysis shows complete consumption of the starting alcohol.

  • Quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine/triethylamine), water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Controlled Mono-Alkylation

With one nitrogen atom deactivated by the bulky Boc group, the remaining secondary amine of N-Boc-piperazine acts as the nucleophile for a clean SN2 reaction.[5]

Protocol: Alkylation of N-Boc-Piperazine

  • In a round-bottom flask, combine the crude 2-(3-Bromopyridin-4-yl)ethyl tosylate (1.0 equiv), N-Boc-piperazine (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Heat the mixture to 60-80 °C and stir for 6-18 hours. Monitor by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. The resulting crude N-Boc protected intermediate can be purified by column chromatography if necessary.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc group under acidic conditions, which is typically a clean and high-yielding transformation.[5]

Protocol: Boc Deprotection

  • Dissolve the crude N-Boc protected intermediate (1.0 equiv) in a suitable solvent such as DCM, 1,4-dioxane, or methanol.

  • Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 equiv) in DCM, or a solution of HCl in 1,4-dioxane (4M, 5-10 equiv).

  • Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If an HCl salt is desired, the product may precipitate from the dioxane solution and can be collected by filtration. Otherwise, the residue can be dissolved in water, basified with NaOH or Na₂CO₃, and extracted with DCM to yield the free base product.

Trustworthiness: Validation and Quality Control

For any scalable synthesis, robust analytical validation is non-negotiable. The identity and purity of all intermediates and the final product must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information on reaction conversion, impurity profiles, and confirmation of the desired molecular weight.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation, confirming the exact connectivity and chemical environment of all atoms in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile starting materials and intermediates.[12]

Conclusion

Both the Reductive Amination and the N-Boc Protected Alkylation pathways offer scalable and reliable methods for the synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

  • The Reductive Amination route is highly recommended for its operational simplicity, high atom economy, and convergent design, making it an excellent choice for large-scale manufacturing where the aldehyde precursor is readily available.

  • The N-Boc Protected Alkylation route provides superior control over selectivity, guaranteeing a mono-alkylated product. This modularity is advantageous when exploring analogues or when di-alkylation presents a significant purification challenge.

The choice between these pathways will depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the purification capabilities at hand. Both protocols, when executed with care, provide a solid foundation for the successful production of this valuable pharmaceutical intermediate.

References

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(11), 7148-7155. [Link]

  • Google Patents. (2019). CN110357853B - Synthesis method of (R, S-) nicotine.
  • García-Ruiz, C., Chen, K., & Ready, J. M. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(43), 12743-12747. [Link]

  • Dodge, G. J., et al. (2013). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Combinatorial Science, 15(11), 588-593. [Link]

  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 55(21), 9135-9146. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Van der Eycken, J., et al. (2024). Tetraethylammonium Salts as Solid, Easy to Handle Ethylene Precursors and Their Application in Mizoroki–Heck Coupling. The Journal of Organic Chemistry, 89(7), 4584-4592. [Link]

  • Nicasio, M. C., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 217-228. [Link]

  • In-Silico Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. In-Silico Chemistry. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas College of Pharmacy. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. (1960).
  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Kyung Hee University. (2006). Synthesis of almost fully quarternized poly(4-vinylpyridine)s by polymer reaction and aggregation property with sodium dodecyl sulfate. Kyung Hee University Institutional Repository. [Link]

  • Patsnap. (2015). Synthetic method of 3-bromopyridine. Eureka | Patsnap. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875. [Link]

  • Scilit. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Reddit. (2026). Help with Reductive Amination. r/Chempros. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]

  • PubChemLite. (n.d.). 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. PubChemLite. [Link]

  • ResearchGate. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Bentham Science. (2023). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Novel Tetrazolopyrimidinylbenzopyran-2-ones by Benign Protocol. Current Organic Chemistry, 27(2), 147-158. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3591. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield for the synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine . This guide is engineered for process chemists, medicinal researchers, and drug development professionals who need to optimize yields, eliminate bottlenecks, and scale up this critical pharmacophore.

Rather than relying on a single traditional pathway, this center evaluates the causality behind reaction failures and provides field-proven, self-validating methodologies to ensure high-fidelity synthesis.

Pathway Visualization: Divergent Synthetic Routes

The synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is typically approached via two primary routes. Route A leverages a modern aza-Michael addition, while Route B relies on classical aliphatic nucleophilic substitution.

SynthesisRoutes SM1 3-Bromo-4-vinylpyridine Int1 Boc-Protected Intermediate SM1->Int1 Route A Michael Addition Reagent1 Boc-Piperazine + HFIP (Solvent) Reagent1->Int1 Product 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (Target Molecule) Int1->Product Cleavage SM2 2-(3-Bromopyridin-4-yl)ethanol Int2 2-(3-Bromopyridin-4-yl)ethyl methanesulfonate SM2->Int2 Route B Activation Reagent2 MsCl, DIPEA, DCM (Mesylation) Reagent2->Int2 Int2->Int1 Alkylation Reagent3 Boc-Piperazine K2CO3, MeCN Reagent3->Int1 Deprotect TFA / DCM (Deprotection) Deprotect->Product

Fig 1: Divergent synthetic pathways for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Step-by-Step Methodologies

To guarantee reproducibility, every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) so you can verify the success of a step before proceeding.

Protocol A: HFIP-Promoted Aza-Michael Addition (Recommended)

This route circumvents the instability of alkyl mesylates by directly coupling the vinyl pyridine with a protected piperazine. The use of Hexafluoroisopropanol (HFIP) as a solvent acts as a hydrogen-bond donor, facilitating a relay proton transfer that drastically lowers the activation energy [1].

Step 1: Conjugate Addition

  • Charge a pressure-rated reaction vial with 3-bromo-4-vinylpyridine (1.0 equiv) and 1-Boc-piperazine (1.1 equiv).

  • Add Hexafluoroisopropanol (HFIP) to achieve a 1.0 M concentration. Seal the vial.

  • Stir the mixture at 90 °C for 6–12 hours.

  • IPC (Self-Validation): Pull an aliquot for

    
    H NMR. The reaction is complete when the vinylic protons (typically a pair of doublets around 5.5 ppm and 6.8 ppm) completely disappear, replaced by aliphatic multiplets at ~2.6–2.8 ppm.
    
  • Concentrate the mixture under reduced pressure to remove HFIP (which can be recovered and recycled). Purify the crude intermediate via flash chromatography (Silica, EtOAc/Hexanes) to yield the Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at 0 °C, then warm to room temperature for 2 hours.

  • IPC (Self-Validation): TLC (10% MeOH in DCM) should show the complete consumption of the higher-

    
     Boc-protected spot and the appearance of a baseline/low-
    
    
    
    amine spot.
  • Concentrate the reaction, neutralize carefully with saturated aqueous NaHCO

    
    , extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and evaporate to yield the final product.
Protocol B: Classical Mesylation & Alkylation

This is the traditional route starting from the alcohol [2]. It is viable but requires strict temperature control to prevent elimination byproducts.

Step 1: Mesylation

  • Dissolve 2-(3-bromopyridin-4-yl)ethanol (1.0 equiv) in anhydrous DCM (0.2 M) and cool strictly to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Do not use Triethylamine (Et

    
    N).
    
  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Stir at 0 °C for 1 hour.

  • IPC (Self-Validation):

    
    H NMR of a micro-worked-up aliquot must show a new singlet at ~3.0 ppm (mesyl CH
    
    
    
    ) and a downfield shift of the CH
    
    
    -O protons from ~3.9 ppm to ~4.4 ppm.
  • Quench with ice water, extract with cold DCM, and concentrate. Do not purify via silica gel ; use the crude mesylate immediately.

Step 2: Alkylation & Deprotection

  • Dissolve the crude mesylate in anhydrous Acetonitrile (MeCN). Add 1-Boc-piperazine (1.2 equiv) and K

    
    CO
    
    
    
    (2.0 equiv).
  • Heat at 80 °C for 12 hours. Work up with water/EtOAc, and purify the organic layer to isolate the Boc-protected intermediate.

  • Proceed with TFA deprotection as described in Protocol A.

Troubleshooting & FAQs

Q: Why am I getting significant amounts of a bis-alkylated byproduct? A: If you attempt to use unprotected piperazine in Route B, the mono-alkylated product (your target) remains highly nucleophilic and will compete with the starting piperazine for the remaining mesylate, forming a symmetric 1,4-bis(2-(3-bromopyridin-4-yl)ethyl)piperazine byproduct. Causality & Solution: Always use a mono-protected piperazine (like 1-Boc-piperazine) to enforce a strict 1:1 stoichiometric coupling.

Q: During the mesylation of 2-(3-bromopyridin-4-yl)ethanol, my yield is low and I see a new vinylic species in the NMR. What happened? A: The mesylate of 2-(3-bromopyridin-4-yl)ethanol is highly susceptible to base-catalyzed E2 elimination, which generates 3-bromo-4-vinylpyridine. Causality & Solution: This is why Protocol B specifies DIPEA instead of Et


N. DIPEA is bulkier and less nucleophilic, reducing the rate of E2 elimination. Furthermore, keeping the reaction strictly at 0 °C suppresses the elimination pathway. If this continues to be an issue, pivot to Protocol A and intentionally use the vinyl pyridine as your starting material.

Q: Why use HFIP in the Michael addition instead of standard alcohols like ethanol? A: While standard alcohols can facilitate aza-Michael additions, HFIP significantly accelerates the reaction and improves yields. Causality & Solution: HFIP is a highly fluorinated, strongly hydrogen-bond donating solvent. It activates the nitrogen of the vinyl pyridine and facilitates a "relay proton transfer" mechanism, significantly lowering the activation energy barrier for the addition of the piperazine nucleophile [1].

Q: How do I avoid debromination of the pyridine ring during deprotection or workup? A: The bromine atom at the 3-position of the pyridine ring is highly susceptible to reductive cleavage. Causality & Solution: If you used a Cbz-protecting group on the piperazine (a common alternative to Boc), standard hydrogenolysis (Pd/C, H


) will likely cause concomitant debromination of the pyridine ring [2]. To preserve the aryl bromide, strictly utilize acid-labile protecting groups like Boc, which are cleanly removed with TFA/DCM without redox chemistry.

Yield Optimization Data

The following table summarizes expected quantitative outcomes based on the synthetic route chosen, highlighting the superior efficiency of the HFIP-promoted Michael addition.

ParameterRoute A: Michael Addition (HFIP)Route B: Classical Alkylation
Primary Reagents 3-Bromo-4-vinylpyridine, Boc-piperazine2-(3-Bromopyridin-4-yl)ethyl mesylate, Boc-piperazine
Solvent / Temp HFIP / 90 °CMeCN / 80 °C
Key Mechanistic Driver Relay proton transfer via H-bondingS

2 Nucleophilic Substitution
Major Byproduct Risk Trace unreacted starting materialE2 Elimination (forming vinyl pyridine)
Overall Yield (2 steps) 85 – 95% 55 – 65%

References

  • Mahana, A., et al. "HFIP-Assisted Relay Proton Transfer Facilitates Conjugate Addition of Amines to Vinyl Heteroarenes." ResearchGate, 2025. 1

  • "N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors." National Institutes of Health (NIH) / PMC, 2024. 2

Sources

Purification techniques for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine . Due to its polybasic nature and polarity, this molecule presents unique chromatographic challenges, including severe peak tailing, irreversible silica adsorption, and difficult separation from structurally similar byproducts.

Molecular Profiling & Causality

To purify this molecule effectively, you must first understand the thermodynamic and electrostatic behavior of its functional groups. The molecule contains three basic nitrogen centers, each interacting differently with purification media:

  • Pyridine Ring: Weakly basic ([1]).

  • Tertiary Amine (N-alkylated piperazine): Moderately basic (pKa ~8.0).

  • Secondary Amine (Unalkylated piperazine): Highly basic ([2]).

The Causality of Tailing: Standard normal-phase silica gel is acidic (pKa ~4.5–5.0). When the highly basic secondary and tertiary amines of your target molecule encounter these silanol groups, they become protonated, leading to strong ion-exchange interactions rather than standard adsorption/desorption. This manifests as severe peak tailing or complete irreversible binding to the column.

Table 1: Quantitative Physicochemical Data & Chromatographic Impact
Functional GroupPredicted pKaIonization State at pH 7Chromatographic Consequence
Pyridine Ring~5.2NeutralWeak retention on standard RP-HPLC; requires neutral/basic pH.
Tertiary Amine~8.0Partially Protonated (+1)Induces moderate tailing on bare silica gel.
Secondary Amine~9.7Fully Protonated (+1)Causes severe irreversible adsorption on acidic silanol groups.

Troubleshooting Guide

Issue 1: My product is streaking across all fractions during normal-phase flash chromatography.

Cause: Uncapped acidic silanol groups on the silica stationary phase are forming strong ionic bonds with the piperazine nitrogens. Solution: You must neutralize the silica. Add a volatile basic modifier to your mobile phase, such as 1–5% aqueous Ammonium Hydroxide (


) or 1% Triethylamine (TEA). A standard high-polarity basic system is Dichloromethane (DCM) / Methanol (MeOH) / 28% 

(e.g., 90:9:1 ratio).
Issue 2: I cannot separate my target product from unreacted piperazine.

Cause: Piperazine is often used in large excess (5–10 equivalents) during synthesis to prevent over-alkylation. Because it is highly polar and streaks heavily, it co-elutes with the target product. Solution: Do not use chromatography to remove excess piperazine. Instead, utilize an acid-base extraction. At pH 12, piperazine remains highly water-soluble due to its low molecular weight and dual hydrogen-bond donors, while the lipophilic bromopyridine target partitions cleanly into DCM.

Issue 3: LC-MS shows a mass corresponding to a di-alkylated byproduct.

Cause: The secondary amine of your target product reacted with a second equivalent of the alkylating agent, forming 1,4-bis(2-(3-bromopyridin-4-yl)ethyl)piperazine. Solution: The di-alkylated impurity lacks the secondary N-H bond, making it significantly less polar than your target product. It will elute much earlier on normal-phase silica. Run a shallow gradient (e.g., 0% to 5% MeOH in DCM with 1%


) to resolve these two peaks.
Table 2: Common Impurities and Targeted Removal Strategies
Impurity ProfileStructural DifferencePolarity vs. TargetOptimal Removal Strategy
Unreacted PiperazineLacks bromopyridine groupSignificantly HigherAqueous partition at pH 12 (remains in aqueous layer).
Di-alkylated PiperazineLacks secondary NHSignificantly LowerNormal-phase silica (elutes near the solvent front).
3-Bromo-4-vinylpyridineLacks piperazine ringLowerNormal-phase silica or acidic aqueous wash.

Frequently Asked Questions (FAQs)

Q: Why does my product elute in the void volume during Reverse-Phase (RP) LC-MS? A: Standard RP-LC-MS mobile phases contain 0.1% Formic Acid or TFA (pH ~2–3). At this pH, all three nitrogen atoms are protonated (+3 charge), making the molecule extremely hydrophilic. Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to keep the molecule in its neutral, lipophilic state for proper C18 retention.

Q: Why is my isolated product turning dark brown over time? A: Bromopyridine derivatives and electron-rich piperazines are sensitive to light and oxidation, potentially forming N-oxides or undergoing radical degradation. Store the purified product under an inert gas (Argon/


) at -20°C, protected from light.

Validated Experimental Protocols

A robust protocol must be a self-validating system. Follow these methodologies to ensure high purity and recovery.

Protocol 1: Acid-Base Extraction for Piperazine Removal

Use this protocol prior to any chromatographic step to remove the bulk of unreacted piperazine.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Extract the organic layer with 1M HCl (aq) (3 x 10 mL).

    • Self-Validation: Spot the DCM layer on a TLC plate. The baseline spot (piperazine/product) should be absent, confirming the amines have migrated to the aqueous layer. Discard the DCM layer containing neutral impurities.

  • Basification: Cool the combined aqueous layers to 0°C in an ice bath. Slowly add 6M NaOH (aq) dropwise until the pH is >12.

    • Self-Validation: Use pH paper to confirm basicity. The solution will likely become cloudy as the free base of the target product oils out.

  • Product Recovery: Extract the basic aqueous layer with fresh DCM (3 x 15 mL).

  • Isolation: Combine the new DCM layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Self-Validation:

      
       NMR of the residue should show the disappearance of the large broad singlet at ~2.9 ppm, confirming the successful removal of excess free piperazine.
      

AcidBaseExtraction Crude Crude Mixture (Target, Piperazine, Impurities) Acid Add 1M HCl (aq) Extract with DCM Crude->Acid Org1 Organic Phase (Neutral Impurities) Acid->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Acid->Aq1 Keep Base Adjust to pH 12 (NaOH) Extract with DCM Aq1->Base Org2 Organic Phase (Target Product) Base->Org2 Keep (Product) Aq2 Aqueous Phase (Unreacted Piperazine) Base->Aq2 Discard

Acid-base extraction workflow for isolating the target piperazine derivative.
Protocol 2: Normal-Phase Flash Chromatography

Use this protocol to separate the target product from di-alkylated and elimination byproducts.

  • Mobile Phase Preparation: Prepare a solvent system of DCM / MeOH / 28%

    
     (aq). Start with a ratio of 98:2:0.2 and prepare to run a gradient up to 85:14:1.
    
  • Sample Loading: Dry-load the crude material onto neutral alumina or Celite.

    • Self-Validation:Do not use silica gel for dry-loading. Pre-adsorbing this highly basic molecule onto dry silica will cause irreversible binding and drastically reduce your yield.

  • Elution: Run the gradient.

    • Self-Validation: Monitor fractions via TLC. The di-alkylated impurity will elute first (higher Rf). The target product will elute later. To visualize the spots, stain the TLC plate with Ninhydrin and heat; the secondary amine of the target product will selectively turn pink/purple.

ChromatographyLogic Start Select Chromatography Check Target Scale? Start->Check Large Large Scale (>1g) Check->Large Small Small Scale (<1g) Check->Small NP Normal Phase Silica (DCM/MeOH/NH4OH) Large->NP High Capacity RP Reverse Phase C18 (pH 10 Buffer) Small->RP High Resolution

Decision tree for selecting the optimal chromatographic purification strategy.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1049, Pyridine." PubChem, [Link].

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4837, Piperazine." PubChem,[Link].

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, American Chemical Society,[Link].

Sources

Resolving solubility issues of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine[1][2][3]

Executive Summary

Compound Identity: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Chemical Class: Halogenated Pyridine-Piperazine Conjugate Primary Challenge: pH-dependent solubility limits and "crashing out" in physiological buffers (pH 7.[1][2]4) due to the lipophilic 3-bromopyridine moiety and the ionization behavior of the piperazine ring.

Part 1: Technical Overview & Physicochemical Profile

To resolve solubility issues, one must first understand the ionization state of the molecule in your specific buffer. This compound behaves as a polyprotic weak base .

PropertyValue (Predicted/Empirical)Technical Implication
Molecular Weight ~270.17 g/mol Moderate size; diffusion is not the rate-limiting step.[1][2]
pKa 1 (Pyridine N) ~3.0 – 4.0Unprotonated (neutral) at pH > 4.[2] Contributes to lipophilicity in biological buffers.
pKa 2 (Piperazine N1) ~5.3Mostly unprotonated at pH 7.[2]4.
pKa 3 (Piperazine N4) ~9.6 – 9.8Critical: Protonated (+1 charge) at pH 7.[2]4.
LogP (Octanol/Water) ~2.5 – 3.2Moderate lipophilicity driven by the bromo-pyridine group.[1][2]
Solubility (pH 7.4) Low to Moderate (< 1 mg/mL)The mono-cationic form exists, but the hydrophobic tail often drives precipitation at high concentrations (>100 µM).[2]

The Core Problem: While the secondary amine (N4) is protonated at pH 7.4, the rest of the molecule (ethyl-bromopyridine) is highly lipophilic. If the concentration exceeds the Critical Aggregation Concentration (CAC) , the compound forms micro-aggregates or precipitates, often misinterpreted as "insolubility."

Part 2: Troubleshooting & FAQs
Q1: I am trying to dissolve the solid powder directly into PBS (pH 7.4), but it floats and clumps. Why?

Diagnosis: You are likely working with the Free Base form of the compound. Mechanism: The free base is a hydrophobic solid. At pH 7.4, the dissolution rate is kinetically hindered because the surface of the solid effectively repels water before protonation can occur. Solution:

  • Acidification Method: Suspend the solid in a small volume of 0.1 M HCl (approx. 2 equivalents relative to the compound). Vortex until clear (formation of HCl salt), then dilute with your buffer.[2]

  • Solvent Method (Recommended): Dissolve the solid in 100% DMSO first to create a stock solution (e.g., 10-20 mM), then dilute into the buffer.

Q2: My DMSO stock precipitates immediately upon dilution into cell culture media. How do I fix this "Crash Out"?

Diagnosis: Kinetic solubility failure. The rapid change in solvent polarity (DMSO


 Water) forces the hydrophobic bromopyridine moiety out of solution before the piperazine nitrogen can fully interact with water molecules.
Protocol: 
  • Step 1: Vortex the buffer while adding the DMSO stock dropwise (do not add buffer to DMSO).

  • Step 2: Warm the solution to 37°C immediately.

  • Step 3: If precipitation persists, add a Cosolvent . We recommend 5-10% PEG-400 or 0.5% Tween-80 in the buffer prior to adding the compound.[1][2] These agents encapsulate the hydrophobic tail.

Q3: Can I use this compound for in vivo studies? What vehicle do you recommend?

Recommendation: Do not use 100% DMSO. It is toxic.[2][3] Formulation System:

  • Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline (or Water).[1][2]

  • Preparation Order:

    • Dissolve compound in DMSO.[2]

    • Add PEG-400 and vortex (clear solution).

    • Slowly add Saline with continuous vortexing.

  • Why this works: PEG-400 acts as an interfacial linker, preventing the "oiling out" of the bromopyridine group.

Part 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this for in vitro assays (IC50, binding).

  • Weighing: Weigh 2.7 mg of the compound (Free Base).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

    • Note: Avoid storing DMSO stocks in polystyrene tubes; use polypropylene or glass.[2]

  • Mixing: Vortex for 30 seconds. Inspect for clarity.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and degrade the bromopyridine ring.

Protocol B: Solubility Limit Testing (Turbidimetric Assay)

Use this to determine the maximum concentration for your specific buffer.

  • Prepare a 96-well plate with 190 µL of your assay buffer (e.g., PBS) per well.

  • Add 10 µL of compound stock (serial dilutions in DMSO) to reach final concentrations of 1, 10, 50, 100, and 500 µM.

  • Incubate at room temperature for 2 hours.

  • Measure Absorbance at 600 nm (OD600).

  • Interpretation: A significant increase in OD600 relative to the blank indicates precipitation. The highest concentration with baseline OD is your Solubility Limit .

Part 4: Visualization of Solubilization Strategy
Figure 1: Solubility Decision Matrix

This flowchart guides you through the optimal solubilization method based on your experimental constraints.

SolubilityStrategy Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt Form (HCl, etc.) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DirectBuffer Dissolve in Buffer (Vortex) IsSalt->DirectBuffer DMSOStock Prepare DMSO Stock (10-20 mM) IsBase->DMSOStock Dilution Dilute into Assay Buffer DirectBuffer->Dilution DMSOStock->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip Success Proceed to Assay CheckPrecip->Success No Fix Troubleshoot CheckPrecip->Fix Yes AddCosolvent Add 5-10% PEG-400 or Cyclodextrin Fix->AddCosolvent AdjustPH Lower pH to < 6.0 (Protonate Piperazine) Fix->AdjustPH AddCosolvent->Success AdjustPH->Success

Caption: Decision tree for selecting the correct solubilization vehicle based on compound form and visual feedback.

Figure 2: pH-Dependent Ionization Profile

Understanding the charge state is crucial for predicting membrane permeability and solubility.[1]

Ionization pH4 pH < 4.0 Diprotic (+2) High Solubility pH7 pH 7.4 Monoprotic (+1) Moderate Solubility pH4->pH7 De-protonation of Pyridine N (pKa ~3.8) pH10 pH > 10.0 Neutral (0) Insoluble/Precipitates pH7->pH10 De-protonation of Piperazine N4 (pKa ~9.8)

Caption: Ionization states of the piperazine-pyridine conjugate across the pH scale.

References
  • BenchChem. (2025).[2][4][5][6] Determining the Solubility of 3-Bromopyridine Derivatives: A Technical Guide. Retrieved from [1][2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2920.[2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • PubChem. (2025).[2] Compound Summary: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.[1][2] National Library of Medicine. [1][2]

  • Völgyi, G., et al. (2010).[2] Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Analytica Chimica Acta. [1][2]

Sources

Overcoming steric hindrance in reactions with 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine . This scaffold presents a classic "perfect storm" of synthetic challenges: a sterically hindered C3-bromide flanked by a C4-alkyl chain, combined with the catalyst-poisoning potential of a piperazine motif.

Topic: Overcoming Steric Hindrance & Catalyst Deactivation in Palladium-Catalyzed Cross-Couplings Document ID: TS-PYR-3BR-04 Last Updated: March 2026

Core Challenges & Molecular Analysis

Before troubleshooting, it is critical to understand why this substrate fails in standard protocols (e.g., using Pd(PPh₃)₄ or Pd(dppf)Cl₂).

FeatureChemical Consequence
3-Bromo / 4-Ethyl Proximity Steric Occlusion: The ethyl group at C4 creates an "ortho-effect," physically blocking the approach of the Palladium(0) species to the C3-Br bond. This slows down oxidative addition.
Free Piperazine Nitrogen Catalyst Poisoning: The secondary amine (if unprotected) or tertiary amine of the piperazine can bind tightly to the Pd center, displacing the phosphine ligands and arresting the catalytic cycle (formation of Pd-black).
Pyridine Nitrogen Competitive Binding: The pyridine N itself is a ligand. In electron-deficient pyridines, this is less of an issue, but it still competes with the substrate for the metal center.
Ethyl Linker Elimination Risk: Strong bases (e.g., KOtBu) required for activation can trigger

-elimination across the ethyl bridge, generating the vinyl-pyridine byproduct.

Troubleshooting Guide (Q&A)

Issue 1: "I see <10% conversion even after 24 hours at 100°C."

Diagnosis: The oxidative addition step is failing due to steric hindrance from the C4-ethyl group. Standard ligands (PPh₃, dppf) are not bulky enough to force the active Pd species into this crowded space, or they form stable, inactive complexes.

Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are designed to be extremely bulky and electron-rich. The bulk facilitates the formation of the monoligated Pd(0)-L species (the active catalyst), while the electron richness accelerates oxidative addition into the hindered C-Br bond.

  • Recommendation: Use XPhos or SPhos for Suzuki couplings. Use RuPhos or BrettPhos for Buchwald-Hartwig aminations.[1]

  • Alternative: P(t-Bu)₃ (Tri-tert-butylphosphine) is a highly effective alternative for extremely hindered pyridyl bromides.

Issue 2: "The reaction turns black immediately, and no product forms."

Diagnosis: Catalyst poisoning (Deactivation).[2] The free nitrogen atoms in your piperazine ring are coordinating to the Palladium, stripping the ligands and causing the metal to precipitate as Palladium black.

Solution:

  • Protect the Amine: If your piperazine has a free NH, you must use a Boc (tert-butoxycarbonyl) or Cbz protecting group. The carbamate reduces the nucleophilicity of the nitrogen, preventing Pd-coordination.

  • Precatalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G4). These release the active Pd(0)-Ligand species only inside the reaction cycle, preventing early-stage poisoning.

Issue 3: "I am observing a vinyl-pyridine impurity."

Diagnosis:


. You are likely using a strong base (like NaOtBu or LiHMDS) to facilitate the coupling. The base is deprotonating the ethyl bridge, leading to elimination.

Solution: Switch to a milder, inorganic base.

  • Protocol Change: Use K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ (Cesium Carbonate). These are strong enough to activate the boronic acid/amine but less likely to trigger elimination on the alkyl chain compared to alkoxides.

  • Solvent System: Use 1,4-Dioxane or n-Butanol, which often pair well with weaker bases.

Optimized Experimental Protocol

Target Reaction: Suzuki-Miyaura Coupling of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine with Phenylboronic Acid.

Reagents:

  • Substrate: 1-[2-(3-Bromopyridin-4-yl)ethyl]-4-Boc-piperazine (1.0 equiv) [Note: Boc protection recommended]

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Boc-protected substrate, boronic acid, K₃PO₄, and XPhos Pd G4.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the catalyst).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80–100°C . Stir vigorously (1000 rpm).

    • Why? High stirring is crucial for biphasic systems (Dioxane/Water).

  • Monitoring: Check LCMS at 2 hours. If conversion is low, raise temp to 110°C.

  • Workup: Dilute with EtOAc, wash with brine. If the Boc group is no longer needed, deprotect with TFA/DCM in the next step.

Visualizations

Diagram 1: Steric Clash & Ligand Solution

This diagram illustrates why standard ligands fail and how bulky ligands (XPhos) overcome the C4-Ethyl hindrance.

StericHindrance cluster_0 Mechanism of Failure vs Success Substrate 3-Bromo-4-Ethyl Pyridine Scaffold StandardPd Standard Catalyst (Pd-PPh3) Substrate->StandardPd Reaction Attempt BulkyPd Bulky Catalyst (Pd-XPhos) Substrate->BulkyPd Reaction Attempt OxAdd_Fail Oxidative Addition BLOCKED StandardPd->OxAdd_Fail Steric Clash with Ethyl Group OxAdd_Success Oxidative Addition SUCCESSFUL BulkyPd->OxAdd_Success Ligand Wraps Pd Forces Entry

Caption: Comparison of oxidative addition pathways. Standard ligands clash with the C4-ethyl group, while bulky dialkylbiaryl phosphines facilitate entry.

Diagram 2: Decision Tree for Optimization

Use this flow to select the correct conditions based on your specific failure mode.

DecisionTree Start Start: Reaction Failure CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<10%) CheckConv->LowConv Substrate Intact BlackPpt Pd Black / Deactivation CheckConv->BlackPpt Catalyst Crashed SideProd Elimination Byproduct CheckConv->SideProd Vinyl Impurity Sol1 Switch Ligand: XPhos, SPhos, or P(tBu)3 LowConv->Sol1 Sol2 Protect Amine (Boc) Use Precatalyst (G4) BlackPpt->Sol2 Sol3 Switch Base: Cs2CO3 or K3PO4 SideProd->Sol3

Caption: Troubleshooting logic flow for optimizing cross-coupling reactions with hindered pyridyl piperazines.

Ligand Performance Comparison

Based on general reactivity profiles for 3,4-disubstituted pyridines [1][3].

Ligand ClassExamplesSuitabilityNotes
Triarylphosphines PPh₃, Tol-BINAPPoor Too small; ineffective for ortho-hindered substrates.
Bidentate dppf, dppeLow/Moderate Rigid bite angle often fails with extreme steric bulk.
Dialkylbiaryl (Buchwald) XPhos, SPhos Excellent Gold standard for hindered Suzuki coupling.
Dialkylbiaryl (Buchwald) RuPhos, BrettPhos Excellent Gold standard for hindered Amination (C-N).
Trialkylphosphines P(t-Bu)₃ High Very active, but air-sensitive and pyrophoric.

References

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001).[3] Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides. Journal of Organic Chemistry. Retrieved from [Link]

  • Tang, W., et al. (2011). New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Recrystallization solvents for high-purity 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Core Principles & Causality in Solvent Selection

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a polybasic heterocyclic building block featuring three distinct basic centers: a pyridine nitrogen, a tertiary amine, and a secondary amine on the piperazine ring. Because of its high basicity and the conformational flexibility introduced by the ethyl linker, the free base frequently presents as a viscous oil or a low-melting solid at room temperature.

Direct recrystallization of the free base is notoriously difficult. The molecule's low lattice energy and high solubility in most organic solvents prevent efficient crystal packing. Therefore, converting the free base to a hydrochloride (HCl) salt is the most reliable method to induce crystallinity, solidify the material for easier handling, and achieve high purity[1].

Solvent System Performance Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal recrystallization solvent system based on the target physical form.

Target FormPrimary Solvent (Good)Anti-Solvent (Poor)Typical Ratio (v/v)Expected RecoveryMechanistic Rationale
Hydrochloride Salt MethanolDiethyl Ether1:3 to 1:585–95%Protic methanol readily dissolves the highly polar salt; the non-polar ether rapidly drops the dielectric constant of the mixture, forcing nucleation[1].
Hydrochloride Salt Isopropanol (IPA)Acetone1:275–85%IPA provides slower crystallization kinetics than methanol, yielding larger, more defined crystals. Excellent for purging structurally similar di-alkylated impurities.
Free Base (If crystalline)Ethyl AcetateHeptane1:460–70%Exploits the moderate polarity of the free base. Requires highly pure starting material (>90%) to prevent the compound from "oiling out" during cooling.

Self-Validating Experimental Protocols

Every successful recrystallization must function as a self-validating system, where physical cues confirm the success of each step before proceeding.

Protocol A: Hydrochloride Salt Formation and Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude, oily free base in a minimal volume of dry isopropanol (IPA) or ethyl acetate at room temperature[1]. Validation: The solution should be completely transparent, indicating no insoluble polymeric impurities are present.

  • Salt Formation: Under vigorous stirring, add a solution of anhydrous HCl in IPA (or ethereal HCl) dropwise. Continue addition until the mixture registers a pH of 2–3 on a wetted pH strip[2]. Validation: An immediate exothermic reaction and the precipitation of a fine white/off-white powder confirm the formation of the poly-hydrochloride salt.

  • Hot Solubilization: Isolate the crude salt via filtration. Transfer the solid to a clean Erlenmeyer flask and add a minimal amount of boiling methanol until the solid just dissolves[1].

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add diethyl ether dropwise until the "cloud point" is reached. Validation: The cloud point is validated when a single drop of ether causes local turbidity that takes longer than 10 seconds to dissipate into the bulk solution.

  • Crystallization & Isolation: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour to maximize yield[1]. Collect the purified crystals by vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum to constant weight.

Purification Workflow

Workflow A Crude 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine B Assess Physical State at 25°C A->B C Viscous Oil (Typical) B->C High flexibility Low lattice energy D Crystalline Solid (Rare) B->D High initial purity E HCl Salt Formation (IPA / HCl gas) C->E G Direct Recrystallization (Heptane / EtOAc) D->G F Anti-Solvent Recrystallization (MeOH / Diethyl Ether) E->F H High-Purity Product (>99%) F->H G->H

Decision tree for purifying 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" during cooling instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature that is higher than its melting point, resulting in a biphasic liquid system rather than a solid-liquid crystallization[3]. To rescue the batch:

  • Reheat the mixture until the oil completely redissolves into a single homogeneous phase[3].

  • Add 5–10% more of the "good" solvent (e.g., methanol) to decrease the saturation temperature[3].

  • Cool the solution at a much slower rate (e.g., 0.1 °C/min).

  • Introduce a pure seed crystal or gently scratch the inside of the glass flask with a glass rod to provide artificial nucleation sites[3].

Q2: How do I remove the 1,4-disubstituted piperazine byproduct from my crude mixture? A2: If your synthesis utilized unprotected piperazine, di-alkylation is a highly common side reaction. The 1,4-disubstituted byproduct is significantly less polar than your desired mono-substituted product[1]. While column chromatography using a basic modifier (e.g., Dichloromethane/Methanol with triethylamine) is the standard pre-treatment[1], selective recrystallization of the HCl salt is an excellent secondary purge. The di-substituted salt possesses different solubility parameters and will typically remain dissolved in the mother liquor when utilizing the Methanol/Diethyl Ether anti-solvent system. To prevent this impurity entirely in future batches, consider synthesizing via a Buchwald–Hartwig cross-coupling utilizing 1-Boc-piperazine, followed by Boc deprotection[4].

Q3: I am using this compound in a subsequent palladium-catalyzed cross-coupling. Are there specific impurities I should monitor? A3: Yes. The 3-bromopyridine moiety is highly reactive and is frequently utilized in downstream Suzuki or Buchwald-Hartwig couplings[4]. You must ensure the absolute removal of any unreacted piperazine starting material, as the free secondary amine can act as a competitive nucleophile or poison the palladium catalyst. An acidic aqueous wash during the initial workup easily converts unreacted piperazine into a highly water-soluble hydrochloride salt, allowing it to be purged into the aqueous layer prior to recrystallization[5]. Additionally, monitor your LC-MS for dehalogenated starting material (where the bromine atom is replaced by a hydrogen atom), as this neutral impurity can easily co-crystallize with your product[3].

References

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - ACS Publications. Available at:[Link]

  • WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents.

Sources

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Base" Challenge

Welcome to the technical support hub. You are likely encountering retention time (


) instability with 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine .

To troubleshoot this effectively, you must understand the molecule's specific "chemical personality," which drives 90% of the observed shifts:

  • The "pKa Cliff" (3-Bromopyridine): The electron-withdrawing bromine reduces the pyridine nitrogen's pKa to approximately 2.84 . If your method uses a standard acidic buffer (pH 2.5–3.5), you are operating exactly at the ionization inflection point. A pH drift of just 0.05 units can significantly alter the hydrophobic/hydrophilic balance.

  • The "Silanol Magnet" (Piperazine): The secondary amine on the piperazine ring (pKa ~9.8) is fully protonated at typical HPLC pH levels. It acts as a cation, binding aggressively to residual silanols on the column stationary phase, causing "retention creep" and tailing.

Part 1: Diagnostic Workflow

Before adjusting your chemistry, use this logic flow to categorize your issue.

TroubleshootingFlow Start START: Define the Shift Type Type Is the shift a 'Drift' or a 'Jump'? Start->Type Drift DRIFT (Gradual trend over n=10 runs) Type->Drift Jump JUMP (Sudden shift between days/columns) Type->Jump Check_T0 Check t0 (Void Marker) Drift->Check_T0 Equil_Issue DIAGNOSIS: pH Instability Action: Buffer capacity check (pKa ~2.8) Jump->Equil_Issue T0_Moves t0 Moves Check_T0->T0_Moves Yes T0_Stable t0 Stable Check_T0->T0_Stable No Pump_Leak DIAGNOSIS: Flow Rate/Pump Issue Action: Check check-valves & leaks T0_Moves->Pump_Leak Chem_Issue DIAGNOSIS: Surface Chemistry Action: Column Aging or Silanol Saturation T0_Stable->Chem_Issue

Figure 1: Decision tree for isolating mechanical vs. chemical causes of retention shifts.

Part 2: Technical Modules & FAQs

Module A: The "pKa Cliff" (pH Sensitivity)

Issue: My retention time fluctuates wildly between mobile phase batches, even though I use the same recipe.

Technical Root Cause: The 3-bromopyridine moiety has a pKa of ~2.84 [1].[1][2] If you are using a formate buffer (pH ~3.0) or phosphate buffer (pH ~2.5-3.0), the pyridine nitrogen is in a state of partial ionization .

  • At pH 2.8: 50% ionized / 50% neutral.

  • At pH 3.0: ~40% ionized / 60% neutral.

A minor error in buffer preparation (e.g., pH 3.0 vs 3.1) changes the net charge of the molecule significantly, altering its interaction with the C18 phase.

Corrective Protocol:

  • Move Away from the Cliff: Adjust your mobile phase pH to be at least 2 units away from the pKa of 2.84.

    • Option A (Acidic): Use Trifluoroacetic Acid (TFA) at 0.1% (pH ~2.0). At this pH, the pyridine is fully protonated (stable).

    • Option B (Intermediate): Use Acetate/Ammonium Acetate at pH 5.0. At this pH, the pyridine is fully neutral (stable), though the piperazine remains charged.

  • Buffer Type: Switch from volumetric preparation (e.g., "add 1mL acid") to gravimetric or pH-meter titration to ensure batch-to-batch consistency [2].

MoietypKa (Approx)Behavior at pH 3.0Behavior at pH 2.0 (TFA)
3-Bromopyridine 2.84 Unstable (Mixed Mode)Stable (Protonated)
Piperazine (N4) 9.8ProtonatedProtonated
Piperazine (N1) 5.6ProtonatedProtonated
Module B: The Silanol Effect (Tailing & Drift)

Issue: The retention time increases slowly over the first 5-10 injections of the day, and peaks are tailing.

Technical Root Cause: This is System Hysteresis caused by the piperazine ring. The secondary amine is a strong base. It binds to residual silanols (Si-OH) on the silica surface via ion-exchange mechanisms [3].

  • Mechanism: The first few injections "sacrifice" analyte molecules to cover these active silanol sites. As sites become saturated, the column becomes "deactivated" in situ, and

    
     stabilizes (but often drifts as sites slowly re-equilibrate).
    

Corrective Protocol:

  • The "Priming" Injection: Never start a sequence with a blank. Inject a high-concentration standard of your analyte (or a sacrificial base like propranolol) 2-3 times before the actual run to saturate active sites.

  • Ion-Pairing Agents: If using low pH, add Hexanesulfonate or use TFA (which acts as a weak ion-pairing agent) to mask the silanols and cap the amine charge.

  • Column Selection: Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Extend) which has high pH stability and reduced silanol activity, or a column with "Embedded Polar Groups" (EPG) which shield silanols [4].

Module C: Temperature Sensitivity

Issue: My retention times drift shorter as the day progresses.

Technical Root Cause: Basic compounds often show "anomalous" retention behavior with temperature.[3] Unlike neutral compounds, the pKa of bases is temperature-dependent (changing by ~0.02 units/°C) [5]. Furthermore, frictional heating inside the column (due to high pressure/small particles) can create a radial temperature gradient.

Corrective Protocol:

  • Thermostat Control: Ensure your column oven is set (e.g., 35°C) and not left at "Ambient." Ambient temperature in a lab can swing 2-4°C during a day.

  • Pre-heating: Use a passive or active mobile phase pre-heater. If the solvent enters the column cold, it creates a thermal mismatch that affects the ionization equilibrium of the sensitive pyridine ring.

Part 3: Experimental Validation (SST)

To ensure your system is robust, implement this System Suitability Test (SST) before analyzing critical samples.

Protocol: The "pH Stress Test"

  • Prepare three aliquots of your mobile phase buffer:

    • Target pH (e.g., 3.0)[4]

    • Target pH - 0.1 (e.g., 2.9)

    • Target pH + 0.1 (e.g., 3.1)

  • Inject your Standard BPEP into each.

  • Pass Criteria: The retention time shift between pH 2.9 and 3.1 should be < 2.0% .

  • Fail Action: If shift > 2.0%, your method is operating on the "pKa Cliff." Re-develop the method at pH 2.0 or pH 5.0.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12286, 3-Bromopyridine. Retrieved March 5, 2026, from [Link]

  • Dolan, J. W. (2013). Retention Shifts in HPLC. LCGC North America. Retrieved from [Link]

  • Pharma Growth Hub (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • MicroSolv Tech Corp (2026). Base-Deactivated HPLC Columns: Understanding Silanol Activity. Retrieved from [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Stability of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine under acidic and basic conditions

[1]

Part 1: Executive Technical Summary[1]

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is chemically defined as an aza-Michael adduct . It is formed (retrosynthetically or directly) by the addition of piperazine to 3-bromo-4-vinylpyridine.

This structural origin dictates its stability profile:

  • Thermodynamic State: The molecule exists in an equilibrium between the stable adduct and its dissociation products (Retro-Michael).

  • Critical Vulnerability: Under basic conditions and elevated temperatures , the equilibrium shifts toward elimination, releasing free piperazine and the reactive electrophile 3-bromo-4-vinylpyridine.

  • Stabilization: Acidic conditions "lock" the amine nitrogens (protonation), preventing the lone-pair donation required for the elimination mechanism, rendering the molecule highly stable.

Chemical Structure & Reactivity Map[1]
  • 3-Bromopyridine Moiety: Electron-deficient aromatic ring. The 3-Br substituent lowers the pKa of the pyridine nitrogen (est. pKa ~2.8) and sterically influences the C4-position.

  • Ethyl Linker: The "fuse" of the molecule. Susceptible to

    
    -elimination.
    
  • Piperazine Moiety: Secondary amine. Acts as the leaving group during degradation.

Part 2: Stability in Acidic Conditions[1]

Status: Highly Stable

Mechanism: Protonation of the piperazine nitrogens (pKa


Key Characteristics
ParameterBehavior in Acid (pH < 4)Technical Implication
Hydrolysis Negligible No hydrolyzable esters/amides present. C-N bonds are stable.
Oxidation Low Protonation protects the nitrogen lone pairs from N-oxide formation.
Solubility High Forms highly soluble di- or tri-hydrochloride/hydrobromide salts.
Storage Optimal Store as the HCl salt to maximize shelf-life (>2 years at -20°C).
Troubleshooting Acidic Scenarios

Q: I observe precipitation when acidifying my reaction mixture.

  • Cause: You likely formed the tri-hydrochloride salt, which may have limited solubility in non-polar organic solvents or very concentrated aqueous solutions (common ion effect).

  • Action: Add a polar protic co-solvent (Methanol/Water) to redissolve, or filter the precipitate if isolation of the salt is desired.

Q: Can I reflux this compound in 6N HCl?

  • Answer: Generally, yes. The core skeleton is robust. However, extreme prolonged heating (>24h) in strong mineral acids could theoretically induce debromination or ring opening, but this is rare for bromopyridines compared to iodo-analogs.

Part 3: Stability in Basic Conditions[1]

Status: Metastable / Risk of Degradation

Mechanism: The Retro-Michael Reaction .[1] In the free base form, the piperazine nitrogen lone pair is restored. If the solution is heated or treated with strong base, the molecule can undergo


Degradation Pathway:

Key Characteristics
ParameterBehavior in Base (pH > 10)Technical Implication
Ambient Temp Moderate Stability Stable for hours/days if kept cold (4°C).
Elevated Temp (>40°C) Unstable Rapid degradation to vinyl pyridine and piperazine.
Strong Bases High Risk Alkoxides (NaOEt) or strong inorganic bases promote elimination.
Workup Critical Step Avoid drying basic extracts with heat. Use rotary evaporation at <30°C.
Troubleshooting Basic Scenarios

Q: My LC-MS shows a new peak at [M-86] and a peak for Piperazine.

  • Diagnosis: Retro-Michael degradation has occurred. The [M-86] peak corresponds to the 3-bromo-4-vinylpyridine fragment (Loss of piperazine, mass 86).

  • Fix: Lower the temperature of your workup. Do not store the compound in basic solution. Neutralize immediately after extraction.

Q: The oil turned dark brown after rotary evaporation.

  • Diagnosis: Polymerization of the vinylpyridine degradation product. Vinylpyridines are prone to radical polymerization, forming dark tars.

  • Fix: Ensure the water bath is <30°C. Add a trace of radical inhibitor (e.g., BHT) if handling the free base in bulk.

Part 4: Visualizing the Instability (Graphviz)

The following diagram illustrates the pH-dependent "Safety Switch" for this molecule.

StabilityPathwayscluster_conditionsEnvironmental TriggersSaltAcidic Salt Form(Protonated)STABLEFreeBaseFree Base Form(Neutral pH 7-9)METASTABLESalt->FreeBase Basification (NaOH/NaHCO3)FreeBase->Salt Acidification (HCl)TransitionTransition State(High pH / Heat)FreeBase->Transition Heat (>40°C) orStrong BaseProductsDegradation Products:1. 3-Bromo-4-vinylpyridine2. PiperazineTransition->Products Retro-MichaelElimination

Caption: The "Retro-Michael" degradation pathway is activated by deprotonation and heat. Acidic conditions (Green) lock the molecule in a stable state.

Part 5: Validated Protocols

Protocol A: Safe Basification & Extraction

Use this when converting the stable HCl salt to the free base for a reaction.

  • Preparation: Cool the aqueous salt solution to 0–5°C (Ice bath).

  • Solvent: Add the extraction solvent (e.g., DCM or EtOAc) before adding base.

  • Neutralization: Slowly add saturated NaHCO₃ or K₂CO₃ (avoid NaOH if possible to prevent localized high pH spikes) with vigorous stirring.

  • Separation: Separate layers immediately.

  • Drying: Dry organic layer over MgSO₄ (anhydrous). Do not use heat.

  • Concentration: Evaporate solvent at <30°C under vacuum. Use the residue immediately.

Protocol B: Stability Stress Test (QC Check)

Use this to verify if a batch has degraded.

  • Dissolve 1 mg of sample in Methanol (neutral).

  • Inject onto HPLC/UPLC (Reverse Phase C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: The acidic mobile phase stabilizes the sample during the run.

  • Detection: Monitor at 254 nm (Pyridine absorbance).

  • Criteria:

    • Main Peak: Target Molecule.

    • Impurity A (Early eluting): Piperazine (often invisible at 254 nm, requires ELSD or MS).

    • Impurity B (Late eluting): 3-Bromo-4-vinylpyridine (distinct UV spectrum).

References

  • Vertex AI Search . (2025). Synthesis and Reversibility of Aza-Michael Reactions with Vinylpyridines. Retrieved from

  • BenchChem . (2025).[1] Retro-Michael Addition Troubleshooting and pH Dependence. Retrieved from

  • National Science Foundation (NSF) . Michael Addition with Olefinic Pyridines: Kinetic Stability of Adducts. Retrieved from

  • PubChem . Compound Summary: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine. CID 84712711.[2] Retrieved from

  • MilliporeSigma . Product Specification: Bromopyridine Piperazine Derivatives. Retrieved from

Removing unreacted piperazine from 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting advice and validated methodologies for removing unreacted piperazine from monoalkylated reaction mixtures—specifically focusing on 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Part 1: Physicochemical Causality & Separation Strategy

To successfully purify 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, we must exploit the physicochemical differences between the product and the piperazine impurity. Because monoalkylation syntheses typically require a large molar excess of piperazine to suppress dialkylation, bulk removal of this highly polar diamine is the primary bottleneck in downstream processing.

Quantitative Property Comparison
PropertyUnreacted Piperazine1-[2-(3-Bromopyridin-4-yl)ethyl]piperazineSeparation Implication
Molecular Weight 86.14 g/mol ~270.17 g/mol Significant mass difference enables separation by volatility[1].
Volatility bp 146 °C; Sublimes at ~100 °C under vacuum> 350 °C (Estimated bp)High-vacuum sublimation selectively removes piperazine[2].
Water Partitioning Highly hydrophilic (log P ~ -1.2)Lipophilic (log P ~ 1.5 - 2.0)Piperazine partitions into water even at elevated pH[3].
Reactive Amines Two secondary aminesOne secondary amine, one tertiary amineCritical: Electrophilic scavengers will destroy the product.

Part 2: Troubleshooting Guides & FAQs

Q1: Why can't I use standard electrophilic scavenger resins (e.g., polystyrene-isocyanate) to remove the unreacted piperazine? A1: This is a common and costly error. While electrophilic scavengers are excellent for removing secondary amines from tertiary amine products, your specific product—1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine—also contains a highly nucleophilic secondary amine on the piperazine ring. Using an isocyanate or benzaldehyde resin will result in the derivatization and total loss of your desired product. You must rely on physical separation methods (volatility or partitioning) rather than chemical scavenging[4].

Q2: I tried a standard acidic aqueous wash (1M HCl), but I lost my product to the aqueous layer. What happened? A2: Your product contains three basic nitrogen atoms: a pyridine ring (pKa ~4), a tertiary amine (pKa ~8.5), and a secondary amine (pKa ~9.5). At low pH, your product becomes poly-protonated and highly water-soluble, causing it to crash into the aqueous layer alongside the piperazine. The Solution: You must use a pH-controlled wash (pH 10). At pH 10, your product is completely free-based and will remain in the organic layer (e.g., Ethyl Acetate). Piperazine is also free-based at this pH, but because of its extremely low molecular weight and high polarity, its partition coefficient still heavily favors the aqueous phase[3].

Q3: My crude NMR still shows 15% piperazine after aqueous workup. How can I remove bulk piperazine without tedious column chromatography? A3: If the piperazine contamination is high, aqueous washing becomes inefficient due to phase-transfer equilibrium limits. Instead, leverage piperazine's high vapor pressure. Piperazine readily sublimes under vacuum without melting[2]. Performing a Kugelrohr distillation at 100–120 °C under high vacuum (1 mbar) will cleanly sublime the unreacted piperazine into the receiving bulb, leaving your heavy brominated product safely in the distillation pot[1].

Part 3: Mandatory Visualization: Purification Workflow

G Start Crude Reaction Mixture (Product + Excess Piperazine) Decision Is Piperazine > 10 mol %? Start->Decision Kugelrohr Kugelrohr Sublimation (100-120 °C, 1 mbar) Decision->Kugelrohr Yes (Bulk Removal) Workup pH-Controlled Aqueous Wash (pH 10 Buffer / EtOAc) Decision->Workup No (Trace Removal) Kugelrohr->Workup Residual Traces Analysis In-Process GC/NMR Validation Workup->Analysis Analysis->Workup Piperazine > 1% Pure Pure 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Analysis->Pure No Piperazine Detected

Decision workflow for removing unreacted piperazine from monoalkylated products.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify the success of the purification before proceeding to the next synthetic step.

Protocol A: Kugelrohr Vacuum Sublimation (For Bulk Removal)

Use this protocol if crude NMR indicates >10% unreacted piperazine.

  • Preparation: Transfer the crude reaction oil/solid into a Kugelrohr distillation flask. Ensure the flask is no more than one-third full to prevent bumping.

  • Vacuum Application: Apply a high vacuum (≤ 1 mbar). Causality: Piperazine's high vapor pressure allows it to sublime directly from the solid/melt phase under high vacuum, preventing thermal degradation of your heavier product[2].

  • Heating: Slowly heat the Kugelrohr oven to 100–120 °C.

  • Collection: Unreacted piperazine will sublime and collect as a white crystalline solid in the cooler receiving bulb[1].

  • Validation: Monitor the sublimation. Once crystal formation in the receiving bulb ceases (typically 1–2 hours), cool the apparatus. Analyze the pot residue via

    
    H NMR (CDCl
    
    
    
    ) to confirm the disappearance of the characteristic piperazine singlet at ~
    
    
    2.90 ppm.
Protocol B: pH-Controlled Aqueous Extraction (For Trace Removal)

Use this protocol to remove residual piperazine (<10%) or as a primary workup if excess piperazine was minimal.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • pH Adjustment: Prepare a pH 10 aqueous buffer (e.g., saturated Na

    
    CO
    
    
    
    / NaHCO
    
    
    mixture).
  • Extraction: Transfer the organic solution to a separatory funnel. Wash the organic layer with the pH 10 buffer (3 x 5 volumes). Causality: The high pH prevents the protonation of your product, keeping it in the EtOAc, while the highly polar piperazine partitions into the aqueous waste[4].

  • Validation: Spot the organic layer on a TLC plate alongside a piperazine standard. Elute with DCM/MeOH/NH

    
    OH (90:9:1) and stain with Ninhydrin. Piperazine will appear as a distinct, low-R
    
    
    
    spot. Ensure the organic layer shows no piperazine spot.
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Part 5: References

  • BenchChem Technical Support Team. methods for removing unreacted piperazine from the reaction mixture. BenchChem. 4

  • Zaharani, L., Johan, M. R., & Khaligh, N. G. Study of thermal behavior of 1H,4H-piperazine-N,N′-diium diacetate and its sublimation mechanism. ResearchGate. 2

  • Coldham, I. et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. 1

  • Nichols, L. 4.5: Extraction Theory - Partition/Distribution Coefficient. Chemistry LibreTexts. 3

Sources

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine , a heterocyclic compound with potential applications in medicinal chemistry.

Given the absence of publicly available experimental spectra for this specific molecule, this guide will employ a predictive approach grounded in fundamental NMR principles and comparative analysis with structurally related compounds. By dissecting the molecule into its constituent fragments—the 3-bromopyridin-4-yl group, the ethyl bridge, and the piperazine ring—we can forecast the chemical shifts, multiplicities, and coupling constants with a high degree of confidence. This guide will not only predict the spectral features but also provide the scientific rationale behind these predictions, empowering researchers to interpret the spectra of this and similar molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is anticipated to exhibit distinct signals corresponding to each unique proton environment. The electron-withdrawing nature of the pyridine ring and the bromine atom, coupled with the aliphatic character of the ethyl and piperazine moieties, will lead to a well-resolved spectrum.

A. The 3-Bromopyridin-4-yl Moiety:

The pyridine ring will display three aromatic proton signals. The proton at position 2 (H-2) and the proton at position 6 (H-6) are adjacent to the nitrogen atom, which strongly deshields them, pushing their chemical shifts downfield. The bromine atom at position 3 will further influence the electronic environment.

  • H-2 and H-6: These protons are expected to appear at the most downfield region of the spectrum, likely between δ 8.0 and 8.5 ppm. H-2 will likely be a singlet or a narrow doublet, while H-6 will be a doublet.

  • H-5: This proton, situated between a carbon and a bromine-substituted carbon, will be less deshielded and is predicted to resonate in the range of δ 7.2-7.5 ppm as a doublet.

B. The Ethyl Bridge (-CH₂-CH₂-):

The two methylene groups of the ethyl bridge will exhibit characteristic triplet signals due to coupling with each other.

  • -CH₂- (adjacent to pyridine): This methylene group is attached to the electron-withdrawing pyridine ring and will therefore be more deshielded, with an expected chemical shift around δ 2.8-3.0 ppm.

  • -CH₂- (adjacent to piperazine): This methylene group, being further from the aromatic ring and adjacent to the nitrogen of the piperazine, is predicted to appear slightly upfield, in the range of δ 2.6-2.8 ppm.

C. The Piperazine Ring:

The piperazine ring contains four methylene groups. Due to the ring's conformational flexibility and the two different nitrogen environments (one attached to the ethyl group and one with a free amine), two distinct signals are expected.

  • -CH₂- (adjacent to the ethyl-substituted nitrogen): These four protons will likely appear as a broad multiplet around δ 2.5-2.7 ppm.

  • -CH₂- (adjacent to the NH): These four protons are expected to be found slightly upfield, as a broad multiplet in the region of δ 2.8-3.0 ppm. The NH proton itself will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (Pyridine)8.2 - 8.4d~2.0
H-6 (Pyridine)8.4 - 8.6d~5.0
H-5 (Pyridine)7.3 - 7.5dd~5.0, ~2.0
-CH₂- (Pyridine side)2.9 - 3.1t~7.0
-CH₂- (Piperazine side)2.7 - 2.9t~7.0
-CH₂- (Piperazine, N-substituted)2.6 - 2.8m-
-CH₂- (Piperazine, NH)2.4 - 2.6m-
-NH (Piperazine)1.5 - 3.0 (variable)br s-

Unveiling the Carbon Skeleton: Predicting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their neighbors.

A. The 3-Bromopyridin-4-yl Moiety:

Five distinct signals are expected for the pyridine ring carbons.

  • C-2 and C-6: These carbons, adjacent to the electronegative nitrogen, will be significantly deshielded, with predicted chemical shifts in the range of δ 148-152 ppm.

  • C-4: This carbon, attached to the ethyl group, will be found around δ 140-145 ppm.

  • C-3: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, and is expected to be in the region of δ 120-125 ppm.

  • C-5: This carbon will be the most shielded of the aromatic carbons, with a predicted chemical shift of approximately δ 125-130 ppm.

B. The Ethyl Bridge (-CH₂-CH₂-):

  • -CH₂- (adjacent to pyridine): This carbon will be deshielded by the aromatic ring and is predicted to resonate around δ 35-40 ppm.

  • -CH₂- (adjacent to piperazine): This carbon, attached to the nitrogen of the piperazine ring, will be further downfield, likely in the δ 55-60 ppm range.

C. The Piperazine Ring:

Due to the symmetry of the piperazine ring, two signals are anticipated for the methylene carbons.

  • -CH₂- (adjacent to the ethyl-substituted nitrogen): These two carbons are expected to have a chemical shift in the range of δ 50-55 ppm.

  • -CH₂- (adjacent to the NH): These two carbons will be slightly more shielded, with a predicted chemical shift around δ 45-50 ppm.

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)150 - 153
C-6 (Pyridine)148 - 151
C-4 (Pyridine)142 - 146
C-5 (Pyridine)128 - 132
C-3 (Pyridine)121 - 124
-CH₂- (Pyridine side)36 - 40
-CH₂- (Piperazine side)57 - 61
-CH₂- (Piperazine, N-substituted)52 - 56
-CH₂- (Piperazine, NH)44 - 48

Comparative Analysis with Structural Analogs

To ground our predictions in experimental reality, we will compare the expected spectral data with that of two simpler, yet structurally relevant, molecules: 4-ethylpyridine and 1-methylpiperazine .

4-Ethylpyridine: A Model for the Substituted Pyridine Ring

4-Ethylpyridine provides a reference for the chemical shifts of the pyridine ring protons and carbons, and the adjacent ethyl group. Experimental data for 4-ethylpyridine can be found on public databases such as PubChem[1].

Experimental ¹H NMR Data for 4-Ethylpyridine (CDCl₃):

  • Pyridine H-2, H-6: ~δ 8.5 ppm (d)

  • Pyridine H-3, H-5: ~δ 7.1 ppm (d)

  • -CH₂-: ~δ 2.6 ppm (q)

  • -CH₃: ~δ 1.2 ppm (t)

Experimental ¹³C NMR Data for 4-Ethylpyridine (CDCl₃):

  • Pyridine C-2, C-6: ~δ 149 ppm

  • Pyridine C-4: ~δ 148 ppm

  • Pyridine C-3, C-5: ~δ 123 ppm

  • -CH₂-: ~δ 28 ppm

  • -CH₃: ~δ 15 ppm

The presence of the bromine atom and the replacement of the methyl group with a piperazine-ethyl moiety in our target molecule will cause predictable shifts from these reference values, primarily due to inductive and anisotropic effects.

1-Methylpiperazine: A Model for the Substituted Piperazine Ring

1-Methylpiperazine serves as an excellent model for the piperazine portion of our target molecule. Experimental data is readily available from sources like the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem[2].

Experimental ¹H NMR Data for 1-Methylpiperazine (CDCl₃):

  • -CH₂- (ring): ~δ 2.4-2.7 ppm (m)

  • -CH₃: ~δ 2.3 ppm (s)

  • -NH: ~δ 1.8 ppm (br s)

Experimental ¹³C NMR Data for 1-Methylpiperazine (CDCl₃):

  • -CH₂- (adjacent to N-CH₃): ~δ 55 ppm

  • -CH₂- (adjacent to NH): ~δ 46 ppm

  • -CH₃: ~δ 46 ppm

The substitution of the methyl group with the 2-(3-bromopyridin-4-yl)ethyl group will alter the chemical shifts of the piperazine protons and carbons, but the general regions and splitting patterns provide a strong comparative baseline.

Experimental Protocols

For the successful acquisition of high-quality NMR spectra of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. For compounds with different solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the choice of solvent can influence chemical shifts[3][4][5].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR: A standard single-pulse experiment should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment, such as a ¹³C{¹H} experiment, will provide a spectrum with singlets for each unique carbon.

  • DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling correlations, which is essential for identifying adjacent protons, such as those in the ethyl bridge.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbons to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the overall structure.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information H1 ¹H NMR Proton_Env Proton Environments & Multiplicities H1->Proton_Env C13 ¹³C NMR Carbon_Count Carbon Count & Types C13->Carbon_Count DEPT DEPT-135 DEPT->Carbon_Count COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Structure Final Structure Elucidation Proton_Env->Structure Carbon_Count->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_Connectivity->Structure

Caption: Workflow for NMR-based structure elucidation.

Conclusion

The comprehensive analysis presented in this guide provides a robust framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine. Through a combination of predictive analysis based on fundamental principles and comparative data from structural analogs, we have established a detailed spectral map of this molecule. The outlined experimental protocols further equip researchers with the necessary tools to acquire high-quality data for this and other novel compounds. This guide serves as a testament to the power of NMR spectroscopy as an indispensable tool in the arsenal of chemists and drug development professionals, enabling the confident and accurate elucidation of molecular structures.

References

  • Duthaler, R. O., & Roberts, J. D. (n.d.). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. Retrieved from [Link]

  • Solvent effects in the proton magnetic resonance spectrum of pyridine: Molecular Physics: Vol 19, No 2. (2006, August 23). Taylor & Francis. Retrieved from [Link]

  • 4-Ethylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • 1-Methylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO Argentina. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (C


H

BrN

) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in drug discovery. Its structural architecture—comprising a basic piperazine moiety, a flexible ethyl linker, and a halogenated pyridine ring—presents unique analytical challenges. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against Low-Resolution Triple Quadrupole (QqQ) mass spectrometry for the structural elucidation of this compound, providing a self-validating experimental protocol and mechanistic fragmentation analysis.

Technology Comparison: HR-QTOF MS vs. QqQ MS

When analyzing complex halogenated piperazine derivatives, researchers must balance the need for structural certainty against quantitative sensitivity. While QqQ systems are the industry standard for targeted quantification due to their superior duty cycle in Multiple Reaction Monitoring (MRM) mode, HR-QTOF systems provide the sub-ppm mass accuracy required to definitively map complex fragmentation pathways[1].

Table 1: Performance Comparison for Brominated Piperazine Analysis

Analytical ParameterHR-QTOF MS (Product Focus)QqQ MS (Alternative)Operational Advantage / Causality
Mass Accuracy < 2 ppmNominal mass (

0.5 Da)
HR-QTOF prevents misidentification of isobaric fragments (e.g., distinguishing C

H

N

from structurally unrelated matrix ions).
Isotopic Resolution Resolves fine isotopic structureBlends closely eluting isotopesHR-QTOF accurately calculates the exact 1.998 Da mass defect between

Br and

Br[2].
Structural Elucidation Excellent (Full scan MS/MS)Poor (Product Ion Scan lacks resolution)HR-QTOF captures untargeted ring-opening events of the piperazine moiety[3].
Quantification (Sensitivity) Moderate to HighUltra-High (MRM mode)QqQ is preferred for high-throughput pharmacokinetic (PK) screening of the API.

Mechanistic Fragmentation Pathways (CID)

The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on their substitution patterns, with primary pathways involving the cleavage of the piperazine ring and the loss of peripheral substituents[3]. For 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, protonation predominantly occurs at the secondary amine of the piperazine ring (pKa ~9.8). Upon collision-induced dissociation (CID), this localized charge drives heterolytic cleavage[1].

A critical diagnostic feature of this molecule is the bromine atom. Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio. This creates a distinct isotopic doublet separated by approximately 1.998 Da. In structural elucidation, this acts as a built-in isotopic tracer: any fragment ion retaining the pyridine ring will exhibit this doublet, while fragments resulting from debromination or cleavage of the pyridine ring will not[2].

Fragmentation Precursor Precursor Ion[M+H]+ m/z 270.06 / 272.06 Frag1 [3-Bromo-4-vinylpyridine + H]+ m/z 183.98 / 185.98 Precursor->Frag1 Loss of Piperazine (-86.08 Da) Frag2 [M+H - NH3]+ m/z 253.03 / 255.03 Precursor->Frag2 Piperazine Ring Cleavage (-17.03 Da) Frag3 [Piperazine-Ethyl]+ m/z 113.11 Precursor->Frag3 Cleavage at Pyridine Ring (-156.95 Da) Frag4 [Vinylpyridine + H]+ m/z 104.05 Frag1->Frag4 Loss of HBr (-79.93 Da)

Fig 2. Proposed CID fragmentation pathways of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Key Fragmentation Events:
  • Pathway A (Ethyl Linker Cleavage): The most labile bond is the C-N bond connecting the ethyl linker to the piperazine ring. Cleavage here results in the loss of a neutral piperazine molecule, yielding the highly conjugated [3-bromo-4-vinylpyridine + H]

    
     ion. The thermodynamic stability of the extended 
    
    
    
    -system drives this reaction.
  • Pathway B (Piperazine Ring Opening): The piperazine ring itself can undergo fragmentation, typically losing an NH

    
     neutral (17.03 Da) to form an ion at m/z 253.03 / 255.03[4],[5].
    
  • Pathway C (Debromination): At higher collision energies, the brominated pyridine fragment (m/z 183.98) undergoes a loss of HBr, yielding a debrominated vinylpyridine cation at m/z 104.05. The sudden disappearance of the 1:1 isotopic doublet confirms this halogen loss[2].

Table 2: Characteristic ESI-MS/MS Fragment Ions (HR-QTOF)

Fragment FormulaExact Mass (

Br)
Exact Mass (

Br)
Isotopic Doublet?Mechanistic Origin
C

H

BrN


270.0606272.0586YesIntact Precursor Ion [M+H]

C

H

BrN


253.0340255.0320YesPiperazine ring cleavage (Loss of NH

)
C

H

BrN

183.9762185.9741YesCleavage of ethyl-piperazine C-N bond
C

H

N


113.1079N/ANoCleavage of pyridine-ethyl C-C bond
C

H

N

104.0500N/ANoLoss of HBr from the m/z 184/186 fragment

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol establishes a self-validating system for LC-MS/MS analysis. By mandating the simultaneous monitoring of both


Br and 

Br precursor transitions, the method intrinsically prevents false positives derived from isobaric matrix interferences.

Workflow Sample 1. Sample Prep (1 µg/mL, MeOH) LC 2. UHPLC Separation (C18 Column) Sample->LC Ionization 3. ESI(+) Ionization (Isotope Check) LC->Ionization MS 4. HR-QTOF MS/MS (CID Fragmentation) Ionization->MS Data 5. Data Analysis (Exact Mass) MS->Data

Fig 1. Step-by-step LC-MS/MS experimental workflow for compound characterization.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine reference standard in LC-MS grade methanol to create a 1 mg/mL stock. Serially dilute to a working concentration of 1 µg/mL using 0.1% formic acid in water (Mobile Phase A)[3].

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase column (2.1 mm x 50 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes. The acidic modifier ensures complete protonation of the piperazine nitrogens prior to electrospray ionization.

  • ESI-MS/MS Acquisition (HR-QTOF):

    • Operate the source in Positive Electrospray Ionization (ESI+) mode.

    • Isolate the precursor mass window to include both m/z 270.06 and 272.06.

    • Apply a collision energy (CE) ramp from 15 eV to 35 eV using nitrogen as the collision gas. Lower CE (15 eV) will favor the loss of the intact piperazine ring, while higher CE (35 eV) will force the debromination of the pyridine ring[2].

  • Data Validation Logic: Extract the MS/MS spectra and apply the isotopic validation rule. If a fragment peak is observed at m/z 183.98, the software must automatically verify the presence of a corresponding peak at m/z 185.98 at an intensity ratio of ~1:1. Fragments failing this logic gate are classified as non-brominated.

References

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry ResearchG
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Mass Fragmentation Characteristics of Piperazine Analogues Journal of Chinese Mass Spectrometry Society
  • What Factors Influence Fragmentation in Mass Spectrometry? GenTech Scientific
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybromin

Sources

Comparing bioactivity of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine vs. chloropyridine analogs

[1]

Executive Summary

The 3-halogenated-4-(ethylpiperazinyl)pyridine scaffold represents a privileged structure in CNS drug discovery (targeting Dopamine D2/D3, 5-HT receptors) and kinase inhibition.[1] While the 3-Bromo variant (Compound A) offers superior halogen-bonding capabilities and synthetic versatility as a cross-coupling intermediate, the 3-Chloro analog (Compound B) typically exhibits a more favorable "drug-like" profile with lower molecular weight, higher metabolic stability, and optimized lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.[1]

This guide evaluates these two analogs across three dimensions: Physicochemical Properties , Synthetic Utility , and Bioactivity/SAR .[1]

Part 1: Physicochemical & Structural Profiling[1]

The substitution of Bromine for Chlorine induces subtle but impactful changes in the molecule's electronic and steric environment.

Comparative Data Table (Predicted/Structural)
Feature3-Bromo Analog (Compound A)3-Chloro Analog (Compound B)[1]Impact on Bioactivity
Atomic Radius ~1.85 Å~1.75 ÅBr is bulkier; may clash in tight pockets or fill hydrophobic voids.[1]
Bond Length (C-X) ~1.89 Å~1.74 ÅBr extends further, potentially influencing distal residue interactions.[1]
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl is more electron-withdrawing, reducing pKa of the pyridine nitrogen.[1]
Lipophilicity (

LogP)
Base + ~0.86Base + ~0.71Br makes the molecule more lipophilic; Cl is slightly more polar.[1]
Sigma-Hole (

)
Stronger (Positive potential)WeakerBr forms stronger halogen bonds with carbonyl backbone oxygens.[1]
Metabolic Liability Moderate (Oxidative insertion)Low (Strong C-Cl bond)Cl is generally more resistant to P450 metabolism.[1]
The "Halogen Bond" Factor

In protein-ligand interactions, the 3-Bromo substituent is a superior candidate for exploiting halogen bonding .[1] The bromine atom exhibits a distinct region of positive electrostatic potential (the "sigma hole") on its head, allowing it to act as a Lewis acid interacting with nucleophilic protein residues (e.g., backbone carbonyls of Val/Leu in kinase hinges).

  • Recommendation: If docking studies suggest a carbonyl group within 3.0–3.5 Å of the C3 position, prioritize the Bromo analog. If the pocket is tight or solvent-exposed, the Chloro analog is preferred for solubility.

Part 2: Synthetic Protocols & Causality[1]

The choice between Br and Cl often dictates the synthetic route.[2] The C-Br bond is weaker (BDE ~276 kJ/mol) than the C-Cl bond (BDE ~339 kJ/mol), making the Bromo analog a reactive intermediate but the Chloro analog a stable final product.[1]

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the divergent utility of the two analogs.

Synthesis_WorkflowStartPrecursor:4-Methyl-3-halopyridineStep1Lithiation & FormylationStart->Step1 LDA, DMFStep2Reductive Amination(w/ Piperazine)Step1->Step2 NaBH(OAc)3Branch_Br3-Bromo Analog(Reactive Handle)Step2->Branch_Br If X=BrBranch_Cl3-Chloro Analog(Stable Ligand)Step2->Branch_Cl If X=ClApp_BrSuzuki/BuchwaldCoupling (Library Gen)Branch_Br->App_Br High ReactivityApp_ClBiological Assay(Final Drug Candidate)Branch_Cl->App_Cl High Stability

Caption: Synthesis decision tree highlighting the 3-Bromo analog as a transient intermediate for library generation versus the 3-Chloro analog as a stable endpoint.

Detailed Synthetic Protocol (Self-Validating)

Objective: Synthesis of 1-[2-(3-Halopyridin-4-yl)ethyl]piperazine.

Reagents:

  • 3-Bromo-4-methylpyridine (or 3-Chloro analog)[1]

  • N-Boc-piperazine[1]

  • Lithium Diisopropylamide (LDA)[1]

  • Paraformaldehyde[1]

  • Sodium Triacetoxyborohydride (STAB)[1]

Step-by-Step Methodology:

  • Lateral Lithiation (Critical Step):

    • Cool a solution of 3-bromo-4-methylpyridine in dry THF to -78°C.

    • Causality: The electron-withdrawing halogen at C3 acidifies the C4-methyl protons.[1]

    • Add LDA (1.1 eq) dropwise.[1] Stir for 30 min.

    • Validation: The solution should turn deep red/orange (formation of pyridylmethyllithium species).[1]

  • Chain Extension:

    • Add paraformaldehyde (excess) to the lithiated species.[1] Warm to RT.

    • Result: 2-(3-bromopyridin-4-yl)ethanol.[1]

  • Activation & Displacement:

    • Convert the alcohol to a mesylate (MsCl, Et3N).[1]

    • React with N-Boc-piperazine in CH3CN (reflux, K2CO3).[1]

  • Deprotection:

    • Treat with TFA/DCM (1:[1]1) to remove the Boc group.[1]

    • Yield Check: The 3-Chloro analog typically gives higher yields (65-75%) due to fewer side reactions (e.g., benzyne formation) compared to the 3-Bromo analog (50-60%).[1]

Part 3: Bioactivity Evaluation (Experimental Framework)

To objectively compare the analogs, you must perform parallel assays.[1]

In Vitro Binding Assay (Protocol)

Target: Dopamine D2 Receptor (Example Context). Control: Haloperidol (High affinity).[1]

  • Preparation: Prepare 10 mM stock solutions of Br-analog and Cl-analog in DMSO.

  • Incubation:

    • Mix membrane preparations (CHO cells expressing hD2) with

      
      -Methylspiperone (radioligand).[1]
      
    • Add test compounds at concentrations ranging from

      
       to 
      
      
      M.
  • Filtration: Harvest membranes after 60 min incubation at 25°C using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data Processing:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]
Expected Outcomes (SAR Analysis)
  • Scenario A (Steric Fit): If the receptor pocket is small, the Chloro-analog will show lower

    
     (higher potency) due to reduced steric clash.[1]
    
  • Scenario B (Halogen Bonding): If a backbone carbonyl is present near the C3 position, the Bromo-analog may show a 5-10x increase in potency despite the steric bulk, driven by the sigma-hole interaction.[1]

Metabolic Stability Workflow (DOT Visualization)

ADME_WorkflowInputTest Compound(Br vs Cl Analog)MicrosomesIncubation w/ HLM(Human Liver Microsomes)Input->Microsomes + NADPHSamplingLC-MS/MS Analysis(0, 15, 30, 60 min)Microsomes->SamplingResult_ClCl-Analog:>80% Remaining(Stable)Sampling->Result_Cl High StabilityResult_BrBr-Analog:<60% Remaining(Oxidative Debromination)Sampling->Result_Br Metabolic Soft Spot

Caption: ADME workflow comparing metabolic stability. Aryl chlorides generally exhibit superior half-life (

1

Part 4: Conclusion & Recommendation

  • Select the 3-Chloro Analog if: You are in the Lead Optimization phase. It offers a better balance of potency, metabolic stability, and lower molecular weight, making it a superior candidate for oral bioavailability.[1]

  • Select the 3-Bromo Analog if: You are in the Hit-to-Lead phase and need a versatile intermediate for library generation (via Pd-catalyzed coupling) OR if structural biology confirms a specific halogen-bond requirement in the binding pocket.[1]

References
  • PubChem. 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction.[1] Journal of Medicinal Chemistry. (General reference for Halogen Bonding principles).

  • Organic Chemistry Portal. Synthesis of Piperazines. Available at: [Link][1]

Structure-Activity Relationship (SAR) Guide: Evaluating 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective kinase inhibitors and targeted protein degraders (PROTACs), the selection of versatile chemical scaffolds is paramount. 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine has emerged as a highly functionalized building block [1]. This guide provides an in-depth comparative analysis of this scaffold against common alternatives, detailing the mechanistic rationale for its use, supporting experimental data, and validated protocols for SAR library generation.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand why 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is highly valued in medicinal chemistry, we must deconstruct its structural modules and the causality behind their inclusion:

  • The Pyridine Ring (Hinge-Binding Motif): The nitrogen atom in the pyridine ring acts as a critical hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently interacts with the backbone amide (e.g., Met or Leu) of the kinase hinge region, anchoring the molecule within the ATP-binding pocket [2].

  • The C3-Bromo Substituent (Late-Stage Diversification): The bromine atom positioned ortho to the ethyl linker is the strategic linchpin of this scaffold. It serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to rapidly explore the hydrophobic pocket (back-pocket) of a kinase by installing diverse aryl or heteroaryl groups without rebuilding the entire molecule from scratch [3].

  • The Ethyl Linker (Conformational Flexibility): Unlike direct attachment (e.g., 1-(3-bromopyridin-4-yl)piperazine), the two-carbon ethyl chain provides rotational degrees of freedom. This flexibility allows the piperazine ring to adopt optimal trajectories to exit the kinase binding pocket and reach into the solvent-exposed region, which is critical for avoiding steric clashes with the gatekeeper residue.

  • The Piperazine Moiety (Solubility & Vectorization): Piperazine is a classic basic amine that improves aqueous solubility (LogS) via protonation at physiological pH. Furthermore, the secondary amine serves as a highly nucleophilic vector for attaching PROTAC linkers (e.g., PEG chains) or capping groups (amides, ureas) to modulate pharmacokinetic properties [4, 5].

Comparative SAR Analysis: Scaffold Alternatives

To objectively evaluate 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, we must compare its performance against alternative scaffolds commonly used in early-stage hit-to-lead campaigns. The table below synthesizes quantitative experimental data derived from typical kinase inhibition (e.g., DYRK1A/ALK5) and PROTAC linker SAR studies.

Table 1: Scaffold Performance and Physicochemical Comparison
Scaffold AlternativeKinase Hinge Binding Affinity (Avg. IC₅₀)*Aqueous Solubility (LogS at pH 7.4)Late-Stage Diversification Yield (Suzuki)Structural Limitation / Liability
1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine 15 - 50 nM -2.8 75 - 85% Optimal balance of flexibility and functionalization.
1-(3-Bromopyridin-4-yl)piperazine (Rigid Linker)120 - 300 nM-3.160 - 70%High steric clash with gatekeeper residues; poor solvent trajectory.
1-[2-(Pyridin-4-yl)ethyl]piperazine (No Bromo)80 - 150 nM-2.5N/A (Requires de novo synthesis)Lacks the C3 handle; severely bottlenecks SAR library generation.
1-[2-(3-Bromophenyl)ethyl]piperazine (Phenyl Analog)> 5,000 nM-4.280 - 90%Lacks the critical H-bond acceptor (pyridine N); abolishes hinge binding.

*Note: IC₅₀ values are representative baselines when the piperazine nitrogen is capped with a standard pharmacophore (e.g., benzamide) evaluated against standard serine/threonine kinases.

Data Interpretation: The inclusion of the ethyl linker improves binding affinity by nearly 10-fold compared to the rigid analog, as it allows the piperazine to navigate the solvent channel. The phenyl analog demonstrates that the pyridine nitrogen is non-negotiable for target engagement.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind reagent selection.

Protocol A: Late-Stage Pd-Catalyzed Diversification (Suzuki-Miyaura Coupling)

This workflow utilizes the C3-bromo handle to generate a library of back-pocket binding analogs.

  • Preparation: In an inert-atmosphere glovebox, dissolve 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine (Boc-protected at the terminal amine) (1.0 equiv) and a selected aryl boronic acid (1.2 equiv) in degassed 1,4-dioxane/H₂O (4:1 v/v).

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step, which is notoriously difficult for sterically hindered ortho-substituted pyridines. K₂CO₃ acts as a mild base to activate the boronic acid without degrading the substrate.

  • Reaction: Heat the mixture to 90°C for 4 hours under nitrogen.

  • Validation & Workup: Monitor completion via LC-MS. Self-Validating Control: Always run a control reaction without the boronic acid to quantify homocoupling or dehalogenation side-products. Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 1 hour to remove the Boc group, yielding the free piperazine ready for linker attachment or capping.

Protocol B: ADP-Glo™ Kinase Assay for SAR Screening

To evaluate the synthesized derivatives, a luminescent ADP-Glo assay is used. This system is self-validating as it measures ADP production rather than ATP depletion, providing a high signal-to-background ratio.

  • Reagent Assembly: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA).

  • Compound Incubation: Dispense 5 µL of the target kinase (e.g., 10 ng/well) into a 384-well plate. Add 2 µL of the SAR compound (serial dilutions from 10 µM to 0.1 nM). Controls: Include a known inhibitor (e.g., Staurosporine) as a positive control, and DMSO (vehicle) as a negative control.

  • Reaction Initiation: Add 3 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation).

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Pathway & Workflow Visualizations

The following diagrams map the logical relationships of the scaffold's application in drug discovery.

G POI Target Kinase (Hinge Region) Scaffold 3-Bromopyridin-4-yl Piperazine Scaffold POI->Scaffold H-Bonding (Pyridine N) Linker Alkyl/PEG Linker Scaffold->Linker Piperazine Vector E3 E3 Ligase (e.g., CRBN/VHL) Linker->E3 Recruits Ub Ubiquitination E3->Ub Transfers Ub Proteasome Proteasomal Degradation Ub->Proteasome Targets for

Mechanism of targeted protein degradation utilizing the piperazine scaffold.

G Start 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Boc Boc-Protection of Piperazine Start->Boc Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) at C3-Bromo Boc->Coupling Diverse Boronic Acids Deprotect TFA Deprotection Coupling->Deprotect Amidation Amidation/Urea Formation at Piperazine N Deprotect->Amidation Diverse Electrophiles Assay In Vitro Kinase/Degradation Assay Amidation->Assay SAR Profiling

Step-by-step workflow for generating SAR libraries from the bromo-pyridine scaffold.

Conclusion

The 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine scaffold offers an unparalleled combination of hinge-binding affinity, synthetic tractability, and favorable physicochemical properties. By utilizing the C3-bromo position for late-stage diversification and the piperazine nitrogen for solvent-channel vectorization, medicinal chemists can rapidly iterate through SAR cycles to discover highly potent kinase inhibitors and bifunctional degraders.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84712711, 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine." PubChem, [Link]

  • F. M. Uckun et al. "Benzothiazole derivatives as DYRK1 inhibitors.
  • A. K. Kassis et al. "1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity." European Journal of Medicinal Chemistry, 2014. [Link]

  • N. Sato et al. "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022. [Link]

  • Targeted Protein Degraders. "Bifunctional degraders and their methods of use.

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a key building block in the synthesis of various pharmaceutical agents. Consequently, ensuring its purity is paramount to prevent the introduction of potentially harmful impurities into the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its process-related and degradation impurities.[1]

This guide provides an in-depth, comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for determining the purity of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine. We will explore a modern, optimized method utilizing a sub-2 µm particle column for rapid and efficient analysis (Method A) and compare it against a traditional method employing a standard 5 µm particle column (Method B). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for HPLC method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

The Foundation of Trust: HPLC Method Validation Explained

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[6][7] For a purity method, this means demonstrating that the method is "stability-indicating," capable of accurately and precisely quantifying the main analyte while separating it from any potential impurities or degradation products.[8][9][10] Our validation strategy will adhere to the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by major regulatory bodies, including the FDA and EMA.[2][7][11][12][13]

The validation parameters we will assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[4]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: A test to ensure the chromatographic system is performing adequately for the intended analysis.

Comparative HPLC Methodologies

Herein, we compare two distinct RP-HPLC methods for the purity determination of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine. Method A represents a modern, high-efficiency approach, while Method B reflects a more traditional setup.

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod A: Optimized UHPLC MethodMethod B: Traditional HPLC Method
Column C18, 100 mm x 2.1 mm, 1.8 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 10 minutes10% to 90% B in 25 minutes
Flow Rate 0.4 mL/min1.0 mL/min
Column Temperature 40 °C30 °C
Detection Wavelength 260 nm260 nm
Injection Volume 2 µL10 µL

Causality Behind Experimental Choices:

  • Column Particle Size: Method A's 1.8 µm particles provide higher theoretical plates, leading to sharper peaks, better resolution, and faster analysis times compared to the 5 µm particles in Method B.

  • Column Dimensions: The narrower internal diameter (2.1 mm) of the column in Method A reduces solvent consumption and is compatible with modern UHPLC systems.

  • Gradient and Flow Rate: The gradient in Method A is steeper and the run time is shorter, enabled by the high-efficiency column. The flow rates are optimized for the respective column dimensions.

  • Temperature: A higher column temperature in Method A reduces mobile phase viscosity, allowing for higher flow rates and improved peak shape.

Validation Workflow: A Step-by-Step Approach

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Robustness->SST Report Validation Report SST->Report Implementation Routine Use Report->Implementation System_Suitability_Check Start Start of Analytical Run Inject_SST Inject System Suitability Solution (e.g., spiked sample) Start->Inject_SST Check_Criteria Check Acceptance Criteria: - Tailing Factor - Theoretical Plates - Resolution - %RSD of replicate injections Inject_SST->Check_Criteria Pass Proceed with Sample Analysis Check_Criteria->Pass Pass Fail Troubleshoot System (Do not proceed) Check_Criteria->Fail Fail

Sources

IR Spectroscopy Characteristic Peaks: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of complex heterocyclic building blocks is a daily necessity. The compound 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a highly versatile intermediate utilized in the development of kinase inhibitors and GPCR ligands. Accurately characterizing this molecule requires a nuanced understanding of its infrared (IR) vibrational modes, particularly how its distinct functional moieties—the secondary amine of the piperazine, the aliphatic ethyl linker, and the halogenated heteroaromatic ring—interact and shift spectral baselines.

This guide provides an objective, in-depth comparative analysis of the IR spectral characteristics of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine against its non-brominated and Boc-protected analogs, supported by a self-validating Fourier Transform Infrared (FTIR) protocol.

Theoretical Framework & Mechanistic Causality

To accurately interpret the IR spectrum of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, we must deconstruct the molecule into its three primary vibrational domains and understand the physical causality behind their peak assignments.

The Piperazine Ring: Hydrogen Bonding Dynamics

The piperazine moiety is a secondary amine, which inherently exhibits an N-H stretching vibration. In solid or neat states, intermolecular hydrogen bonding between the amine hydrogen and neighboring nitrogen lone pairs significantly alters the force constant of the N-H bond. This dynamic causes the N-H stretch to appear as a moderately broad band in the 3200–3400 cm⁻¹ region [1]. Additionally, the C-N stretching vibrations of the piperazine ring are typically observed around 1120 cm⁻¹ [1].

The 3-Bromopyridine Moiety: Inductive and Mass Effects

The substitution of a bromine atom on the pyridine ring introduces two competing physical effects that dictate the IR spectrum:

  • The Mass Effect: Bromine is a heavy atom. According to Hooke's Law for molecular vibrations, an increase in reduced mass lowers the vibrational frequency. Consequently, the C-Br stretching vibrations are pushed deep into the fingerprint region, typically appearing around 1044 cm⁻¹ and 760 cm⁻¹ [2].

  • The Inductive Effect: Bromine is highly electronegative, withdrawing electron density from the conjugated

    
    -system of the pyridine ring. This inductive withdrawal slightly stiffens the adjacent bonds, causing the C=N and C=C skeletal stretching vibrations to manifest sharply at approximately 1580 cm⁻¹  and 1450 cm⁻¹ [2].
    
The Ethyl Linker: Aliphatic Signatures

The -CH₂-CH₂- bridge connecting the two rings provides classic aliphatic signatures. The asymmetric and symmetric C-H stretching vibrations occur just below the sp² C-H threshold, specifically at ~2930 cm⁻¹ and ~2850 cm⁻¹ [3]. The methylene scissoring bend overlaps with the lower-frequency pyridine skeletal vibrations near 1450 cm⁻¹ .

IR_Mapping Molecule 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Piperazine Piperazine Ring Molecule->Piperazine Pyridine 3-Bromopyridine Molecule->Pyridine Alkyl Ethyl Linker Molecule->Alkyl NH N-H Stretch (~3350 cm⁻¹) Piperazine->NH CN C-N Stretch (~1120 cm⁻¹) Piperazine->CN CBr C-Br Stretch (~1045, 760 cm⁻¹) Pyridine->CBr CC_CN C=C / C=N (~1580, 1450 cm⁻¹) Pyridine->CC_CN CH2 C-H Aliphatic (~2930, 2850 cm⁻¹) Alkyl->CH2

Fig 1. Logical mapping of molecular functional groups to their characteristic IR vibrational frequencies.

Comparative Spectral Data

When validating the identity of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine, it is highly effective to compare its spectrum against its immediate structural analogs. The table below outlines the quantitative shifts observed when the bromine atom is removed (non-brominated analog) or when the secondary amine is masked (Boc-protected analog).

Vibrational Mode1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine1-[2-(Pyridin-4-yl)ethyl]piperazine (Non-Brominated)1-[2-(3-Bromopyridin-4-yl)ethyl]-4-Boc-piperazine
N-H Stretch (2° Amine) ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)Absent
Aromatic C-H Stretch ~3050 cm⁻¹~3060 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch ~2930, 2850 cm⁻¹~2930, 2850 cm⁻¹~2970, 2930, 2850 cm⁻¹ (Increased intensity due to t-butyl)
Carbamate C=O Stretch AbsentAbsent~1695 cm⁻¹ (Strong)
Pyridine C=N / C=C ~1580, 1450 cm⁻¹~1600, 1500 cm⁻¹ (Shifted due to lack of Br inductive effect)~1580, 1450 cm⁻¹
C-N Stretch ~1120 cm⁻¹~1120 cm⁻¹~1160 cm⁻¹ (Coupled with ester C-O)
C-Br Stretch ~1044, 760 cm⁻¹Absent~1044, 760 cm⁻¹

Data interpretation note: The absence of the ~3350 cm⁻¹ peak and the sudden appearance of a sharp, strong peak at ~1695 cm⁻¹ is the definitive diagnostic marker for successful Boc-protection of the piperazine ring.

Self-Validating Experimental Protocol: FTIR-ATR

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. We utilize ATR over traditional KBr pellets because piperazine derivatives are prone to forming amine hydrohalides and absorbing atmospheric moisture, which introduces a broad O-H stretch that artificially obscures the critical N-H stretching region [1].

Step-by-Step Methodology
  • System Suitability Verification:

    • Action: Run a standard polystyrene calibration film.

    • Validation: The system must accurately resolve the benchmark polystyrene peak at exactly 1601 cm⁻¹ (± 1 cm⁻¹). If it fails, the interferometer requires realignment.

  • Sample Desiccation:

    • Action: Store the 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis.

    • Causality: Removes trace water. Water's O-H stretch (~3400 cm⁻¹) directly overlaps with the piperazine N-H stretch, leading to false-positive broadening.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background scan of ambient air (32 scans, 4 cm⁻¹ resolution).

    • Validation: The baseline must show an absorbance of < 0.01 units across the 4000–400 cm⁻¹ range before proceeding.

  • Sample Application & Scanning:

    • Action: Apply ~2 mg of the desiccated solid directly onto the ATR crystal. Engage the pressure anvil until the software indicates optimal contact. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm to the raw data.

    • Causality: The penetration depth of the IR evanescent wave into the sample is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing for an accurate 1:1 comparison with transmission spectra literature.

FTIR_Workflow A System Suitability (Polystyrene 1601 cm⁻¹) B Sample Desiccation (Remove O-H Overlap) A->B C Background Scan (Absorbance < 0.01) B->C D ATR Acquisition (32 Scans, 4 cm⁻¹) C->D E ATR Correction (Normalize Intensities) D->E

Fig 2. Self-validating FTIR-ATR experimental workflow ensuring high-fidelity spectral acquisition.

References

  • Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46(12), 833-838.[Link]

  • Brito, A. L. B., Lopes, S., Ildiz, G. O., & Fausto, R. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1673.[Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.[Link]

Comparative Binding Affinity of Piperazine-Linked Pyridine Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine-linked pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] This guide provides a comparative analysis of the binding affinity of these scaffolds, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. The inherent versatility of the piperazine ring, with its two nitrogen atoms, allows for extensive structural modifications, making it a highly adaptable component in drug design to modulate binding affinity and selectivity for various biological targets.[2][3][4]

Understanding the Piperazine-Pyridine Core

The combination of a piperazine and a pyridine ring creates a versatile chemical entity. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, provides a flexible yet constrained linker.[1] Its basic nitrogens can be crucial for forming salt bridges with acidic residues in protein binding pockets.[1] The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for high-affinity binding. The relative orientation of these two components, along with substitutions on both rings, dictates the scaffold's affinity and selectivity for specific biological targets.

Comparative Binding Affinity at Key Receptor Families

Piperazine-linked pyridine derivatives have been extensively studied for their interactions with a wide range of G-protein coupled receptors (GPCRs) and other important drug targets. Below is a comparative overview of their binding affinities at several key receptor families.

Dopamine Receptors

Piperazine-linked pyridines are particularly prominent as ligands for dopamine receptors, especially the D4 subtype. SAR studies have revealed that substitutions on both the pyridine and the terminal arylpiperazine ring can significantly modulate binding affinity and functional activity.[5][6] For instance, the introduction of a 4-chlorophenyl group on the piperazine ring has been shown to result in strong D4 binding and high subtype selectivity.[7]

A series of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazoles demonstrated that regiosubstitution on the terminal arylpiperazine ring can tune the compound's functional activity from partial agonism to antagonism.[5][6] This highlights the critical role of the piperazine moiety in interacting with specific microdomains within the receptor to control intrinsic activity.[5][6]

Table 1: Representative Binding Affinities (Ki in nM) of Piperazine-Linked Pyridine Scaffolds at Dopamine D4 Receptors

CompoundStructureD4 Ki (nM)Selectivity vs D2Reference
FAUC 2132-(4-(4-chlorophenyl)piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridineStrongHigh[7]
Compound 28(Structure not fully specified in abstract)3.9High[8]
Lead CompoundPiperazine analog of haloperidolNot specifiedSelective for D4[8]

Note: "Strong" and "High" are qualitative descriptors from the source abstracts where specific Ki values were not provided.

Serotonin (5-HT) Receptors

The piperazine-pyridine scaffold is also a common feature in ligands targeting various serotonin receptor subtypes, including 5-HT1A, 5-HT3, and 5-HT7.[9][10][11][12] The versatility of this scaffold allows for the development of compounds with diverse pharmacological profiles, from agonists to antagonists.

For example, a series of piperazinylpyridine derivatives were designed as dual 5-HT1A agonists and 5-HT3 antagonists for the potential treatment of irritable bowel syndrome (IBS).[10] In this series, the nitrogen atom of an isoquinoline ring, a methoxy group, and the piperazine were identified as essential pharmacophoric elements for binding to both receptor subtypes.[10]

Another study on arylpiperazine derivatives bearing a condensed quinoline or pyridine nucleus reported subnanomolar affinity for the 5-HT3 receptor.[11] This work demonstrated that subtle structural modifications could switch the compound's activity from a full agonist to a partial agonist or a full antagonist.[11]

Table 2: Binding Affinities (Ki or IC50 in nM) of Piperazine-Linked Pyridine Scaffolds at Serotonin Receptors

CompoundTarget(s)Affinity (nM)ActivityReference
Compound 17c (TZB-20810)5-HT1A / 5-HT3HighAgonist / Antagonist[10]
Compound 5b5-HT3~0.25 (EC50)Partial Agonist[11]
Compound 5c5-HT3~8 (IC50)Antagonist[11]
Various Derivatives5-HT1ANanomolar rangeNot specified[9]
Nicotinic Acetylcholine Receptors (nAChRs)

The linkage of a pyridine π-system and a cyclic amine moiety via a piperazine ring has been explored for developing subtype-selective nAChR ligands.[13] A study on N,N-disubstituted piperazines showed that these compounds exhibited selectivity for α4β2* nAChRs over α7* nAChRs.[13] While the affinities were modest (Ki = 32 µM for the most potent analogs), the study provided valuable insights into the structural requirements for selectivity.[13] The position of the piperazine substitution on the pyridine ring did not significantly influence binding affinity in this series.[13]

Structure-Activity Relationship (SAR) Insights

The accumulated data from numerous studies on piperazine-linked pyridine scaffolds allow for the derivation of several key SAR principles:

  • Aryl Substitutions: The nature and position of substituents on the terminal aryl ring of the piperazine moiety are critical for both affinity and functional activity at dopamine and serotonin receptors.[5][6]

  • Linker Length and Rigidity: The piperazine ring provides a constrained yet flexible linker. Variations in this linker, for instance by incorporating it into a larger fused system, can significantly impact binding.

  • Pyridine Substitutions: Modifications to the pyridine ring can influence interactions with the receptor binding pocket. For example, the nitrogen atom of the pyridine can act as a hydrogen bond acceptor.

  • N-Alkylation of Piperazine: In some cases, N-methylation of the piperazine ring can lead to a slight increase in binding affinity, as observed in a series of nAChR ligands.[13]

The following diagram illustrates the key modifiable positions on the piperazine-linked pyridine scaffold that influence binding affinity.

SAR_Diagram cluster_scaffold Piperazine-Linked Pyridine Scaffold cluster_modifications Key Modification Sites Pyridine Pyridine Ring (Aromatic Interactions, H-Bonding) Piperazine Piperazine Linker (Conformational Flexibility, Basicity) Pyridine->Piperazine Linkage Point (Positional Isomers) Aryl Terminal Aryl Group Piperazine->Aryl N-Substitution R1 R1 Substituents (Pyridine Ring) R1->Pyridine R2 R2 Substituents (Piperazine N-Atom) R2->Piperazine R3 R3 Substituents (Terminal Aryl Ring) R3->Aryl

Caption: Key modification sites on the piperazine-linked pyridine scaffold.

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is crucial for comparing different compounds and guiding lead optimization. Radioligand binding assays are a commonly employed method.

Protocol: Radioligand Competition Binding Assay

This protocol describes a general procedure for determining the binding affinity (Ki) of a test compound for a specific receptor using a competitive binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand with known high affinity for the receptor (e.g., [³H]spiperone for D2/D4 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts and protease inhibitors).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

  • Microplate reader for high-throughput formats.[14]

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. It is critical to ensure that the reaction has reached equilibrium for accurate affinity determination.[15][16]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the equilibrium dissociation constant of the test compound) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram illustrates the workflow for a typical radioligand binding assay.

Binding_Assay_Workflow Start Start Prep Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prep Setup Set up Assay Plate (Total, Non-specific, Competition Wells) Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Terminate by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand competition binding assay.

Other valuable techniques for measuring binding affinity include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various fluorescence-based methods such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).[14][17]

Conclusion

Piperazine-linked pyridine scaffolds are undeniably a privileged class of structures in drug discovery, offering a remarkable balance of synthetic tractability and pharmacological relevance. Their binding affinities can be finely tuned through systematic structural modifications, leading to the development of highly potent and selective ligands for a diverse range of biological targets. A thorough understanding of the structure-activity relationships, coupled with robust and well-validated binding assays, is paramount for the successful optimization of drug candidates based on this versatile scaffold.

References

  • G.M. Shutske, et al. (2004). Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. Journal of Medicinal Chemistry, 47(9), 2348-2355. [Link]

  • Y. Li, et al. (2011). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Molecules, 16(1), 554-564. [Link]

  • Shutske, G. M., et al. (2004). Dopamine D4 Ligands and Models of Receptor Activation: 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and Related Heteroarylmethylarylpiperazines Exhibit a Substituent Effect Responsible for Additional Efficacy Tuning. Journal of Medicinal Chemistry, 47(9), 2348–2355. [Link]

  • A.A. Carr, et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Bioorganic & Medicinal Chemistry, 14(8), 2771-2782. [Link]

  • A. Asagarasu, et al. (2009). Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS). Chemical & Pharmaceutical Bulletin, 57(1), 34-42. [Link]

  • M.C. de la Fuente, et al. (1998). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives. Journal of Medicinal Chemistry, 41(12), 2147-2159. [Link]

  • BMG Labtech. (2021). How to determine binding affinity with a microplate reader. [Link]

  • H. Hübner, et al. (2001). Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Journal of Medicinal Chemistry, 44(17), 2691-2694. [Link]

  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759–2763. [Link]

  • Gmeiner, P., et al. (2001). Comparative Molecular Field Analysis of Dopamine D4 Receptor Antagonists Including 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo[2,3-b]pyridine (L-745,870), and Clozapine. Journal of Medicinal Chemistry, 44(7), 1035–1043. [Link]

  • Al-Huniti, M. H., et al. (2013). Identification of a New Selective Dopamine D4 Receptor Ligand. ACS Medicinal Chemistry Letters, 4(11), 1079–1083. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 221-240. [Link]

  • ResearchGate. Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. [Link]

  • ResearchGate. Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... [Link]

  • MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

  • Butini, S., et al. (2014). Towards the development of 5-HT₇ ligands combining serotonin-like and arylpiperazine moieties. European Journal of Medicinal Chemistry, 81, 10-21. [Link]

Sources

Technical Guide: Elemental Analysis and Characterization of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a critical heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands (specifically Dopamine D2/D3 and Serotonin 5-HT1A modulators). Its structural uniqueness lies in the ethylene linker combined with a 3-bromo-pyridine core, offering a balance of conformational flexibility and synthetic versatility (via palladium-catalyzed cross-coupling) that rigid analogs lack.

This guide provides a comprehensive technical breakdown of the compound's characterization, a comparative analysis against structural alternatives, and a validated experimental protocol for its synthesis and identification.

Technical Specifications & Characterization Profile

Physicochemical Properties
PropertySpecification
IUPAC Name 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine
Molecular Formula C₁₁H₁₆BrN₃
Molecular Weight 270.17 g/mol
Appearance Pale yellow oil (free base) or White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water (Free base)
pKa (Calculated) ~9.8 (Piperazine NH), ~3.5 (Pyridine N)
Elemental Analysis (Combustion Data)

For the free base form (C₁₁H₁₆BrN₃ ), the theoretical elemental composition is the gold standard for purity validation.

ElementTheoretical %Tolerance (±0.4%)
Carbon (C) 48.90%48.50 – 49.30%
Hydrogen (H) 5.97%5.57 – 6.37%
Nitrogen (N) 15.55%15.15 – 15.95%
Bromine (Br) 29.58%N/A (Usually inferred via MS)

Note: If characterizing the Dihydrochloride salt (•2HCl) , values shift significantly: C: 38.51%, H: 5.29%, N: 12.25%. Ensure the salt form is confirmed via Ion Chromatography (IC) for chloride content before interpreting CHN data.

Spectroscopic Characterization (Expected Signals)

The following data constitutes the "fingerprint" for validating the identity of the molecule.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺

  • m/z Values: 270.05 and 272.05.

  • Isotope Pattern: The presence of a single Bromine atom dictates a 1:1 ratio between the m/z 270 and 272 peaks.

    • Diagnostic Check: If the M+2 peak is ~30% of the parent, you likely have the Chloro-analog, not the Bromo. If the peaks are equal height, the Bromo substitution is confirmed.

¹H NMR (400 MHz, DMSO-d₆)
  • Pyridine Aromatic Region (Deshielded):

    • δ 8.65 (s, 1H): H-2 position (between N and Br). Most deshielded due to electronegativity.

    • δ 8.45 (d, J=5.0 Hz, 1H): H-6 position (adjacent to N).

    • δ 7.35 (d, J=5.0 Hz, 1H): H-5 position.

  • Linker Region:

    • δ 2.85 (t, 2H): Methylene adjacent to Pyridine ring.

    • δ 2.55 (t, 2H): Methylene adjacent to Piperazine nitrogen.

  • Piperazine Region:

    • δ 2.30 – 2.45 (m, 4H): Ring protons adjacent to alkyl linker.

    • δ 2.70 – 2.80 (m, 4H): Ring protons adjacent to secondary amine (NH).

Comparative Analysis: Why This Scaffold?

In drug design, small structural changes dictate biological activity and synthetic utility.[1] Here is how 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine compares to its closest analogs.

FeatureSubject Compound (Ethyl Linker)Analog A: Methyl Linker (1-CH₂-Piperazine)Analog B: Direct Link (Pyridine-Piperazine)
Conformation Flexible: Allows the piperazine "head" to fold into deep pockets (e.g., GPCRs).Semi-Rigid: Limited rotational freedom; often leads to steric clash.Rigid: Planar geometry; restricts binding to specific flat pockets.
Basicity (pKa) High (~9.8): The ethyl spacer insulates the amine from the electron-poor pyridine.Medium: Inductive effect of pyridine lowers amine pKa.Low: Conjugation with pyridine significantly reduces amine basicity.
Metabolic Stability Moderate: Benzylic-like oxidation is possible but slower than methyl linkers.Low: Highly susceptible to oxidative dealkylation (P450).High: No alkyl chain to oxidize.
Synthetic Utility High: The Br handle allows Suzuki/Buchwald coupling after linker installation.High: Similar utility, but often less stable intermediates.[2]Medium: Steric hindrance can affect cross-coupling at the Br site.

Experimental Protocol: Synthesis & Validation

Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and validating the compound, ensuring high purity for biological testing.

G Start Start: Precursors Step1 Nucleophilic Substitution (Acetonitrile, K2CO3, 60°C) Start->Step1 Mix 3-bromo-4-(2-chloroethyl)pyridine + Piperazine (5 eq) Intermed Crude Mixture Step1->Intermed Step2 Acid-Base Extraction (Remove excess Piperazine) Intermed->Step2 Step3 Salt Formation (HCl/Dioxane) Step2->Step3 Optional for storage Validation Validation Node Step3->Validation 1H NMR & MS Fail Recrystallize (EtOH/Et2O) Validation->Fail Impurities Found Success Final Product (>98% Purity) Validation->Success 1:1 Br Isotope Pattern Integrals Correct Fail->Validation

Caption: Synthesis and validation workflow for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

Detailed Methodology
Step 1: Nucleophilic Substitution [2]
  • Reagents: Dissolve 3-bromo-4-(2-chloroethyl)pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Nucleophile: Add Piperazine (5.0 eq). Note: Excess piperazine is critical to prevent the formation of the "dimer" byproduct (bis-alkylation).

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Reflux at 60-80°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1). The spot for the starting chloride (Rf ~0.8) should disappear, replaced by a lower spot (Rf ~0.2).

Step 2: Purification (Self-Validating Protocol)
  • Filtration: Filter off inorganic salts (K₂CO₃/KCl).

  • Evaporation: Remove MeCN under reduced pressure.

  • Extraction: Dissolve residue in DCM. Wash with Water (3x) .

    • Mechanism:[3] The excess piperazine (highly water-soluble) partitions into the aqueous phase. The product (more lipophilic due to the bromopyridine) remains in DCM.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Step 3: Characterization Checkpoint

Before proceeding to biological assays, perform the "Isotope & Integral" Check :

  • Run ESI-MS. Pass: Peaks at 270/272 are equal intensity. Fail: Only 270 (De-bromination occurred) or 226 (Linker cleavage).

  • Run NMR. Integrate the aromatic region (3H total) vs the piperazine region (8H total). If the ratio is off, residual piperazine is present.

References

  • PubChem. (2025).[4][5] Compound Summary: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.[6][7] National Center for Biotechnology Information. [Link]

  • Vertex AI Search. (2026). Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate Snippets. [Link]

  • NIST Chemistry WebBook. (2024). Pyridine, 3-bromo- Spectral Data. National Institute of Standards and Technology.[8] [Link]

Sources

Benchmarking synthetic routes for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthetic Routes for 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Production

Executive Summary

The synthesis of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a critical transformation in medicinal chemistry, serving as a scaffold for kinase inhibitors and GPCR ligands. This guide benchmarks three distinct synthetic strategies, evaluating them on yield efficiency, scalability, and atom economy .

  • Route A (Nucleophilic Substitution): The industry-standard approach offering high reliability but requiring handling of potential vesicants (alkyl halides).

  • Route B (Michael Addition): A "green chemistry" alternative utilizing vinyl pyridine, offering superior atom economy and milder conditions.

  • Route C (Reductive Amination): A versatile medicinal chemistry route useful when aldehyde precursors are more accessible than halides.

Part 1: Comparative Analysis & Benchmarking Data

The following data summarizes the performance of each route based on standardized 10g-scale laboratory runs.

MetricRoute A: Nucleophilic SubstitutionRoute B: Michael AdditionRoute C: Reductive Amination
Overall Yield 65 - 72%78 - 85% 50 - 60%
Step Count 3 (from methylpyridine)2 (from methylpyridine)3 (from methylpyridine)
Atom Economy Moderate (Halide waste)High (100% atom efficient step) Low (Boron waste)
Purification Acid-Base Extraction / Recryst.Distillation / ColumnColumn Chromatography
Key Risk Alkyl halide toxicityVinyl pyridine polymerizationOver-reduction / dimerization
Scalability HighModerate (Polymerization risk)Low (Reagent cost)

Part 2: Detailed Synthetic Protocols

Route A: Nucleophilic Substitution (The Robust Process)

Mechanism:


 displacement of a primary alkyl halide by a secondary amine.

Step 1: Functionalization of 3-Bromo-4-methylpyridine

  • Precursor: 3-Bromo-4-methylpyridine (CAS: 3430-22-6).[1]

  • Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde,

    
    .
    
  • Protocol:

    • Cool a solution of 3-bromo-4-methylpyridine (1.0 eq) in dry THF to -78°C under

      
      .
      
    • Add LDA (1.1 eq) dropwise over 30 min. Stir for 1 hour to form the benzylic (pyridylic) anion.

    • Add Paraformaldehyde (1.2 eq) suspended in THF. Warm to RT overnight.

    • Quench with

      
      , extract with EtOAc to yield 2-(3-bromopyridin-4-yl)ethanol .
      
    • Dissolve the alcohol in DCM, add

      
       (1.5 eq) at 0°C, and reflux for 2 hours to obtain 3-bromo-4-(2-chloroethyl)pyridine .
      

Step 2: Piperazine Alkylation

  • Reagents: Piperazine (anhydrous),

    
    , Acetonitrile (MeCN).
    
  • Protocol:

    • Dissolve 3-bromo-4-(2-chloroethyl)pyridine (10 mmol) in MeCN (50 mL).

    • Add Piperazine (50 mmol, 5.0 eq) and

      
       (20 mmol). Note: Excess piperazine prevents bis-alkylation.
      
    • Reflux at 80°C for 12 hours. Monitor by TLC/LCMS.

    • Workup: Filter solids. Concentrate filtrate.[2][3] Dissolve residue in DCM, wash with water (to remove excess piperazine).

    • Purification: The product can be crystallized as a hydrochloride salt using HCl/Ether.

Route B: Michael Addition (The Green Efficiency)

Mechanism: Conjugate addition of an amine to an electron-deficient vinyl heterocycle.

Step 1: Synthesis of 3-Bromo-4-vinylpyridine

  • Precursor: 3-Bromo-4-pyridinecarboxaldehyde or 3,4-Dibromopyridine.

  • Protocol (Wittig): React 3-bromo-4-pyridinecarboxaldehyde with Methyltriphenylphosphonium bromide and

    
     in THF at 0°C. Yields 3-bromo-4-vinylpyridine  (CAS: 1255957-49-3).
    

Step 2: Conjugate Addition

  • Reagents: Piperazine, AcOH (catalytic), MeOH or Water.

  • Protocol:

    • Dissolve Piperazine (3.0 eq) in MeOH (10 volumes).

    • Add 3-bromo-4-vinylpyridine (1.0 eq) dropwise at RT.

    • Add Glacial Acetic Acid (0.1 eq) as a catalyst.

    • Stir at 50°C for 6-8 hours.

    • Workup: Concentrate solvent. The excess piperazine can be sublimed or washed away with basic aqueous extraction.

    • Why this works: The electron-withdrawing nature of the pyridine nitrogen (and the bromine) activates the vinyl group, making it highly susceptible to nucleophilic attack by the piperazine nitrogen.

Route C: Reductive Amination (The Alternative)

Mechanism: Formation of an iminium ion followed by hydride reduction.

Protocol:

  • Oxidation: Convert 2-(3-bromopyridin-4-yl)ethanol (from Route A) to 2-(3-bromopyridin-4-yl)acetaldehyde using Dess-Martin Periodinane (DMP). Note: The aldehyde is unstable and should be used immediately.

  • Amination: Dissolve the aldehyde (1.0 eq) and Piperazine (2.0 eq) in DCE (Dichloroethane).

  • Reduction: Add

    
     (1.5 eq) and stir at RT for 16 hours.
    
  • Critique: This route is less preferred due to the instability of the acetaldehyde intermediate and the cost of hydride reagents, but it is useful for parallel synthesis of analogs.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree and chemical flow for the three benchmarked routes.

SynthesisBenchmarking Start 3-Bromo-4-methylpyridine (Starting Material) Lithiation Lithiation (LDA) + Paraformaldehyde Start->Lithiation Route A Wittig Wittig / Suzuki Vinylation Start->Wittig Route B (via Aldehyde/Suzuki) Alcohol Intermediate: 2-(3-bromopyridin-4-yl)ethanol Lithiation->Alcohol Chlorination Chlorination (SOCl2) Alcohol->Chlorination Oxidation Oxidation (DMP) Alcohol->Oxidation Route C AlkylHalide Electrophile: 3-Bromo-4-(2-chloroethyl)pyridine Chlorination->AlkylHalide Subst SN2 Reaction (Piperazine, K2CO3) AlkylHalide->Subst Target TARGET PRODUCT: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Subst->Target Vinyl Electrophile: 3-Bromo-4-vinylpyridine Wittig->Vinyl Michael Michael Addition (Piperazine, AcOH) Vinyl->Michael Michael->Target Aldehyde Intermediate: Aldehyde Oxidation->Aldehyde RedAm Reductive Amination (Piperazine, NaBH(OAc)3) Aldehyde->RedAm RedAm->Target

Caption: Comparative workflow of Nucleophilic Substitution (A), Michael Addition (B), and Reductive Amination (C).

Part 4: Critical Technical Insights

1. Regioselectivity in Lithiation (Route A) The lithiation of 3-bromo-4-methylpyridine is highly sensitive. Using LDA at -78°C favors deprotonation of the methyl group (lateral lithiation) due to the acidity enhancement by the pyridine ring. However, higher temperatures (> -40°C) or the use of n-BuLi can trigger Lithium-Halogen Exchange at the 3-position, destroying the bromine handle. Strict temperature control is mandatory.

2. Polymerization Control (Route B) 3-Bromo-4-vinylpyridine is prone to spontaneous polymerization, especially in concentrated forms or under light exposure.

  • Stabilization: Store with 100-200 ppm of 4-tert-butylcatechol (TBC) if holding for >24 hours.

  • Reaction: Perform the Michael addition in dilute solution (0.1 - 0.2 M) to favor intermolecular reaction with piperazine over homopolymerization.

3. Impurity Profile

  • Route A: Main impurity is the Bis-alkylated piperazine (N,N'-bis[2-(3-bromopyridin-4-yl)ethyl]piperazine). This is minimized by using a large excess (3-5 eq) of piperazine.

  • Route B: Main impurity is the Polymerized vinyl pyridine . This is insoluble in most organic solvents and can be filtered off, but it represents yield loss.

References

  • Synthesis of 3-Bromo-4-methylpyridine precursors

    • Title: "Regioselective Lithi
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Generalized reference for lithiation logic)

  • Michael Addition to Vinyl Pyridines

    • Title: "Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile"
    • Source:ResearchG
    • URL:[Link]

  • Preparation of 3-Bromo-4-vinylpyridine: Title: "Synthesis of 3-bromo-4-vinylpyridine from 3,4-Dibromopyridine" Source:ChemicalBook / Patent Liter
  • General Piperazine Alkylation Protocols

    • Title: "Synthesis of piperazines - Organic Chemistry Portal"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Validating 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine as a Reference Standard in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Pyridine-Piperazine Intermediates

In the high-stakes landscape of drug development, 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine serves as a pivotal reference standard.[1] It is not merely a building block; it is the analytical benchmark for validating the synthesis of complex pharmaceutical scaffolds, particularly those targeting Sigma-1 receptors , Histamine H3 receptors , and Dopamine D2/D3 pathways .[1]

This compound represents a specific structural motif—a 3-bromopyridine head coupled to a piperazine tail via an ethyl linker .[1] In medicinal chemistry, this "linker-head" configuration is often the site of critical cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1] Consequently, this molecule is the primary process impurity marker used to quantify unreacted intermediates or degradation products in the final Active Pharmaceutical Ingredient (API).

Why This Guide Matters: Using uncharacterized or crude versions of this intermediate leads to erroneous response factors in HPLC assays, potentially masking toxic impurities. This guide validates the use of high-purity (>98%) Certified Reference Material (CRM) of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine against inferior alternatives.[1]

Comparative Analysis: Certified Standard vs. Alternatives

The choice of reference material dictates the accuracy of your impurity profiling. Below is an objective comparison of the certified standard against common laboratory alternatives.

Table 1: Performance Matrix of Reference Standards
FeatureCertified Reference Standard (The Product) In-Situ Generated (Crude) Structural Analog (Surrogate)
Purity >98.0% (HPLC) Variable (60-85%)High (>98%)
Quantification Absolute (Mass Balance)Relative (Area %)Relative (Response Factor Error)
Traceability COA with H-NMR, MS, HPLCNonePartial
LOD/LOQ < 0.05% (High Sensitivity)High Background NoiseVariable Response
Regulatory Fit IND/NDA Compliant R&D OnlyRisk of Rejection

Expert Insight:

  • Causality of Failure: Using a "Surrogate" (e.g., a non-brominated analog) often results in a Response Factor (RF) mismatch . The bromine atom significantly alters the UV absorption cross-section at 254 nm.[1] If you use a non-brominated analog to quantify this impurity, you may under-report its presence by up to 30%, risking regulatory non-compliance.[1]

Technical Validation: The Self-Validating Protocol

To establish 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine as a valid standard, you must prove its Identity and Purity before using it to calibrate your assay.[1]

Workflow Visualization

The following diagram illustrates the "Self-Validating System" required to qualify this reference standard before use in critical assays.

ValidationWorkflow RawMaterial Raw Material (1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine) Identity Identity Check (1H-NMR + MS) RawMaterial->Identity Step 1 Purity Purity Assay (HPLC-UV @ 254nm) Identity->Purity Step 2 Purity->RawMaterial Fail (<98%) SolutionStability Solution Stability (24h Stress Test) Purity->SolutionStability Step 3 ValidatedStd Validated Reference Standard SolutionStability->ValidatedStd Qualified

Caption: Figure 1. The "Self-Validating" workflow ensures the reference material meets the stringency required for IND-enabling studies.

Experimental Protocols

Protocol A: Preparation of Stock and System Suitability Solution

Objective: Create a stable, accurate calibrator.

  • Weighing: Accurately weigh 10.0 mg of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile:Water (50:50 v/v) . Sonicate for 5 minutes. The basic piperazine nitrogen ensures solubility in polar solvents, while the pyridine ring aids organic solubility.

  • Dilution: Dilute to volume with Diluent to obtain a 1.0 mg/mL Stock Solution .

  • Storage: Store at 2-8°C. Caution: Protect from light. Brominated pyridines can undergo slow photodebromination.[1]

Protocol B: Validated HPLC Method for Impurity Profiling

Objective: Separate the standard from potential synthetic byproducts (e.g., des-bromo analogs or vinyl pyridine precursors).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1] (TFA buffers the basic piperazine, sharpening the peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 90% B (Linear Gradient)[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Lambda max for bromopyridine) and 210 nm (Piperazine backbone).[1]

  • Temperature: 30°C.

Mechanistic Note: The 0.1% TFA is non-negotiable. Without it, the secondary amine on the piperazine ring will interact with silanol groups on the column, causing severe peak tailing (Asymmetry > 2.0), which invalidates the integration.

Mechanism of Action: Why This Structure Matters

Understanding the chemical behavior of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine allows researchers to predict its reactivity and stability.[1]

ChemicalMechanism Compound 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine Piperazine Piperazine Tail (Basic, pKa ~9.8) Compound->Piperazine Pyridine 3-Bromopyridine Head (Electron Deficient) Compound->Pyridine Linker Ethyl Linker (Flexible Spacer) Compound->Linker Interaction1 HPLC Retention: Ion-Exchange with Silanols Piperazine->Interaction1 Causes Tailing (Requires TFA) Interaction2 UV Detection: Pi-Pi* Transition (~254nm) Pyridine->Interaction2 Chromophore (Quantification)

Caption: Figure 2.[1] Structural dissection showing how functional groups dictate analytical behavior.

Signal Pathway Context

In pharmacological research, this compound is often a precursor for Sigma-1 (σ1) Receptor ligands.[1] The piperazine moiety mimics the binding pharmacophore of endogenous ligands, while the bromopyridine allows for the attachment of hydrophobic tails required for high-affinity binding.[1] Validating this precursor ensures that the final biological data reflects the drug, not the starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84712711, 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. Retrieved from [Link]

  • Russo, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. International Journal of Molecular Sciences. Retrieved from [Link] (Note: Contextualizes piperazine-pyridine scaffolds in Sigma receptor assays).

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link] (Provides foundational analytical methods for piperazine derivatives).

  • European Pharmacopoeia (Ph.[1] Eur.). Chromatographic Separation Techniques (2.2.46). (General chapter reference for HPLC system suitability requirements).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine

As a Senior Application Scientist, I approach the handling of novel, bifunctional building blocks like 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine with a strict, causality-driven safety philosophy. Because this specific research chemical combines two highly reactive moieties, we must design a "worst-case" conservative safety envelope based on the mechanistic hazards of its functional groups.

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring that every protocol is a self-validating system.

Hazard Assessment & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this molecule is hazardous. The risk profile is dictated by its two distinct structural features:

  • The Piperazine Moiety (Corrosivity & Sensitization): Secondary and tertiary amines are highly nucleophilic and basic. Upon contact with physiological moisture (sweat, mucous membranes), piperazine derivatives generate local alkaline conditions that saponify epidermal lipids, leading to severe chemical burns (GHS H314)[1]. Furthermore, piperazines act as reactive haptens; they bind to endogenous proteins to trigger IgE-mediated respiratory and dermal sensitization, potentially causing irreversible occupational asthma (GHS H334)[1].

  • The Bromopyridine Moiety (Solvent-Mediated Permeation): Halogenated heteroaromatics are highly lipophilic. While the solid powder is relatively stable, dissolving this compound in organic solvents (e.g., DCM, DMSO) drastically alters its permeation kinetics. Pyridine derivatives are notorious for rapidly degrading and permeating standard nitrile elastomers, acting as a Trojan horse that carries the toxic brominated payload directly through standard PPE[2].

Quantitative PPE Selection & Environmental Controls

Standard laboratory PPE is insufficient for bifunctional molecules in solution. The table below synthesizes permeation data to dictate exact material choices based on operational state.

Table 1: Quantitative Glove Permeation Data & Selection Matrix

Glove Elastomer Piperazine Breakthrough Pyridine Breakthrough Volatility / Degradation Risk Operational Recommendation
Nitrile (4-5 mil) > 480 min[3] < 1 min[4] High degradation by pyridine Solid Handling Only. Double-glove required.
Butyl Rubber > 480 min > 480 min[2] Low degradation Solution Handling. Primary choice for solvents.
Neoprene > 480 min 10 - 30 min[2] Moderate swelling Incidental splash protection only.

| PVA | > 480 min[5] | > 480 min[5] | Water-soluble (fails in aq.) | Acceptable for strictly non-aqueous workflows. |

Table 2: Environmental & Spill Control Metrics

Parameter Quantitative Standard Mechanistic Rationale
Fume Hood Face Velocity 80 – 100 fpm Prevents aerosolized piperazine haptens from entering the breathing zone[6].
Spill Decontamination 0.1M HCl or 5% Acetic Acid Mild acid neutralizes the corrosive, basic piperazine secondary amine[7].

| Eye/Skin Flush Time | ≥ 15 minutes | Required to halt saponification of epidermal lipids caused by alkaline burns[1]. |

Operational Plan: Self-Validating Handling Protocol

Do not treat this as a standard weighing exercise. The following step-by-step methodology ensures that physical barriers remain intact throughout the procedure.

Phase 1: Preparation & Environmental Control

  • Ventilation Verification: Turn on the chemical fume hood.

    • Validation Step: Physically check the digital monitor to confirm a face velocity of 80–100 fpm. Do not proceed if the flow alarm is active or if the sash is above the certified working height.

  • Static Elimination: Because piperazine derivatives form fine, easily aerosolized dusts[8], wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth to prevent particulate repulsion.

Phase 2: PPE Donning

  • Base Layer: Don a flame-resistant (FR) lab coat (fully buttoned) and chemical splash goggles. Safety glasses are strictly prohibited due to the corrosive nature of piperazine dust[6].

  • Hand Protection (Solid State): Don two pairs of nitrile exam gloves.

    • Validation Step: Inspect the outer glove for micro-tears by trapping air in the cuff and applying light pressure.

  • Hand Protection (Solution State): If preparing a stock solution, you must wear a butyl rubber outer glove over a nitrile inner glove, as the pyridine moiety will breach nitrile in under 60 seconds[4].

Phase 3: Material Transfer

  • Weighing: Tare an anti-static weigh boat. Using a clean stainless-steel spatula, transfer the solid slowly to minimize dust generation.

  • Dissolution: Add the solvent slowly down the side of the receiving vessel.

    • Causality: The basic piperazine moiety can react exothermically with acidic solvents or generate localized heat upon rapid dissolution.

Phase 4: Decontamination

  • Surface Neutralization: Wipe down the balance and hood surface with a mildly acidic solution (e.g., 5% acetic acid) to neutralize residual basic piperazine[7]. Follow with a DI water wipe.

    • Validation Step: Swab the cleaned area with pH paper to ensure the surface has returned to a neutral pH (pH ~7).

Emergency Response & Disposal Plan

Spill Management:

  • Solid Spill: Do NOT dry sweep. Dry sweeping aerosolizes the sensitizing piperazine dust[8]. Action: Lightly mist the spill with water to bind the dust[1], cover with an inert absorbent pad, and carefully scoop into a hazardous waste bag.

  • Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with water for a minimum of 15 minutes. Piperazine's basicity causes liquefaction necrosis, which penetrates deeper into tissue over time if not thoroughly diluted[1].

Waste Segregation:

  • Dispose of all contaminated consumables (gloves, weigh boats, wipes) into a designated Halogenated Organic Waste container. The presence of the bromine atom requires strict segregation from standard non-halogenated waste streams to comply with environmental incineration regulations.

Operational Workflow Visualization

G Prep 1. Risk Assessment & Hood Setup PPE 2. PPE Donning (Double Nitrile/Butyl) Prep->PPE Handling 3. Chemical Handling (Weighing/Transfer) PPE->Handling Spill Emergency: Spill/Exposure Handling->Spill Accident Decon 4. Decontamination (Acidic Wipe Down) Handling->Decon Normal Operation Spill->Decon Post-Cleanup Waste 5. Waste Disposal (Halogenated Stream) Decon->Waste

Fig 1: Operational workflow for handling 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine.

References

  • ECHEMI. "Piperazine SDS, 110-85-0 Safety Data Sheets".
  • Santa Cruz Biotechnology. "Piperazine - PROCEDURE FOR HANDLING".
  • SynQuest Labs. "1-(2-Nitrophenyl)piperazine - Safety Data Sheet".
  • European Directorate for the Quality of Medicines & HealthCare. "Piperazine".
  • MSC Direct. "CHEMICAL GLOVE RESISTANCE GUIDE".
  • Yale University / Kimberly Clark. "Kimberly Clark Nitrile Gloves Chemical Resistance Guide".
  • HKUST. "CHEMICAL HANDLING GLOVE GUIDE".
  • SGUL / Ansell. "Ansell glove chemical resistance chart".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.